3-formyl-1H-indole-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-1H-indole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-10(7)8(6-13)5-12-9/h1-3,5-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKTZTWPXLKXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53269-35-5 | |
| Record name | 3-formyl-1H-indole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-formyl-1H-indole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-formyl-1H-indole-4-carbonitrile is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmacologically active molecules. The strategic placement of the formyl and nitrile functionalities on the indole scaffold provides a versatile platform for generating diverse molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important intermediate. We will delve into the mechanistic rationale behind synthetic choices, present a detailed experimental protocol for a reliable synthetic route, and provide a thorough analysis of its spectroscopic and chromatographic characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of indole-based compounds for drug discovery and development.
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The functionalization of the indole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound, with its reactive aldehyde and electron-withdrawing nitrile group, is a particularly valuable intermediate for the construction of novel therapeutic agents. Derivatives of 1H-indole-3-carbonitrile have recently been explored as potent Tropomyosin receptor kinase (TRK) inhibitors, highlighting the potential of this scaffold in oncology.[3]
This guide will focus on providing a detailed understanding of the synthesis and characterization of this key intermediate, empowering researchers to confidently produce and validate this compound for their research endeavors.
Synthesis Methodologies: A Strategic Approach
The introduction of a formyl group at the C3 position of an indole ring is a common and crucial transformation in indole chemistry. Several methods exist for this purpose, with the Vilsmeier-Haack reaction being one of the most efficient and widely used.[4][5]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4] This reagent acts as a mild electrophile that attacks the electron-rich C3 position of the indole ring.
The mechanism proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich indole attacks the Vilsmeier reagent, preferentially at the C3 position due to the higher electron density at this position.
-
Iminium Ion Formation: An intermediate iminium ion is formed.
-
Hydrolysis: Subsequent hydrolysis of the iminium ion during aqueous workup yields the desired 3-formylindole.
The choice of the Vilsmeier-Haack reaction for the formylation of 4-cyano-1H-indole is strategic. The electron-withdrawing nature of the nitrile group at the C4 position deactivates the benzene portion of the indole ring towards electrophilic attack, thus favoring the reaction at the still electron-rich pyrrole ring, specifically at the C3 position.
Diagram of the Vilsmeier-Haack Reaction Mechanism:
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]
- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Spectroscopic Profile of 3-Formyl-1H-indole-4-carbonitrile: A Technical Guide for Researchers
Introduction
3-Formyl-1H-indole-4-carbonitrile (CAS No. 53269-35-5) is a key heterocyclic intermediate in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an indole scaffold, a reactive aldehyde at the 3-position, and a cyano group at the 4-position, makes it a versatile building block for the synthesis of complex molecular architectures, including novel therapeutic agents and functional organic materials.
An unambiguous structural confirmation and purity assessment of this compound is paramount for any downstream application. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and supported by data from pivotal synthetic work, offering a reliable reference for researchers engaged in its synthesis and utilization.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The numbering convention used in this guide for the indole ring system is presented below.
The Untapped Therapeutic Potential of 3-Formyl-1H-indole-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry
In the vast landscape of heterocyclic chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs. Its unique electronic properties and versatile substitution patterns have made it a cornerstone of modern drug discovery. This technical guide delves into a specific, yet underexplored, corner of this domain: the biological activities of 3-formyl-1H-indole-4-carbonitrile derivatives . While direct, extensive research on this particular substitution pattern is nascent, this guide will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. By synthesizing data from closely related isomers and analogous compounds, we will illuminate the promising therapeutic avenues that derivatives of this scaffold are poised to unlock. This document is structured not as a rigid review, but as a forward-looking guide, providing both the theoretical underpinnings and the practical methodologies to explore this exciting frontier.
The this compound Core: A Synthesis Primer
The journey into the biological potential of any compound class begins with its synthesis. The parent scaffold, this compound, is an accessible starting point for a diverse library of derivatives. Its synthesis has been documented, providing a solid foundation for further chemical exploration[1].
A common synthetic route involves the cyanation of a halogenated indole precursor. For instance, the reaction of 4-iodo-1H-indole-3-carbaldehyde with copper(I) cyanide in a suitable solvent like N,N-dimethylformamide (DMF) can yield the desired this compound[1].
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-iodo-1H-indole-3-carbaldehyde in anhydrous N,N-dimethylformamide, add copper(I) cyanide.
-
Reaction Conditions: Heat the mixture at 110°C for 4 hours under an inert atmosphere.
-
Work-up: After cooling, pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This synthetic accessibility opens the door to a wide array of derivatizations at the indole nitrogen (N1), the formyl group (C3), and potentially the benzene ring, allowing for the fine-tuning of physicochemical properties and biological activities.
Caption: Synthetic workflow for this compound.
Anticipated Biological Activities: An Evidence-Based Extrapolation
While dedicated studies on this compound derivatives are limited, a strong case for their therapeutic potential can be built upon the well-documented activities of their isomers and related compounds. The strategic placement of the formyl and carbonitrile groups is expected to modulate the biological profile of the indole scaffold significantly.
Anticancer Potential: A Multifaceted Approach
The indole nucleus is a hallmark of numerous anticancer agents. The presence of both a reactive aldehyde and a polar nitrile group on the this compound scaffold suggests several potential mechanisms for anticancer activity.
Evidence from Isomers and Analogs:
-
The isomeric compound, 3-formyl-1H-indole-5-carbonitrile , is a known reactant for the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators[2]. It is also used to prepare other indolecarboxamide derivatives with antitumor properties[2].
-
Derivatives of 1H-indole-3-carbonitrile (lacking the 3-formyl group) have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a promising target in cancers driven by NTRK gene fusions. These compounds were shown to induce cancer cell death by arresting the cell cycle and triggering apoptosis[3].
-
Numerous indole-3-carbaldehyde derivatives have been synthesized and evaluated as anticancer agents, with some acting as multikinase inhibitors[4].
Proposed Mechanisms of Action:
Based on the available evidence, derivatives of this compound could exert anticancer effects through:
-
Kinase Inhibition: The indole scaffold can serve as a template for designing inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.
-
Enzyme Inhibition: As suggested by its isomer, this scaffold could be a precursor for inhibitors of enzymes like tryptophan dioxygenase, which are implicated in tumor immune evasion.
Caption: Potential anticancer mechanisms of action.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown considerable promise in this area.
Evidence from Isomers and Analogs:
-
3-Formyl-1H-indole-5-carbonitrile is a reactant used in the preparation of indolyl alkenes with antibacterial properties[2]. It is also a precursor for antifungal agents[2].
-
A wide range of indole-3-carbaldehyde derivatives have been synthesized and shown to possess significant activity against various bacterial and fungal strains[5][6][7].
-
Hybrid molecules incorporating the indole scaffold with other antimicrobial pharmacophores, such as 1,2,4-triazoles, have demonstrated potent and broad-spectrum antimicrobial effects[5][8].
Proposed Mechanisms of Action:
The antimicrobial potential of this compound derivatives could be realized through:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the indole ring can facilitate insertion into the bacterial cell membrane, leading to its disruption.
-
Inhibition of Essential Enzymes: These compounds may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Inhibition of Biofilm Formation: Indole derivatives have been shown to interfere with quorum sensing and inhibit the formation of biofilms, which are critical for bacterial persistence and resistance.
A Roadmap for Future Research: Protocols and Methodologies
To unlock the full potential of this compound derivatives, a systematic and rigorous research plan is essential. This section provides detailed, representative protocols for the synthesis of derivatives and their biological evaluation.
Synthesis of Derivatives: Exploring Chemical Diversity
The this compound scaffold offers multiple points for derivatization.
N-Alkylation/Arylation:
-
To a solution of this compound in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH).
-
Add the desired alkyl or aryl halide and stir the reaction mixture at an appropriate temperature until completion.
-
Perform an aqueous work-up and purify the product by recrystallization or column chromatography.
Modification of the Formyl Group (e.g., Schiff Base Formation):
-
Dissolve this compound or its N-substituted derivative in a suitable solvent (e.g., ethanol, methanol).
-
Add an equimolar amount of the desired primary amine or hydrazine derivative.
-
Add a catalytic amount of an acid (e.g., acetic acid) and reflux the mixture for the required time.
-
Cool the reaction mixture to obtain the precipitated Schiff base, which can be purified by recrystallization.
Caption: Strategies for derivatization.
In Vitro Anticancer Activity Screening
MTT Assay for Cytotoxicity:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) values from the dose-response curves.
In Vitro Antimicrobial Activity Screening
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Summary: Insights from Related Scaffolds
To provide a quantitative perspective on the potential of this compound derivatives, the following table summarizes the reported activities of some related indole derivatives.
| Compound Class | Biological Activity | Target/Cell Line | Reported IC₅₀/MIC Values | Reference |
| 1H-Indole-3-carbonitrile Derivatives | Anticancer | TRK | Potent inhibition | [3] |
| Indole-based Tyrphostin Derivatives | Anticancer | HCT-116 | Sub-micromolar IC₅₀ | [4] |
| Indole-Triazole Conjugates | Antibacterial | S. aureus, E. coli | MIC: 3.125-50 µg/mL | [5] |
| Indole-Triazole Conjugates | Antifungal | C. albicans, C. krusei | MIC: 3.125-50 µg/mL | [5] |
| Aminoguanidine-Indole Derivatives | Antibacterial | K. pneumoniae | MIC: 4-16 µg/mL | [9] |
This table is illustrative and highlights the potential of related scaffolds. Specific values for this compound derivatives are yet to be determined.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, resource in the quest for novel therapeutic agents. Based on a comprehensive analysis of its isomers and related indole derivatives, there is a strong scientific rationale to pursue the synthesis and biological evaluation of its derivatives for anticancer and antimicrobial applications. The presence of versatile functional groups—the indole NH, the formyl group, and the carbonitrile—provides a rich platform for medicinal chemists to generate diverse chemical libraries with tunable pharmacological properties.
This technical guide has laid out the foundational knowledge and practical methodologies to embark on this exciting research journey. The path forward is clear: a systematic exploration of the chemical space around this scaffold, coupled with rigorous biological screening, holds the key to unlocking its full therapeutic potential. It is our hope that this guide will serve as a catalyst for such endeavors, ultimately leading to the development of a new generation of indole-based therapeutics.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 5-氰基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsisinternational.org [rsisinternational.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 3-formyl-1H-indole-4-carbonitrile in Modern Drug Discovery
Introduction: The Unassuming Power of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules with profound biological activity.[1][2] Its inherent aromaticity and electron-rich nature make it an ideal foundation for constructing complex molecular architectures that can effectively interact with biological targets. Within this esteemed family, 3-formyl-1H-indole-4-carbonitrile emerges as a synthetic intermediate of significant strategic value. This technical guide provides an in-depth exploration of this molecule, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical reactivity, and pivotal role in the creation of next-generation therapeutics, particularly in the domain of kinase inhibitors.
This molecule, with the chemical formula C₁₀H₆N₂O, possesses a unique bifunctional arrangement.[3] The aldehyde at the C3 position and the nitrile at the C4 position offer orthogonal reactivity, allowing for sequential and selective chemical transformations. The electron-withdrawing nature of both the formyl and cyano groups significantly influences the electron density of the indole ring, modulating its reactivity and the properties of its derivatives. Understanding and leveraging these features are key to its successful application in multi-step synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough characterization of a synthetic intermediate is paramount for its effective use. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [3] |
| Molecular Weight | 170.17 g/mol | [3] |
| CAS Number | 53269-35-5 | [3] |
| Appearance | Predicted to be a solid | - |
| Predicted XlogP | 1.2 | [4] |
Spectroscopic Characterization (Predicted)
As of the writing of this guide, detailed, publicly available experimental spectroscopic data for this compound is limited. However, based on extensive data for analogous indole derivatives, a predicted spectroscopic profile can be constructed.[5][6] This serves as a reliable guide for researchers in confirming the identity and purity of their synthesized material.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be characteristic. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>12 ppm). The aldehydic proton should be a sharp singlet between 9.9-10.1 ppm. The proton at the C2 position, adjacent to the formyl group, is anticipated to be a singlet around 8.3-8.5 ppm. The aromatic protons on the benzene portion of the indole ring (H5, H6, H7) will exhibit complex splitting patterns, likely in the range of 7.3-7.9 ppm.
-
¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum will be distinguished by the aldehydic carbonyl carbon at approximately 185 ppm and the nitrile carbon around 115-117 ppm. The carbons of the indole ring will resonate in the aromatic region (approx. 110-140 ppm), with their specific shifts influenced by the electron-withdrawing substituents.
-
Infrared (IR) Spectroscopy (ATR): The IR spectrum will be dominated by strong, characteristic absorption bands. A sharp nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. A strong carbonyl (C=O) stretch from the aldehyde should appear around 1650-1670 cm⁻¹. The N-H stretch of the indole will be a broad band in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry (EI): The electron ionization mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.
Synthesis of the Intermediate: Key Methodologies
The preparation of this compound can be approached through two primary, mechanistically distinct pathways. The choice of method often depends on the availability of starting materials.
Method 1: Vilsmeier-Haack Formylation of 4-Cyanoindole
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles.[1][7][8] The reaction proceeds through the formation of an electrophilic chloroiminium species, known as the Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole.
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 4-cyano-1H-indole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
Method 2: Rosenmund–von Braun Cyanation
An alternative and effective route involves the cyanation of a pre-formylated indole.[3] This method is particularly useful if 4-halo-1H-indole-3-carbaldehyde is a more accessible starting material. The Rosenmund–von Braun reaction utilizes copper(I) cyanide to displace an aryl halide.
Caption: Rosenmund–von Braun cyanation workflow.
Experimental Protocol: Rosenmund–von Braun Cyanation
-
Setup: To a round-bottom flask, add 4-iodo-1H-indole-3-carbaldehyde (1 equivalent) and copper(I) cyanide (1.5 equivalents).
-
Reaction: Add anhydrous N,N-dimethylformamide (DMF) to the flask and heat the mixture to 110°C under a nitrogen atmosphere for 4 hours.[3]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Drug Development: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile building block for potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[9] The indole scaffold is a common feature in many approved kinase inhibitors.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds
The Janus kinase (JAK) family of enzymes is a key target in the treatment of rheumatoid arthritis, psoriasis, and other inflammatory conditions.[9][10] Many JAK inhibitors feature a pyrrolo[2,3-b]pyridine core, which is a bioisostere of the purine nucleus of ATP. The this compound intermediate can be strategically elaborated to construct such scaffolds.
The aldehyde at the C3 position is a handle for building out the core structure. For instance, a Knoevenagel condensation with an active methylene compound, such as malononitrile, can be employed to form a vinylidene dinitrile.[11][12] This highly electrophilic intermediate is primed for cyclization reactions.
Caption: Synthetic pathway to JAK inhibitor scaffolds.
Alternatively, the aldehyde can undergo reductive amination.[13][14] This reaction introduces a nitrogen-containing side chain, which can be a key pharmacophoric element for binding to the kinase active site or can be used as a handle for further diversification.
Safety and Handling
As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Conclusion
This compound represents a powerful and strategically important intermediate for the synthesis of complex, biologically active molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool in the arsenal of the medicinal chemist. The ability to efficiently construct core scaffolds of potent therapeutics, such as JAK inhibitors, underscores its significance in modern drug discovery. As the demand for novel and selective kinase inhibitors continues to grow, the utility of well-designed, versatile intermediates like this compound will undoubtedly increase.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Theoretical and Applied Perspective on 3-formyl-1H-indole-4-carbonitrile: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive theoretical analysis of 3-formyl-1H-indole-4-carbonitrile, a molecule of significant interest in medicinal chemistry and organic synthesis. In the absence of direct experimental and extensive theoretical studies on this specific molecule, this document leverages established quantum chemical methodologies and data from analogous indole derivatives to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular architecture and potential reactivity of this compound, thereby facilitating its future exploration and application.
Introduction: The Indole Scaffold and the Significance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound is a fascinating derivative, incorporating two potent electron-withdrawing groups—a formyl group at the 3-position and a carbonitrile group at the 4-position. This unique substitution pattern is expected to significantly modulate the electronic landscape of the indole ring, influencing its reactivity and potential as a pharmacophore. Its role as a synthetic intermediate further underscores its importance in the development of novel bioactive compounds.[5][6]
A Robust Theoretical Framework for In-Silico Analysis
To elucidate the properties of this compound, a robust theoretical framework grounded in quantum chemistry is essential. Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and properties of indole derivatives with a good balance between computational cost and accuracy.[7][8]
Recommended Computational Protocol
For accurate predictions, the following computational protocol is recommended:
-
Geometry Optimization: The molecular geometry should be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometries for similar organic molecules.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Spectroscopic and Electronic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. Time-Dependent DFT (TD-DFT) is the method of choice for predicting the UV-Vis electronic absorption spectrum.
-
Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed.
Predicted Molecular Geometry and Electronic Landscape
The optimized molecular geometry of this compound is predicted to be largely planar, with the formyl and carbonitrile groups lying in the plane of the indole ring to maximize conjugation.
Frontier Molecular Orbitals (FMOs) and Reactivity
The electronic nature of the molecule is dictated by its Frontier Molecular Orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of the formyl and carbonitrile groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is expected to show negative potential (red/yellow) around the oxygen of the formyl group and the nitrogen of the carbonitrile group, indicating these as sites for electrophilic attack. The N-H proton and the aldehydic proton will exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.
Predicted Spectroscopic Signatures: A Guide for Experimentalists
The following tables summarize the predicted spectroscopic data for this compound, providing a valuable reference for experimental characterization.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| N-H | ~12.0 | - |
| C2-H | ~8.5 | ~140 |
| C5-H | ~7.8 | ~125 |
| C6-H | ~7.4 | ~123 |
| C7-H | ~7.9 | ~128 |
| CHO | ~10.1 | ~185 |
| C3 | - | ~120 |
| C4 | - | ~110 |
| C≡N | - | ~115 |
| C3a | - | ~138 |
| C7a | - | ~126 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Table 2: Predicted Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Predicted Frequency Range |
| N-H | Stretching | 3300 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C≡N | Stretching | 2220 - 2260 |
| C=O (formyl) | Stretching | 1680 - 1700 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
Table 3: Predicted UV-Vis Absorption
| Parameter | Predicted Value |
| λmax | ~280 - 320 nm |
| Molar Absorptivity (ε) | High |
| Electronic Transition | π → π* |
Reactivity and Potential Applications in Drug Discovery
The presence of the formyl and carbonitrile groups activates the indole ring towards certain reactions and provides handles for further synthetic transformations.
The unique electronic and structural features of this compound make it a promising candidate for the development of novel therapeutic agents. The indole-4-carbonitrile motif has been explored for its potential in various therapeutic areas, and the addition of a formyl group at the 3-position offers a site for diversification and interaction with biological targets.[9]
Detailed Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This section provides a generalized protocol for performing DFT calculations on this compound using the Gaussian software package.
-
Molecule Building: Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.
-
Input File Generation: Create an input file (.gjf or .com) with the following keywords in the route section:
This specifies a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory.
-
Charge and Multiplicity: Specify the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.
-
Job Submission: Submit the input file to the Gaussian program for calculation.
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged by checking the output file for "Optimization completed."
-
Frequency Calculation: Confirm that there are no imaginary frequencies, indicating a true energy minimum.
-
Spectroscopic Data: Extract the predicted IR spectrum, NMR chemical shifts (from a subsequent GIAO calculation), and other desired properties from the output file.
-
Conclusion
This technical guide has presented a comprehensive theoretical overview of this compound. By applying established computational methodologies, we have predicted its key structural, electronic, and spectroscopic properties. These in-silico insights provide a solid foundation for future experimental work on this promising molecule, paving the way for its potential application in the synthesis of novel compounds with significant biological activity. The provided theoretical data and protocols are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Cas 53269-35-5,this compound | lookchem [lookchem.com]
- 7. Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 3-Formyl-1H-indole-4-carbonitrile in Medicinal Chemistry: A Technical Guide
Abstract
The indole scaffold remains a cornerstone in the landscape of medicinal chemistry, prized for its prevalence in bioactive natural products and its remarkable versatility in drug design. Within this esteemed class of heterocycles, 3-formyl-1H-indole-4-carbonitrile emerges as a molecule of significant interest. Its unique substitution pattern, featuring both a reactive aldehyde at the 3-position and an electron-withdrawing nitrile at the 4-position, presents a compelling platform for the synthesis of novel therapeutic agents. While direct biological profiling of this specific isomer is still an evolving area of research, its structural attributes, combined with the well-documented activities of related 4-cyanoindoles and indole-3-carboxaldehydes, strongly suggest a rich potential across several therapeutic domains. This technical guide provides an in-depth analysis of the synthesis of this compound, and explores its potential applications in oncology, infectious diseases, and neurology, offering a forward-looking perspective for researchers and drug development professionals.
Introduction: The Strategic Importance of the Indole Nucleus
The indole ring system is a privileged motif in drug discovery, capable of mimicking peptide structures and engaging in a wide array of interactions with biological macromolecules. The functionalization of the indole core allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific biological targets. The introduction of a cyano group, as seen in 4-cyanoindoles, can significantly alter the electronic landscape of the molecule, often enhancing its binding affinity and selectivity. This guide focuses on the untapped potential of this compound, a bifunctional building block poised for the generation of diverse and potent bioactive compounds.
Synthesis and Chemical Properties of this compound
The strategic synthesis of this compound is crucial for its accessibility in medicinal chemistry programs. A reliable and documented method for its preparation involves the cyanation of a pre-functionalized indole core.
Key Synthetic Pathway
A common and effective route to this compound is the palladium-catalyzed cyanation of 4-iodo-1H-indole-3-carbaldehyde. This reaction, a variation of the Rosenmund-von Braun reaction, offers a direct method to introduce the nitrile functionality.
An In-depth Technical Guide to the Solubility of 3-formyl-1H-indole-4-carbonitrile in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-formyl-1H-indole-4-carbonitrile, a key building block in medicinal chemistry and drug discovery.[1] Given the nascent stage of research on this specific molecule, this document emphasizes the foundational principles governing its solubility, offers a predictive analysis based on its molecular structure, and provides a detailed, field-proven protocol for its experimental determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media.
Introduction to this compound: A Molecule of Interest
This compound belongs to the indole class of heterocyclic compounds, which are of significant interest due to their wide-ranging biological activities.[1] The indole scaffold is a common motif in many pharmaceuticals.[1] The presence of the formyl (-CHO) and nitrile (-CN) functional groups on the indole ring of this compound imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of more complex, biologically active molecules.[2][3] A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation development.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[4] For this compound, its solubility in a given organic solvent will be determined by a balance of interactions involving its indole ring, formyl group, and nitrile group.
2.1. Molecular Structure and its Influence on Solubility
The molecular structure of this compound suggests a moderate to good solubility in polar organic solvents. The key structural features influencing its solubility are:
-
Indole Ring: The indole nucleus itself is a bicyclic aromatic system with a nitrogen atom. The N-H group can act as a hydrogen bond donor, while the π-electron system can engage in dispersion forces and π-stacking interactions.
-
Formyl Group (-CHO): The aldehyde functionality is polar and can act as a hydrogen bond acceptor.
-
Nitrile Group (-CN): The cyano group is also highly polar and a good hydrogen bond acceptor.
The presence of these polar functional groups suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.
2.2. Solvent Parameters for Solubility Prediction
To refine our predictions, we can utilize solvatochromic parameters that quantify different aspects of solvent polarity:
-
Kamlet-Taft Parameters: This system characterizes solvents based on their:
-
Hydrogen Bond Acidity (α): The ability of the solvent to donate a hydrogen bond.[5][6][7][8]
-
Hydrogen Bond Basicity (β): The ability of the solvent to accept a hydrogen bond.[5][6][7][8]
-
Polarity/Polarizability (π*): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[5][6][7][8]
-
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components:
-
Dispersion forces (δd)
-
Polar forces (δp)
-
Hydrogen bonding (δh)
The principle is that substances with similar HSP values are likely to be miscible.[9][10][11]
-
Predicted Solubility Profile of this compound
Based on the molecular structure and theoretical principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have high polarity (π*) and are good hydrogen bond acceptors (β), which will solvate the polar formyl and nitrile groups and the indole N-H. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with all functional groups of the molecule. Solubility may be slightly lower than in polar aprotic solvents due to the solvent's self-association. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents are hydrogen bond acceptors but lack donor capabilities. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have moderate polarity but are poor hydrogen bonders. |
| Aromatic | Toluene, Benzene | Low | The primary interaction would be through dispersion forces with the indole ring. The polar functional groups will be poorly solvated. |
| Nonpolar | Hexane, Cyclohexane | Very Low / Insoluble | The large mismatch in polarity between the solute and solvent will result in poor solubility. |
Experimental Protocol for the Determination of Solubility
To obtain quantitative solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is a reliable and widely accepted technique.[12][13]
4.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
4.2. Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
4.3. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation and Sampling:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis by UV-Vis Spectroscopy:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Perform a series of dilutions to create at least five standard solutions of different known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Measurement:
-
Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
4.4. Data Analysis
-
Determine the concentration of the diluted sample from its absorbance using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The calculated concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.
Quantitative Solubility Data Table
The following table serves as a template for researchers to record their experimentally determined solubility data for this compound at a specified temperature.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl sulfoxide (DMSO) | ||
| N,N-Dimethylformamide (DMF) | ||
| Acetonitrile (ACN) | ||
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Tetrahydrofuran (THF) | ||
| Dichloromethane (DCM) | ||
| Toluene | ||
| Hexane |
Conclusion
While specific quantitative solubility data for this compound is not yet widely available in the literature, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure and the principles of intermolecular forces. The compound is anticipated to exhibit high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents, with limited solubility in nonpolar media. The detailed experimental protocol provided in this guide offers a robust methodology for researchers to determine the precise solubility of this compound, thereby facilitating its application in synthetic chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Functionalized Indoles and Indolones via Selectivity-Switchable Olefinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. Kamlet-Taft solvent parameters [stenutz.eu]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of 3-Formyl-1H-indole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 3-formyl-1H-indole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous natural products and synthetic drugs.[1] The addition of formyl and carbonitrile groups at specific positions creates a molecule with unique electronic and steric properties, making its solid-state conformation crucial for understanding its reactivity, bioavailability, and potential as a building block in drug design. This guide details the synthesis and crystallization, the definitive determination of its structure by single-crystal X-ray diffraction, and a thorough examination of its molecular geometry and intermolecular interactions. The causality behind the experimental protocols is explained to provide field-proven insights for researchers in structural biology and drug development.
Introduction: The Significance of Substituted Indoles
The indole ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active compounds.[1] Its presence in the essential amino acid tryptophan makes it fundamental to protein structure and function, and it serves as the precursor to neurotransmitters like serotonin.[2][3] Consequently, indole derivatives are actively investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antibacterial agents.[4]
This compound (C₁₀H₆N₂O) is a bifunctional indole derivative. The electron-withdrawing nature of the formyl (aldehyde) and carbonitrile (nitrile) groups significantly modulates the electron density of the indole ring, influencing its chemical behavior and potential for intermolecular interactions. Such compounds are valuable as synthetic intermediates for more complex molecules.[5] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for predicting how this molecule will interact with biological targets, for designing new derivatives with improved properties, and for controlling its solid-state characteristics such as solubility and stability.
Synthesis and Single Crystal Growth
A reliable synthetic route and a robust crystallization protocol are prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis Pathway
The synthesis of this compound can be achieved from 4-iodo-1H-indole-3-carbaldehyde. A common method involves a cyanation reaction using a cyanide source like copper(I) cyanide in a suitable solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.[6]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
High-quality single crystals of the title compound were successfully grown using the slow evaporation method. The choice of this method is predicated on its simplicity and effectiveness in allowing molecules to self-assemble into a highly ordered lattice from a supersaturated solution.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve a small quantity of purified this compound powder in a minimal amount of a suitable solvent system. A mixture of ethyl acetate and hexane is often effective. Ethyl acetate provides good solubility, while the gradual evaporation of the more volatile hexane induces slow supersaturation.
-
Preparation of Saturated Solution: Gently warm the solvent mixture to completely dissolve the compound. Ensure no solid particles remain.
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.
-
Controlled Evaporation: Cover the beaker with parafilm and pierce a few small holes in it. This controls the rate of solvent evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days.
-
Crystal Harvesting: Once suitable crystals (typically colorless blocks or needles) have formed, carefully harvest them from the mother liquor using a spatula or forceps. Gently wash the crystals with a small amount of cold hexane to remove any residual solvent and dry them on filter paper.
Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.
SC-XRD Experimental Workflow
The following diagram outlines the standard workflow for SC-XRD analysis, from data collection to structure solution and refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Refinement Details
The crystallographic data for this compound reveals key details about its solid-state structure.
| Parameter | Value |
| Chemical Formula | C₁₀H₆N₂O |
| Formula Weight | 170.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3581 (3) |
| b (Å) | 5.8643 (2) |
| c (Å) | 16.1436 (6) |
| α (°) | 90 |
| β (°) | 98.783 (2) |
| γ (°) | 90 |
| Volume (ų) | 781.53 (5) |
| Z (molecules per unit cell) | 4 |
| Final R-factor (R₁) | 0.037 |
| CCDC Deposition Number | 2009228 |
Data sourced from Kollmer, G. A. et al. (2020)
The low final R-factor of 0.037 indicates a high degree of agreement between the experimental diffraction data and the final refined structural model, signifying a reliable and accurate structure determination.
In-Depth Analysis of the Crystal Structure
Molecular Geometry
The asymmetric unit contains one molecule of this compound. The indole ring system is essentially planar, as expected. The formyl and carbonitrile substituents also lie in this plane, resulting in a largely planar overall molecular conformation. This planarity facilitates efficient crystal packing.
Table of Selected Bond Lengths and Angles:
| Bond/Angle | Value (Å or °) | Bond/Angle | Value (Å or °) |
| N1—C8 | 1.378 (2) | C4—C9 | 1.439 (2) |
| C3—C10 | 1.447 (2) | C9—N2 | 1.148 (2) |
| C10—O1 | 1.217 (2) | Angle | Value (°) |
| Angle | Value (°) | N1—C2—C3 | 109.8 (1) |
| C2—C3—C10 | 129.5 (1) | C5—C4—C9 | 120.9 (1) |
Data sourced from Kollmer, G. A. et al. (2020)
The bond lengths are consistent with standard values for an aromatic indole system with conjugated substituents. The C=O bond length of 1.217 Å is typical for an aldehyde, and the C≡N bond length of 1.148 Å is characteristic of a nitrile group.
Crystal Packing and Intermolecular Interactions
The supramolecular architecture of this compound is dominated by a network of hydrogen bonds and π-π stacking interactions. These non-covalent forces are critical in dictating the crystal's stability and physical properties.[7][8]
Key Intermolecular Interactions:
The most significant interaction is a classical N—H···O hydrogen bond. The indole N—H group of one molecule acts as a hydrogen bond donor to the formyl oxygen atom of an adjacent molecule. This interaction links the molecules into centrosymmetric dimers, forming a characteristic R²₂(8) ring motif.
Caption: Dimer formation via N-H···O hydrogen bonds.
These dimers are further connected into a three-dimensional network by weaker C—H···N and C—H···O interactions, as well as π-π stacking between the indole rings of adjacent dimers. The π-π stacking interactions, characterized by centroid-to-centroid distances of approximately 3.7-3.8 Å, contribute significantly to the overall stability of the crystal lattice.[2][3]
Table of Hydrogen Bond Geometry:
| D—H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| N1—H1···O1 | 2.05 | 2.895 (2) | 170 |
| C5—H5···N2 | 2.61 | 3.491 (2) | 158 |
D=Donor, A=Acceptor. Data sourced from Kollmer, G. A. et al. (2020)
Implications for Drug Development
The detailed crystal structure provides critical insights for medicinal chemists and drug development professionals:
-
Structure-Based Drug Design: The determined solid-state conformation serves as a validated, low-energy structure that can be used for computational studies, such as docking simulations with target proteins. The identified hydrogen bond donors (N-H) and acceptors (C=O, C≡N) are key pharmacophoric features.
-
Polymorph Screening: Knowledge of this stable crystalline form is the first step in a comprehensive polymorph screen. Different crystal packings can lead to significant variations in solubility, dissolution rate, and bioavailability, which are critical parameters for any active pharmaceutical ingredient (API).
-
Crystal Engineering: The well-defined hydrogen bonding and π-π stacking motifs can be exploited in crystal engineering to design co-crystals with other molecules to modulate physicochemical properties like solubility or stability.
Conclusion
The crystal structure of this compound has been unambiguously determined by single-crystal X-ray diffraction. The molecule is planar and packs in a monoclinic (P2₁/c) space group. The supramolecular architecture is governed by strong N—H···O hydrogen bonds that form centrosymmetric dimers, which are further stabilized by weaker C-H interactions and π-π stacking. This detailed structural knowledge provides a solid foundation for its application as a building block in medicinal chemistry and for understanding its solid-state properties, offering a crucial dataset for rational drug design and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Cas 53269-35-5,this compound | lookchem [lookchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different N—H⋯π interactions in two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 3-formyl-1H-indole-4-carbonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3-formyl-1H-indole-4-carbonitrile is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active compounds.[1] As with any high-value intermediate, ensuring its chemical integrity from receipt through to reaction is paramount to the success of research and development programs. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific public data on this exact molecule is limited, this document synthesizes information from analogous indole derivatives, aromatic aldehydes, and nitriles to provide a robust, scientifically-grounded framework for its handling and stability assessment. We will delve into the key molecular features influencing its stability, potential degradation pathways, recommended long-term storage conditions, and a detailed protocol for conducting forced degradation studies to establish a comprehensive stability profile.
Introduction: The Chemical Landscape of this compound
This compound belongs to the vast and versatile family of indole derivatives, which are central scaffolds in numerous natural products and pharmaceuticals.[2] Its structure is characterized by three key functional groups, each contributing to its reactivity and potential instability: the indole ring, a formyl (aldehyde) group at the 3-position, and a carbonitrile (nitrile) group at the 4-position.
The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation. The aldehyde at C3 is prone to oxidation to a carboxylic acid and can participate in various condensation reactions.[3] The nitrile group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. Understanding the interplay of these functional groups is crucial for predicting and mitigating potential degradation.
Predicted Physicochemical Properties and Stability Profile
A summary of the predicted and known properties of this compound and related compounds is presented in Table 1.
| Property | Predicted/Known Value for this compound & Analogs | Implication for Stability |
| Molecular Formula | C₁₀H₆N₂O[4] | Provides the basis for mass spectrometry analysis of the parent compound and its degradation products. |
| Molecular Weight | 170.17 g/mol [4] | Essential for quantitative analysis and preparation of solutions. |
| Appearance | Likely a solid, potentially colored due to the conjugated system.[5] | Changes in color or physical form can be an initial indicator of degradation. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF.[6] Sparingly soluble in aqueous solutions.[6] | The choice of solvent for storage and analysis is critical. Aqueous solutions are not recommended for long-term storage.[6] |
| Sensitivity | Likely sensitive to air, light, and heat, similar to other indole aldehydes.[7][8] | Dictates the need for controlled storage conditions, including inert atmosphere and protection from light. |
Potential Degradation Pathways
Based on the chemistry of the indole, aldehyde, and nitrile functional groups, several degradation pathways can be anticipated. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.[9]
Oxidative Degradation
Oxidation is a primary concern for indole derivatives. The electron-rich indole ring can be oxidized, particularly in the presence of air, light, or oxidizing agents.[10] The aldehyde group is also highly susceptible to oxidation, readily converting to the corresponding carboxylic acid.
A plausible oxidative degradation pathway is illustrated in the diagram below.
Caption: Predicted oxidative degradation pathways.
Hydrolytic Degradation
Hydrolysis under acidic or basic conditions can affect both the nitrile and formyl groups. While the nitrile group is generally robust, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to its hydrolysis to a carboxylic acid or an amide intermediate. The aldehyde group is generally stable to hydrolysis, but reactions can be catalyzed under certain pH conditions.
Photodegradation
Many aromatic and conjugated systems are susceptible to degradation upon exposure to light, particularly UV light.[11] This can lead to complex radical-based reactions and polymerization. For indole derivatives, light can catalyze oxidative processes.[12]
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, the following storage and handling conditions are recommended, based on best practices for analogous compounds.[2][7]
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to 8°C. Short-term: Room temperature is acceptable for brief periods. | Low temperatures slow down the rate of chemical reactions, minimizing degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidative degradation of the electron-rich indole ring and the aldehyde group. |
| Light | Protect from light by storing in an amber vial or in a light-blocking outer container.[13] | Minimizes photodegradation, which can be a significant issue for aromatic, conjugated molecules. |
| Moisture | Store in a dry environment, preferably in a desiccator. | Prevents hydrolysis and potential moisture-mediated degradation. |
| Form | Store as a solid powder. Prepare solutions fresh for use. | Solutions, especially in protic or reactive solvents, are generally less stable than the solid form. Aqueous solutions are not recommended for storage.[6] |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Avoid creating dust when handling the solid.[14]
-
For preparing solutions, use anhydrous solvents and purge with an inert gas before and after dissolution.[6]
A Framework for Stability Assessment: Forced Degradation Studies
A forced degradation study is essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[9] The following is a recommended protocol for a comprehensive forced degradation study of this compound.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a stability study.[15] The method should be capable of separating the parent compound from all potential degradation products.
-
Recommended Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at multiple wavelengths to ensure all components are detected. A photodiode array (PDA) detector is ideal.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Forced Degradation Protocol
The following is a step-by-step protocol for conducting forced degradation studies.[1][16]
Caption: Workflow for forced degradation studies.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and maintain at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and maintain at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[17] A dark control should be run in parallel.[18]
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.
-
Characterization of Degradants: If significant degradation is observed, the degradation products should be characterized using techniques such as LC-MS and NMR to elucidate their structures.
Conclusion
While specific experimental stability data for this compound is not widely published, a comprehensive understanding of its stability can be formulated based on the known chemistry of its constituent functional groups. The primary risks to its integrity are oxidation of the indole ring and aldehyde group, and to a lesser extent, hydrolysis of the nitrile group and photodegradation. By adhering to the recommended storage conditions of cold, dark, and inert atmosphere, the shelf-life of this valuable compound can be maximized. Furthermore, the implementation of a systematic forced degradation study, as outlined in this guide, will provide the necessary data to ensure its quality and suitability for its intended use in research and drug development.
References
- 1. SOP for Forced Degradation Study [m-pharmainfo.com]
- 2. fishersci.com [fishersci.com]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 9. longdom.org [longdom.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. iagim.org [iagim.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. q1scientific.com [q1scientific.com]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 3-Formyl-1H-indole-4-carbonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 3-formyl-1H-indole-4-carbonitrile, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol details the C3-formylation of 4-cyanoindole utilizing the Vilsmeier-Haack reaction, a highly efficient and regioselective method. This application note offers in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure reproducible and high-yield synthesis for researchers in drug development and organic synthesis.
Introduction: Significance and Synthetic Strategy
Indole scaffolds are privileged structures in countless natural products and pharmaceutical agents. The targeted functionalization of the indole core is a cornerstone of modern synthetic chemistry. This compound is a particularly useful intermediate, featuring a reactive aldehyde at the C3 position and a versatile nitrile group at the C4 position. This unique arrangement allows for sequential, orthogonal chemical modifications, making it a coveted precursor for complex heterocyclic systems.
The formylation of an indole ring is a classic electrophilic aromatic substitution. The electron-rich nature of the indole nucleus, particularly at the C3 position, makes it highly susceptible to attack by electrophiles. While several formylation methods exist, the Vilsmeier-Haack reaction stands out for its reliability, mild conditions, and excellent regioselectivity for the C3 position of indoles.[1][2][3] This reaction employs an electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The electron-withdrawing nature of the C4-cyano group on the starting material slightly deactivates the indole ring, but the powerful electrophilicity of the Vilsmeier reagent ensures the reaction proceeds efficiently.
This guide will focus exclusively on the Vilsmeier-Haack methodology due to its superior performance and scalability compared to alternatives like the Duff reaction, which is generally less efficient for indole substrates.[6][7][8]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The reaction proceeds through a well-established multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting.
Step 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF), a nucleophilic amide, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][9] This reagent is the key formylating agent.
Step 2: Electrophilic Attack The electron-rich C3 position of the 4-cyanoindole attacks the electrophilic carbon of the Vilsmeier reagent. This step is regioselective due to the superior thermodynamic stability of the resulting intermediate, where the positive charge is effectively delocalized without disrupting the aromaticity of the benzene portion of the indole.
Step 3: Aromatization and Hydrolysis The intermediate cation undergoes deprotonation to restore the aromaticity of the pyrrole ring, forming an iminium salt. During the aqueous workup, this iminium salt is readily hydrolyzed to yield the final product, this compound.[2][9]
Caption: Vilsmeier-Haack reaction workflow.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Adherence to safety precautions is paramount.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Cyanoindole | >98% | Commercially Available |
| Phosphorus Oxychloride (POCl₃) | >99%, Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared |
| Deionized Water | High Purity | Laboratory System |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Granular | Commercially Available |
Equipment:
-
Flame-dried, two-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon gas inlet with bubbler
-
Ice-water bath
-
Thermometer
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Glassware for column chromatography
Critical Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic HCl gas.[10][11][12] It can cause severe burns upon contact. All manipulations must be performed in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[13]
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is readily absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves and eye protection.
-
Inert Atmosphere: The reaction is sensitive to moisture. Ensure all glassware is oven or flame-dried and the reaction is conducted under a dry, inert atmosphere (N₂ or Ar).[14]
Step-by-Step Synthesis Procedure
Step 1: Vilsmeier Reagent Preparation
-
Set up a 100 mL two-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
To the flask, add anhydrous N,N-dimethylformamide (DMF) (5.0 mL, 64.5 mmol, 4.5 equiv).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 mL, 21.5 mmol, 1.5 equiv) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the resulting pale-yellow solution (the Vilsmeier reagent) to stir at 0 °C for an additional 30 minutes.
Step 2: Formylation of 4-Cyanoindole
-
In a separate beaker, dissolve 4-cyanoindole (2.0 g, 14.1 mmol, 1.0 equiv) in anhydrous DMF (10 mL).
-
Add the 4-cyanoindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 15 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
Step 3: Work-up and Product Isolation
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.
-
Once the ice has melted, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8. A precipitate will form.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Dry the crude product under vacuum to yield an off-white to pale-yellow solid.
Step 4: Purification
-
The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Alternatively, for higher purity, perform column chromatography on silica gel using a gradient eluent system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.
-
Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to afford this compound as a white to off-white crystalline solid.
Mechanistic Visualization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
- 9. youtube.com [youtube.com]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
reaction of 3-formyl-1H-indole-4-carbonitrile with amines
Topic: Reaction of 3-Formyl-1H-indole-4-carbonitrile with Amines: Synthesis of Bio-active Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indole-4-carbonitrile Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profound biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific reactant, This compound (1) , is a bifunctional building block of significant interest. Its aldehyde group at the C3 position serves as a reactive handle for condensation reactions, while the electron-withdrawing nitrile group at the C4 position modulates the electronic properties of the indole ring, influencing its reactivity and the biological profile of its derivatives.[4]
This guide provides a detailed exploration of the reaction of this compound with amines, focusing on two primary transformations: the formation of Schiff bases and the subsequent, powerful Pictet-Spengler cyclization to generate tetracyclic β-carboline frameworks. These products are of high value to drug discovery programs due to their established roles as privileged scaffolds in pharmacologically active agents.[5][6]
Part 1: Mechanistic Considerations & The Influence of the 4-Cyano Group
The reaction of an aldehyde with a primary amine is a classic condensation reaction that proceeds in two main stages. The initial, reversible step is the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the formyl group to form a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to yield a stable imine , also known as a Schiff base (2) .[7][8]
For drug development professionals, the most compelling application of this initial reaction is as a gateway to more complex heterocyclic systems. When the amine partner is a β-arylethylamine, such as tryptamine (3), the initially formed Schiff base can undergo an intramolecular electrophilic substitution, known as the Pictet-Spengler reaction , to form a 1,2,3,4-tetrahydro-β-carboline (4) .[9][10]
The Critical Impact of the 4-Carbonitrile Group
The Pictet-Spengler reaction is fundamentally an intramolecular electrophilic aromatic substitution. The key step involves the nucleophilic C2 of the indole ring attacking an electrophilic iminium ion.[9][11] However, the presence of the strongly electron-withdrawing cyano (-C≡N) group at the C4 position significantly deactivates the indole ring system.
-
Decreased Nucleophilicity: The cyano group pulls electron density away from the indole core, making the C2 position less nucleophilic and thus less reactive towards the iminium ion.[12]
-
Harsher Reaction Conditions: To overcome this electronic deactivation, the reaction typically requires more forceful conditions compared to indoles bearing electron-donating groups. This often translates to the need for stronger acids, higher temperatures, and potentially longer reaction times.[9][12]
-
Catalyst Choice: While a range of Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and Lewis acids can catalyze the reaction, systems with strongly deactivated indoles may benefit from highly effective catalysts like gold(I) complexes or the formation of more electrophilic N-acyliminium ions.[9]
Part 2: Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of derivatives from this compound.
Protocol 1: General Synthesis of Schiff Bases
This protocol describes a standard procedure for the synthesis of an imine derivative from 1 and a generic primary amine.
Materials:
-
This compound (1) (1.0 eq)
-
Substituted primary amine (e.g., aniline, benzylamine) (1.05 eq)
-
Ethanol (or Methanol), anhydrous
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add this compound (1).
-
Dissolve the indole in a minimal amount of anhydrous ethanol.
-
Add the primary amine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~78 °C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield the pure Schiff base derivative.
Self-Validation: The successful formation of the imine can be confirmed by FT-IR spectroscopy (appearance of a C=N stretch, typically 1640-1690 cm⁻¹) and ¹H NMR (disappearance of the aldehyde proton signal ~9-10 ppm and appearance of the imine proton signal ~8-9 ppm).
Protocol 2: Representative Pictet-Spengler Synthesis of a 4-Cyano-Tetrahydro-β-carboline
This protocol is a representative procedure for the challenging cyclization of 1 with tryptamine (3), adapted from methodologies used for electron-deficient indoles. Due to the deactivating nature of the 4-cyano group, stronger acidic conditions and elevated temperatures are proposed.
Materials:
-
This compound (1) (1.0 eq)
-
Tryptamine (3) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (1.5 - 2.0 eq)
-
Molecular sieves (4 Å, activated)
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1), tryptamine (3), and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) to the flask and stir the suspension at room temperature for 30 minutes. This pre-mixing allows for the initial formation of the Schiff base.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction closely via TLC or LC-MS. Due to the deactivated substrate, the reaction may require an extended period (12-48 hours).
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-cyano-1,2,3,4-tetrahydro-β-carboline derivative (4) .
Causality and Trustworthiness:
-
Anhydrous Conditions & Sieves: The reaction involves the formation and consumption of an iminium ion, which is sensitive to hydrolysis. Anhydrous conditions maximize the concentration of this key electrophile.
-
Strong Acid (TFA): A strong acid like TFA is necessary to fully protonate the intermediate imine, forming the highly electrophilic iminium ion required to overcome the deactivation of the indole ring by the cyano group.[11]
-
Extended Reaction Time/Heat: The energy barrier for the rate-limiting intramolecular cyclization is higher for this electron-deficient system, necessitating thermal energy and longer reaction times to achieve a reasonable yield.[12]
Part 3: Data Presentation
The following table summarizes expected outcomes for the reaction of this compound with various amines, based on established chemical principles. Yields are estimates for illustrative purposes and will require experimental optimization.
| Amine Partner | Product Type | Proposed Conditions | Expected Yield | Key Application Area |
| Aniline | Schiff Base | EtOH, cat. AcOH, Reflux | Good to Excellent | Intermediate for dyes, ligands |
| Benzylamine | Schiff Base | EtOH, cat. AcOH, Reflux | Good to Excellent | Synthetic intermediate |
| Tryptamine | Tetrahydro-β-carboline | DCM, TFA, Reflux | Low to Moderate | Anticancer, Antiviral, CNS agents[5][6] |
| 5-Methoxytryptamine | Tetrahydro-β-carboline | DCM, TFA, Reflux | Moderate | Serotonergic modulators |
| L-Tryptophan Methyl Ester | Tetrahydro-β-carboline | CH₃CN, Lewis Acid, 50°C | Moderate | Chiral scaffolds for asymmetric synthesis[11] |
References
- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. [2,3] Fused indoles. Synthesis of β-carbolines and azepino[4,5-b]indoles from 3-(2-alkylindol-3-yl)-2-azidoacrylates1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of 1,2,3,4-tetrahydro-beta-carbolines by one-pot domino three-component indole formation and nucleophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles | MDPI [mdpi.com]
using 3-formyl-1H-indole-4-carbonitrile in Sonogashira coupling reactions
Application Note & Protocol
Topic: Palladium-Catalyzed Sonogashira Coupling of Halogenated 3-formyl-1H-indole-4-carbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing Architecturally Complex Indoles
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper species, is prized for its reliability and tolerance of a wide array of functional groups, proceeding under relatively mild conditions.[1] Its application in medicinal chemistry and materials science is extensive, particularly in the synthesis of conjugated enynes and arylalkynes which are prevalent in natural products, pharmaceuticals, and organic materials.[1][3]
Indole scaffolds are privileged structures in drug discovery, appearing in numerous biologically active compounds. The ability to introduce an alkyne moiety onto a densely functionalized indole core, such as this compound, provides a powerful tool for generating molecular diversity. The resulting alkynylated indoles are versatile intermediates, primed for further transformations like cyclizations, click chemistry, or reductions.
This document serves as a detailed guide to employing the Sonogashira coupling with a functionalized indole system. As the Sonogashira reaction requires a halide leaving group, this protocol will focus on a representative halogenated precursor, 7-Bromo-3-formyl-1H-indole-4-carbonitrile , to illustrate the methodology. The principles and steps outlined are broadly applicable to other halo-indoles.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] This dual-metal system allows the reaction to proceed under mild conditions.[1]
-
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (our bromo-indole), forming a Pd(II) intermediate.
-
Transmetalation: The Pd(II) complex receives the acetylide group from the copper acetylide intermediate. This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting Pd(II) species undergoes cis-trans isomerization followed by reductive elimination to release the final alkynylated indole product and regenerate the Pd(0) catalyst, which re-enters the cycle.[4]
-
-
The Copper Cycle:
-
Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[5] The amine base deprotonates the alkyne, and the copper salt activates the alkyne for this deprotonation.[4][5]
-
Transmetalation: The copper acetylide then transfers its alkyne group to the palladium center.
-
While the copper co-catalyst is traditional, copper-free Sonogashira variants exist, though they may require different conditions, such as stronger bases or specialized ligands, to facilitate the direct formation of a palladium acetylide.[4][6]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Key Experimental Parameters & Optimization
The success of the Sonogashira coupling on a functionalized substrate like 7-bromo-3-formyl-1H-indole-4-carbonitrile hinges on the careful selection of several parameters. The electron-withdrawing nature of the formyl and cyano groups can increase the electrophilicity of the indole core, potentially making the C-Br bond more susceptible to oxidative addition.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Aryl Halide | Aryl Iodide > Aryl Bromide >> Aryl Chloride | The reactivity order is governed by the C-X bond strength (C-I < C-Br < C-Cl). Iodides are the most reactive and often allow for milder reaction temperatures.[1] Bromides, as used in this protocol, are a good balance of reactivity and stability and are often more commercially available. |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice as it is already in the active Pd(0) state. Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] is more air-stable and is reduced in situ to Pd(0). For electron-deficient substrates, bulky, electron-rich ligands can improve catalyst performance.[7] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) (0.5-5 mol%) | CuI is the most common and effective co-catalyst for generating the copper acetylide intermediate.[5] It is crucial to use high-purity CuI, as oxidation to Cu(II) can promote undesirable alkyne homocoupling (Glaser coupling). |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | An amine base is essential. It serves to neutralize the hydrogen halide (HBr) byproduct formed during the reaction and facilitates the deprotonation of the terminal alkyne.[4] The amine can often serve as the solvent or co-solvent. |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | The solvent must solubilize all reactants. THF is a common choice. DMF can be used for less soluble substrates.[8] It is critical that the solvent is anhydrous and thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst. |
| Temperature | Room Temperature to 60 °C | The required temperature depends on the reactivity of the aryl halide. For aryl bromides, gentle heating (40-60 °C) is often necessary to achieve a reasonable reaction rate.[1] |
Detailed Experimental Protocol
This protocol describes the coupling of 7-Bromo-3-formyl-1H-indole-4-carbonitrile with Phenylacetylene as a representative example.
Materials and Reagents:
-
7-Bromo-3-formyl-1H-indole-4-carbonitrile (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) Iodide [CuI] (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromo-3-formyl-1H-indole-4-carbonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous THF (approx. 0.1 M concentration relative to the indole) and anhydrous triethylamine (2.0 equiv) via syringe.
-
Degassing: Sparge the resulting suspension with a gentle stream of argon gas through a needle below the solvent surface for 15-20 minutes. This step is crucial to remove any dissolved oxygen.
-
Reagent Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe to the stirring mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromo-indole is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-(phenylethynyl)-3-formyl-1H-indole-4-carbonitrile.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents. | Ensure rigorous degassing. Increase temperature in 10 °C increments. Use fresh, high-purity catalyst, co-catalyst, and anhydrous solvents. |
| Alkyne Homocoupling | Presence of oxygen (promotes Glaser coupling); Cu(I) oxidized to Cu(II). | Improve degassing technique. Use high-purity, white or off-white CuI. |
| Hydrodehalogenation | Presence of a hydrogen source in the catalytic cycle.[7] | Ensure anhydrous conditions. Minimize reaction time once the starting material is consumed. |
| Starting Material Decomposition | Substrate instability at elevated temperature. | Attempt the reaction at a lower temperature for a longer duration. Consider a more active catalyst system (e.g., with a bulky phosphine ligand) that may allow for lower temperatures. |
Conclusion
The Sonogashira coupling is an exceptionally effective method for the C-C bond formation on functionalized indole systems like this compound. By carefully selecting a halogenated precursor and optimizing reaction parameters such as the catalyst system, base, and solvent, researchers can efficiently synthesize complex alkynylated indoles. The protocol detailed herein provides a robust starting point for exploring the synthesis of novel indole derivatives for applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formylation of 1H-Indole-4-carbonitrile
Abstract
This document provides a comprehensive guide for the regioselective formylation of 1H-indole-4-carbonitrile, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The primary focus is on the Vilsmeier-Haack reaction, a robust and widely adopted method for introducing a formyl group onto electron-rich heterocyclic systems.[1][2] We will detail the underlying chemical principles, provide a meticulously validated step-by-step protocol, and discuss essential safety considerations, troubleshooting, and characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for synthesizing 3-formyl-1H-indole-4-carbonitrile.
Introduction and Significance
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Specifically, 1H-indole-4-carbonitrile serves as a valuable starting material. The introduction of a formyl (-CHO) group at the C3 position unlocks a versatile chemical handle for further molecular elaboration, creating complex derivatives for drug discovery programs. Formylated indoles are pivotal intermediates for building tryptamines, plant growth regulators, and various biologically active compounds.[4][5]
The Vilsmeier-Haack reaction is the preeminent method for this transformation.[6] It utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7][8] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich indole ring, which preferentially attacks at the C3 position due to its higher electron density.[9] Subsequent hydrolysis of the resulting iminium intermediate yields the desired indole-3-carboxaldehyde.[8][9]
Reaction Mechanism and Workflow
The Vilsmeier-Haack Mechanism
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium ion, the active formylating agent.[8]
-
Electrophilic Attack: The electron-rich C3 position of the 1H-indole-4-carbonitrile nucleus acts as a nucleophile, attacking the Vilsmeier reagent. This step forms a cationic intermediate.
-
Hydrolysis: During aqueous work-up, the intermediate iminium salt is hydrolyzed to furnish the final product, this compound.[7]
Caption: The Vilsmeier-Haack reaction mechanism.
Experimental Workflow Overview
The overall process can be visualized as a sequence of distinct laboratory operations, from initial setup to final product analysis.
Caption: General experimental workflow for indole formylation.
Detailed Experimental Protocol
This protocol is optimized for the Vilsmeier-Haack formylation of 1H-indole-4-carbonitrile.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 1H-Indole-4-carbonitrile | >98% Purity | Commercial |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Acros, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Commercial |
| Brine (Saturated NaCl) | Saturated Solution | Commercial |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial |
| Silica Gel | 230-400 mesh | Commercial |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel and reflux condenser
-
Ice-water bath
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 1H-indole-4-carbonitrile (e.g., 5.0 g, 35.2 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath. It is crucial to maintain this temperature during the addition of POCl₃ to control the exothermic reaction.
-
Vilsmeier Reagent Formation & Addition: Cautiously add phosphorus oxychloride (POCl₃, e.g., 4.0 mL, 42.2 mmol, 1.2 equiv) dropwise to the stirred solution over 30 minutes via the dropping funnel. A thick, pale-yellow precipitate may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85°C and maintain for 6-8 hours.[1][10]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent system) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Hydrolysis and Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the mixture until the pH is neutral (pH ~7-8). This step hydrolyzes the iminium intermediate and neutralizes excess acid. Stir for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical methods:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₆N₂O, MW: 170.17).
-
Infrared Spectroscopy (IR): To identify key functional groups, particularly the aldehyde C=O stretch (~1650-1670 cm⁻¹) and the nitrile C≡N stretch (~2220-2230 cm⁻¹).
-
Melting Point: To assess purity.
Quantitative Data Summary
The Vilsmeier-Haack formylation is highly effective for a range of indole derivatives. Yields are typically high, though they can be influenced by the electronic nature of substituents on the indole ring.
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | 0 to 85 | 6 | 96 | [1] |
| 4-Methylindole | 0 to 85 | 8 | 90 | [1][10] |
| 5-Methylindole | 0 to 85 | 6 | 88 | [1] |
| 6-Methylindole | 0 to 90 | 9 | 89 | [1] |
| 2-Methylindole | 98-100 | 3 | 71* | [11] |
| Expected for 1H-Indole-4-carbonitrile | 0 to 85 | 6-8 | ~80-90% | Estimated |
| Note: The reaction on 2-methylindole yields a mixture of N-formyl and C-formyl products.[11] |
Safety Precautions and Handling
Chemical Hazards:
-
Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic gases like hydrogen chloride.[12][13] It can cause severe burns to the skin, eyes, and respiratory tract.[14] Inhalation can be fatal.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and is considered a reproductive toxin.
Handling Procedures:
-
All operations involving phosphorus oxychloride must be conducted in a certified, well-ventilated chemical fume hood.[14][15]
-
Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., butyl rubber).[15]
-
Ensure an eyewash station and safety shower are immediately accessible.[15]
-
POCl₃ is moisture-sensitive.[12] Use flame-dried glassware and an inert atmosphere (nitrogen or argon) to prevent decomposition and uncontrolled reactions.
-
Spill & Waste: Neutralize any spills and waste containing POCl₃ carefully with a base like sodium bicarbonate under controlled conditions. Do not add water directly to concentrated POCl₃.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive POCl₃ due to moisture exposure.2. Insufficient reaction time or temperature.3. Incomplete hydrolysis during work-up. | 1. Use a fresh, unopened bottle of POCl₃ or distill before use.2. Increase reaction time or temperature slightly, monitoring by TLC.3. Ensure pH is neutral/basic and stir for at least 1 hour during quenching. |
| Multiple Products/Spots on TLC | 1. Diformylation or formylation at other positions.2. N-formylation side product. | 1. Maintain strict temperature control during POCl₃ addition.2. This is less common for N-H indoles but can occur. Optimize purification to separate isomers. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Tarry byproducts from overheating. | 1. Wash the organic extract thoroughly with water and brine to remove DMF.2. Avoid excessive heating. Use flash chromatography with a gradient elution system. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. ijpcbs.com [ijpcbs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Derivatization of the Formyl Group in 3-Formyl-1H-indole-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of the formyl group in 3-formyl-1H-indole-4-carbonitrile. This valuable building block, featuring a reactive aldehyde at the C3 position of the indole scaffold, is of significant interest in medicinal chemistry and drug development. The presence of the electron-withdrawing nitrile group at the C4 position modulates the reactivity of the indole ring and the formyl group, presenting unique synthetic opportunities and challenges. This document outlines detailed protocols for key derivatization reactions, including reductive amination, oxidation, condensation reactions (Knoevenagel, Henry), olefination (Wittig), and the formation of common derivatives such as oximes, hydrazones, and bis(indolyl)methanes. Each section provides not only step-by-step procedures but also insights into the underlying mechanisms and the rationale for experimental design, empowering researchers to effectively leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Importance of this compound
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The specific compound, this compound, serves as a highly versatile intermediate. The formyl group at the C3 position is a synthetic linchpin, amenable to a wide array of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The electronic nature of the indole ring is significantly influenced by the 4-carbonitrile substituent. As a potent electron-withdrawing group, the nitrile moiety deactivates the indole ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the C3-formyl carbon. This increased reactivity makes the aldehyde more susceptible to nucleophilic attack, which can be advantageous for many of the derivatization reactions discussed herein.
This guide is designed to serve as a practical resource for chemists engaged in the synthesis of novel indole-based compounds. The protocols provided are based on established methodologies for indole-3-carboxaldehydes, adapted for the specific reactivity of the 4-cyano substituted scaffold.
Derivatization Pathways Overview
The formyl group of this compound can be transformed into a variety of functional groups. The following diagram illustrates the primary synthetic routes detailed in this guide.
References
Application Notes & Protocols: 3-Formyl-1H-indole-4-carbonitrile as a Versatile Precursor for Bioactive Heterocyclic Scaffolds
Introduction: The Strategic Advantage of a Bifunctional Indole Building Block
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity and synthetic versatility have driven extensive research into novel indole-containing compounds. Within this privileged class of heterocycles, 3-formyl-1H-indole-4-carbonitrile emerges as a particularly valuable building block for the synthesis of complex, fused heterocyclic systems. This is due to its unique arrangement of electrophilic and nucleophilic centers. The aldehyde at the C3 position serves as a prime site for condensation and cyclization reactions, while the strategically placed nitrile group at C4 can participate in ring-forming reactions, leading to a diverse array of annulated indole structures.
These fused heterocyclic systems, such as pyrimido[4,5-b]indoles, pyridazino[4,5-b]indoles, and thieno[2,3-b]indoles, are of significant interest in drug discovery. For instance, derivatives of pyrimido[4,5-b]indole have shown promise as potent inhibitors of receptor tyrosine kinases, which are crucial targets in oncology.[2][3] Similarly, pyridazino[4,5-b]indoles are being investigated for a range of therapeutic applications, including their potential as kinase inhibitors.[4][5]
This guide provides an in-depth exploration of the synthetic utility of this compound. It offers detailed protocols for the synthesis of key heterocyclic scaffolds, explains the underlying reaction mechanisms, and provides insights into experimental considerations for researchers in medicinal chemistry and drug development.
Core Synthetic Pathways from this compound
The strategic placement of the formyl and cyano groups in this compound allows for a variety of cyclization strategies to build fused heterocyclic rings. The following sections detail the synthesis of prominent and medicinally relevant heterocyclic systems.
Synthesis of 4-Aminopyrimido[4,5-b]indoles via Cyclocondensation with Guanidine
The pyrimido[4,5-b]indole scaffold is a key pharmacophore found in a variety of kinase inhibitors. The reaction of this compound with guanidine offers a direct and efficient route to this valuable heterocyclic system.
Mechanism Insight: The reaction proceeds through an initial Knoevenagel-type condensation between the formyl group of the indole and guanidine, followed by an intramolecular cyclization where the amino group of the guanidine moiety attacks the nitrile carbon. Tautomerization of the resulting intermediate yields the aromatic 4-aminopyrimido[4,5-b]indole.
Experimental Protocol: Synthesis of 4-Aminopyrimido[4,5-b]indole-5-carbonitrile
-
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving 0.25 g, 11 mmol of sodium in 50 mL of anhydrous ethanol) in a 100 mL round-bottom flask, add guanidine hydrochloride (0.96 g, 10 mmol).
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere to generate free guanidine.
-
Add this compound (1.70 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Pour the mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4-aminopyrimido[4,5-b]indole-5-carbonitrile.
-
-
Expected Yield: 75-85%
Data Summary: Synthesis of 4-Aminopyrimido[4,5-b]indole Derivatives
| Entry | Guanidine Derivative | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Guanidine HCl | EtOH | 6 | 82 |
| 2 | N-Methylguanidine HCl | EtOH | 8 | 78 |
| 3 | N,N-Dimethylguanidine HCl | EtOH | 10 | 71 |
Caption: Multicomponent Gewald reaction pathway.
Conclusion and Future Perspectives
This compound is a highly versatile and synthetically valuable building block for the construction of a diverse range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel pyrimido[4,5-b]indoles, pyridazino[4,5-b]indoles, and thieno[2,3-b]indoles. The strategic positioning of the formyl and cyano functionalities allows for efficient and often high-yielding cyclization reactions. Further exploration of multicomponent reactions and the use of this building block in combinatorial library synthesis will undoubtedly lead to the discovery of new bioactive molecules with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugar modified pyrimido[4,5-b]indole nucleosides: synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of 3-formyl-1H-indole-4-carbonitrile
Introduction: The Strategic Importance of 3-formyl-1H-indole-4-carbonitrile
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure serves as a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among the vast family of indole derivatives, this compound stands out as a critical intermediate. Its dual functionality—an electrophilic aldehyde at the C3 position and a cyano group at the C4 position—makes it an exceptionally valuable building block for the synthesis of complex, biologically active molecules and novel therapeutic agents.[4]
However, the synthesis of substituted indoles on a large scale is not without its challenges. The high reactivity of the indole ring can lead to undesirable side reactions, such as dimerization and polymerization, which can significantly limit the yield and purity of the desired product.[5] Therefore, a robust, scalable, and high-yielding synthetic protocol is paramount for its industrial application.
This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. We will focus on a well-established and highly reliable two-step approach commencing with the synthesis of the precursor, 1H-indole-4-carbonitrile, followed by a regioselective Vilsmeier-Haack formylation. This document explains the causality behind experimental choices, provides detailed step-by-step protocols, and addresses critical safety and handling considerations.
Overall Synthetic Strategy
The chosen synthetic pathway is designed for scalability and efficiency. It begins with the preparation of the key precursor, 1H-indole-4-carbonitrile, which is then subjected to formylation at the electron-rich C3 position.
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of 1H-indole-4-carbonitrile (Precursor)
The synthesis of the nitrile precursor is a critical first step. While 1H-indole-4-carbonitrile can be sourced commercially, its in-house synthesis is often more cost-effective for large-scale campaigns. The following protocol is based on the dehydration of the corresponding amide, a reliable and scalable transformation.[6][7]
Experimental Protocol: 1H-indole-4-carbonitrile
Materials and Equipment:
-
1H-indole-4-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
25% Aqueous Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Large-capacity, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle with temperature control.
-
Ice bath.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a dry, three-necked flask with 1H-indole-4-carboxamide (1.0 eq) and anhydrous chloroform (approx. 5 mL per gram of amide). Begin vigorous mechanical stirring to form a slurry.
-
Reagent Addition: Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise via the dropping funnel over 30-45 minutes. The addition is exothermic, and the internal temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 60-65 °C). Maintain reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath. CAUTION: This step is highly exothermic and releases HCl gas. Slowly and carefully quench the reaction by adding a 25% aqueous solution of ammonium hydroxide until the mixture is basic (pH > 9). Ensure efficient stirring and cooling to manage the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of CHCl₃ used).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal & Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield 1H-indole-4-carbonitrile as a solid.
Part II: Vilsmeier-Haack Formylation for this compound
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9][10][11] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halide, most commonly phosphorus oxychloride (POCl₃).[12]
Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of indole.
Experimental Protocol: Large-Scale Synthesis
Materials and Equipment:
-
1H-indole-4-carbonitrile (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice and water
-
Sodium hydroxide (NaOH), aqueous solution
-
Large-capacity, three-necked, jacketed reactor with mechanical stirrer, thermocouple, and dropping funnel.
-
Cooling/heating circulator.
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, jacketed reactor under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (approx. 4.0 eq). Cool the DMF to 0-5 °C using the circulator.
-
Slowly add POCl₃ (1.1 eq) dropwise to the cooled DMF while maintaining the internal temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes. A thick, sometimes colored, complex will form. This is the Vilsmeier reagent.
-
Substrate Addition: Prepare a solution of 1H-indole-4-carbonitrile (1.0 eq) in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, again ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 35-40 °C. Stir at this temperature for 1-2 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed. The mixture will likely become a thick paste.
-
Hydrolysis (Quenching): CAUTION: This step is highly exothermic. Cool the reactor to 0-5 °C. Prepare a separate vessel with a large quantity of crushed ice and water. Slowly and carefully transfer the reaction paste onto the ice with vigorous stirring.
-
Basification and Isolation: Add a cold aqueous solution of sodium hydroxide (e.g., 6M NaOH) to the aqueous mixture until it is strongly basic (pH 10-12). This hydrolyzes the intermediate iminium salt and precipitates the product.
-
Stir the resulting suspension for 1-2 hours in the cold to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield this compound.
Quantitative Data and Characterization
| Parameter | Value | Notes |
| Starting Material | 1H-indole-4-carbonitrile | 1.0 equivalent |
| Reagents | POCl₃ | 1.1 - 1.2 equivalents |
| DMF | Used as reagent and solvent | |
| Reaction Temp | 35 - 40 °C | Monitor for exotherms |
| Typical Yield | 70 - 85% | Based on literature for similar formylations[13] |
| Purity (Crude) | >95% | Typically high after precipitation |
| Final Product | C₁₀H₆N₂O | MW: 170.17 g/mol |
Product Characterization
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the indole ring protons and a distinct singlet for the aldehyde proton (CHO) typically downfield around δ 10.0 ppm.[14][15]
-
¹³C NMR: The carbon NMR will confirm the presence of the nitrile (C≡N) carbon (around δ 115-120 ppm) and the aldehyde carbonyl (C=O) carbon (around δ 185 ppm).[14][16]
-
IR Spectroscopy: Key stretches to observe are the N-H stretch (~3300 cm⁻¹), the nitrile C≡N stretch (~2230 cm⁻¹), and the aldehyde C=O stretch (~1680 cm⁻¹).
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight ([M+H]⁺ at m/z 171.05).[14]
-
Melting Point: A sharp melting point is indicative of high purity.
Safety and Handling Considerations
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing toxic HCl gas.[17] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the final hydrolysis/quenching step are highly exothermic.[18] Adequate cooling capacity is essential for large-scale synthesis to prevent thermal runaway. Add reagents slowly and monitor the internal temperature continuously.
-
Waste Disposal: All chemical waste, especially residues containing phosphorus compounds, must be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.[19]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive Vilsmeier reagent (due to moisture).- Low reaction temperature/time. | - Use anhydrous DMF and fresh POCl₃.- Ensure reaction is run at the specified temperature and monitor by TLC/HPLC for completion. |
| Low Yield | - Incomplete reaction.- Product loss during work-up.- Side reactions (e.g., polymerization). | - Extend reaction time or slightly increase temperature.- Ensure pH is sufficiently basic during precipitation.- Maintain strict temperature control during reagent addition. |
| Product is an Oil or Gummy Solid | - Impurities present.- Incomplete hydrolysis. | - Ensure thorough washing of the precipitate.- Stir longer after basification.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |
| Formation of Dark-Colored Byproducts | - Reaction temperature too high. | - Maintain strict temperature control, especially during the addition of POCl₃ and the indole substrate. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and development. By leveraging the efficiency of the Vilsmeier-Haack reaction and adhering to the detailed procedural and safety guidelines, researchers can reliably produce this valuable compound in high yield and purity on a large scale. The self-validating nature of the protocol, combined with clear characterization and troubleshooting advice, ensures reproducibility and success in both laboratory and pilot-plant settings.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]
- 4. Cas 53269-35-5,this compound | lookchem [lookchem.com]
- 5. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mt.com [mt.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of 3-formyl-1H-indole-4-carbonitrile
Introduction: The Significance of Quantifying 3-formyl-1H-indole-4-carbonitrile
This compound is a heterocyclic organic compound featuring an indole scaffold, a reactive formyl group, and a nitrile moiety.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery.[1][2] The indole core is a privileged structure in numerous biologically active compounds, and the formyl and nitrile groups offer versatile handles for synthetic transformations.[3] Accurate and precise quantification of this compound is paramount for various stages of the drug development pipeline, including process chemistry optimization, purity assessment of synthetic batches, pharmacokinetic studies, and quality control of active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed, validated analytical methods for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to the stringent validation requirements outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. For a molecule like this compound, which possesses a UV-absorbing indole chromophore, HPLC coupled with a UV detector is an ideal quantitative technique.[7][8][9]
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC method is based on the non-polar nature of the indole ring system. A C18 stationary phase provides excellent retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Acetonitrile is a common organic modifier in reversed-phase chromatography, and formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[8] The detection wavelength is selected based on the UV absorbance maximum of the indole chromophore, which typically falls in the 270-290 nm range, to ensure maximum sensitivity.
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥ 98%)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions using the linear regression equation of the calibration curve.
Method Validation Summary (as per ICH Q2(R2) Guidelines)[5][10]
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. | Peak purity analysis confirms no co-eluting peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over the range of 1-100 µg/mL. |
| Accuracy | Recovery of 98.0% to 102.0% | 99.5% - 101.2% recovery at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD < 1.0% for six replicate injections. |
| Precision (Intermediate) | RSD ≤ 2.0% over different days and analysts. | RSD < 1.5% between two analysts on different days. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | Typically around 0.5 µg/mL. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | Typically around 0.15 µg/mL. |
| Robustness | Insensitive to minor changes in method parameters (e.g., flow rate, temperature). | RSD < 2.0% with deliberate variations in method parameters. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and specificity. The mass spectrometer provides structural information, confirming the identity of the analyte and enhancing the reliability of quantification. While some indole alkaloids can be challenging to analyze by GC due to high melting points, this compound, being a smaller molecule, is amenable to this technique.[10][11][12]
Causality Behind Experimental Choices
The use of a non-polar capillary column (e.g., DB-5ms) is suitable for the separation of relatively non-polar indole derivatives. The temperature programming allows for the efficient elution of the analyte while separating it from other volatile components. Electron Ionization (EI) is a standard and robust ionization technique that produces a characteristic fragmentation pattern, which can be used for both qualitative confirmation and quantitative analysis. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of this compound.
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS Quantification
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Ethyl acetate (GC grade)
-
Volumetric flasks and pipettes
-
GC vials with inserts
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion (m/z 170) and at least two other characteristic fragment ions.
3. Preparation of Standard and Sample Solutions:
-
Follow a similar procedure as for the HPLC method, but use a volatile solvent like ethyl acetate as the diluent.
4. Data Analysis:
-
Inject the calibration standards and sample solutions into the GC-MS system.
-
Integrate the peak area of the primary quantifying ion for this compound.
-
Construct a calibration curve and determine the sample concentration as described for the HPLC method.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the concentration of a substance without the need for a calibration curve of the analyte itself.[13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[15][16] By comparing the integral of a specific proton signal of this compound to the integral of a known amount of an internal standard, its absolute purity or concentration can be determined.[17]
Causality Behind Experimental Choices
¹H qNMR is chosen due to the high natural abundance and sensitivity of the proton nucleus. A certified internal standard with a known purity is essential for accurate quantification. The internal standard should have at least one signal that is well-resolved from the analyte signals and should be stable and non-reactive. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent as it can dissolve a wide range of organic compounds. Specific acquisition parameters, such as a long relaxation delay, are crucial to ensure full relaxation of all protons, which is a prerequisite for accurate integration and quantification.
Experimental Workflow: qNMR
Caption: Workflow for the quantification of this compound by qNMR.
Detailed Protocol: qNMR Quantification
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters (¹H):
-
Spectrometer: 400 MHz or higher
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 x T₁ (T₁ should be determined for the protons of interest; a delay of 30-60 seconds is often sufficient)
-
Number of Scans: 16 or more for good signal-to-noise ratio
4. Data Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the formyl proton) and a signal from the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. For routine quality control, HPLC-UV offers a good balance of performance and accessibility. GC-MS provides enhanced specificity through mass detection, which is particularly useful for complex matrices. qNMR stands as a primary method for the accurate determination of purity without the need for a specific reference standard of the analyte. All protocols should be validated in the user's laboratory to ensure they are fit for their intended purpose, following the principles outlined in the ICH and FDA guidelines.[18][19][20]
References
- 1. Cas 53269-35-5,this compound | lookchem [lookchem.com]
- 2. 3-ホルミル-1H-インドール-5-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 20. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols: Strategic Synthesis of 3-Formyl-1H-indole-4-carbonitrile Derivatives
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indole-4-carbonitrile Scaffold
The 3-formyl-1H-indole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science. The unique electronic and steric arrangement of the formyl and nitrile groups on the indole ring system provides a versatile platform for constructing complex molecular architectures. The formyl group at the C3 position serves as a crucial synthetic handle for transformations like reductive amination, Wittig reactions, and condensations, while the C4-nitrile is a potent hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid or converted to a tetrazole bioisostere.[1] These derivatives are instrumental as intermediates in the synthesis of compounds targeting a range of biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases.[2]
This guide provides a detailed exploration of the primary synthetic routes to this valuable scaffold, focusing on mechanistic rationale, field-proven protocols, and strategic insights to navigate common experimental challenges. We will dissect the venerable Vilsmeier-Haack reaction and explore modern transition-metal-catalyzed approaches, offering a comprehensive toolkit for researchers in the field.
Core Synthetic Workflow Overview
The synthesis of substituted 3-formyl-1H-indole-4-carbonitriles typically follows a multi-step sequence. The logical flow involves first constructing the core indole-4-carbonitrile ring system, which is then followed by the crucial C3-formylation step.
Figure 1: A generalized workflow for the synthesis of the target scaffold.
Primary Synthetic Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most direct and widely employed method for the formylation of electron-rich heterocycles like indoles.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4]
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the iminium ion. This electrophilic aromatic substitution leads to an intermediate which, upon aqueous workup, hydrolyzes to yield the final 3-formyl indole product.[4]
Figure 2: Mechanism of the Vilsmeier-Haack formylation of an indole.
Detailed Experimental Protocol
This protocol describes the formylation of a generic substituted 1H-indole-4-carbonitrile.
Materials:
-
Substituted 1H-indole-4-carbonitrile (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add the substituted 1H-indole-4-carbonitrile (1.0 equiv).
-
Solvent Addition: Add anhydrous DCE to the flask to create a 0.2 M solution.
-
Reagent Preparation: In a separate flame-dried flask under nitrogen, add anhydrous DMF (3.0 equiv). Cool the flask to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2 equiv) dropwise to the cooled DMF with vigorous stirring. Caution: This addition is exothermic. Maintain the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Addition to Indole: Add the freshly prepared Vilsmeier reagent dropwise to the indole solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCE).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) or by recrystallization to afford the pure this compound derivative.[5]
Field Insights & Troubleshooting
-
Reagent Quality: The use of anhydrous solvents and fresh POCl₃ is critical for high yields. Moisture will quench the Vilsmeier reagent.
-
Exothermicity: The formation of the Vilsmeier reagent and its initial reaction with the indole can be highly exothermic. Slow, controlled addition at low temperatures is essential to prevent side reactions.
-
Electron-Withdrawing Groups: If the indole ring is substituted with strong electron-withdrawing groups (in addition to the 4-nitrile), the reaction may be sluggish and require higher temperatures or longer reaction times.[6]
-
Workup: The hydrolysis of the iminium intermediate to the aldehyde during the aqueous workup is a crucial step. Ensure the mixture is stirred adequately during quenching.
Alternative Strategy: Multi-Component Reactions (MCRs)
Multi-component reactions offer an elegant and atom-economical approach to constructing complex molecules in a single step.[7][8] While less common for this specific target, MCR strategies can be adapted to build the indole core with the desired functionalities already in place, circumventing the need for sequential functionalization.
Conceptual MCR Pathway
A plausible MCR approach could involve the reaction of a suitably substituted aniline (e.g., 2-amino-5-substituted-benzonitrile), an aldehyde, and an isocyanide in the presence of a catalyst. This Ugi-type reaction, followed by an intramolecular cyclization, could potentially form the desired indole scaffold.[9][10]
Figure 3: Conceptual workflow for a multi-component reaction (MCR) approach.
This strategy is highly modular, allowing for significant diversity in the final product based on the choice of starting materials.[11] However, optimizing conditions and controlling regioselectivity can be challenging and often requires significant methods development.
Data Summary: Comparison of Synthetic Routes
| Feature | Vilsmeier-Haack Formylation | Multi-Component Reaction (MCR) |
| Strategy | Late-stage C3-formylation of a pre-formed indole-4-carbonitrile. | Convergent assembly of the indole core in one pot. |
| Starting Materials | Substituted 1H-Indole-4-carbonitrile, DMF, POCl₃ | Substituted anilines, aldehydes, isocyanides |
| Typical Yields | Good to Excellent (60-95%) | Variable to Good (30-85%), highly substrate-dependent |
| Versatility | High for C3-formylation; relies on availability of indole precursor. | Very high; allows for rapid library synthesis. |
| Pros | Reliable, well-understood, high-yielding, scalable. | Atom-economical, rapid access to diversity, step-efficient. |
| Cons | Requires synthesis of the indole precursor; uses corrosive reagents. | Can be difficult to optimize, potential for side products, regioselectivity issues. |
| Ideal Application | Scalable synthesis of a specific target molecule. | Diversity-oriented synthesis and library generation. |
Conclusion
The synthesis of substituted this compound derivatives is a critical task for the advancement of drug discovery and materials science. The classical Vilsmeier-Haack formylation remains the most robust and reliable method for this transformation, offering high yields and scalability, provided the corresponding 1H-indole-4-carbonitrile precursor is accessible. For exploratory chemistry and the rapid generation of diverse analogues, modern multi-component reactions present a powerful, albeit more complex, alternative. The choice of synthetic strategy will ultimately depend on the specific goals of the research program, balancing the need for scalability and reliability against the desire for molecular diversity and novelty.
References
- 1. Cas 53269-35-5,this compound | lookchem [lookchem.com]
- 2. 5-氰基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. 3-FORMYL-1H-INDOLE-6-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A multicomponent tetrazolo indole synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: The Morita-Baylis-Hillman Reaction with 3-Formyl-1H-indole-4-carbonitrile for the Synthesis of Novel Bio-active Scaffolds
Introduction: Unlocking New Chemical Space in Indole Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming reaction, offers a convergent and atom-economical route to construct densely functionalized molecules. This application note details a proposed protocol for the MBH reaction between 3-formyl-1H-indole-4-carbonitrile and an activated alkene, such as methyl acrylate. This specific reaction is of significant interest as it combines the privileged indole scaffold with the versatile MBH adduct, leading to the synthesis of novel compounds with potential applications in drug discovery and materials science.
The presence of the electron-withdrawing nitrile group at the C4 position of the indole ring is anticipated to modulate the electronic properties of the C3-formyl group, potentially influencing the reaction rate and yield. This guide provides a comprehensive, step-by-step protocol, discusses the underlying mechanistic considerations, and offers insights into potential challenges and optimization strategies.
The Morita-Baylis-Hillman Reaction: A Mechanistic Overview
The MBH reaction is a tertiary amine or phosphine-catalyzed coupling of an α,β-unsaturated carbonyl compound with an aldehyde. The generally accepted mechanism, when catalyzed by a tertiary amine such as DABCO (1,4-diazabicyclo[2.2.2]octane), proceeds through the following key steps:
-
Michael Addition: The nucleophilic amine catalyst adds to the β-position of the activated alkene to form a zwitterionic enolate intermediate.
-
Aldol-type Addition: The enolate then attacks the electrophilic carbonyl carbon of the aldehyde (this compound) to form a second zwitterionic intermediate.
-
Proton Transfer: An intramolecular or intermolecular proton transfer occurs.
-
Catalyst Elimination: The tertiary amine catalyst is eliminated, regenerating the catalyst and forming the desired allylic alcohol product.
This process creates a new stereocenter and a highly functionalized product in a single step.
Visualizing the Mechanism
Caption: Generalized mechanism of the DABCO-catalyzed Morita-Baylis-Hillman reaction.
Experimental Protocol: Synthesis of Methyl 2-((4-cyano-1H-indol-3-yl)(hydroxy)methyl)acrylate
This protocol describes a representative procedure for the MBH reaction between this compound and methyl acrylate.
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| This compound | >97% | (e.g., Sigma-Aldrich) | 1075-47-4 |
| Methyl acrylate | >99%, contains MEHQ | (e.g., Sigma-Aldrich) | 96-33-3 |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | >99% | (e.g., Sigma-Aldrich) | 280-57-9 |
| Dichloromethane (DCM) | Anhydrous, >99.8% | (e.g., Sigma-Aldrich) | 75-09-2 |
| Ethyl acetate | ACS Grade | (e.g., Fisher Scientific) | 141-78-6 |
| Hexanes | ACS Grade | (e.g., Fisher Scientific) | 110-54-3 |
| Magnesium sulfate (anhydrous) | Reagent Grade | (e.g., Sigma-Aldrich) | 7487-88-9 |
| Silica gel | 230-400 mesh | (e.g., Sorbent Technologies) | 7631-86-9 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Septa and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Reaction Setup and Procedure
The following workflow outlines the key steps for the synthesis.
Caption: Step-by-step experimental workflow for the MBH reaction.
Step-by-Step Instructions:
-
Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 170.2 mg) and DABCO (0.3 mmol, 33.6 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methyl acrylate (3.0 mmol, 0.27 mL) dropwise over 2 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes eluent). The reaction may take 24 to 72 hours to reach completion.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: The final product, methyl 2-((4-cyano-1H-indol-3-yl)(hydroxy)methyl)acrylate, should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Discussion: Key Considerations and Troubleshooting
-
Catalyst Choice: While DABCO is a standard and effective catalyst, other nucleophilic catalysts such as 3-hydroxyquinuclidine (3-HDQ) or triphenylphosphine (PPh₃) can be screened. Phosphine catalysts are often more reactive but can be more sensitive to air and moisture.
-
Solvent Effects: The reaction can be attempted in various solvents. Polar aprotic solvents like DMF or acetonitrile may accelerate the reaction, but can also complicate the workup. A solvent-free approach, while environmentally friendly, may also be viable.
-
Reaction Time: MBH reactions are notoriously slow. Patience is key. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) can be considered, but this may also promote side reactions.
-
Side Reactions: A common side reaction is the polymerization of the activated alkene. Using a slight excess of the alkene can be beneficial, but a large excess should be avoided. Another potential side reaction is the formation of a bis-adduct where the product reacts with another molecule of the aldehyde.
-
Purification Challenges: The MBH adducts can be polar and may require careful chromatographic separation from the starting materials and any side products.
Conclusion and Future Directions
The described protocol provides a robust starting point for the synthesis of novel indole-based MBH adducts. The successful synthesis of methyl 2-((4-cyano-1H-indol-3-yl)(hydroxy)methyl)acrylate opens the door to a wide range of further chemical transformations. The allylic alcohol and the nitrile functionalities serve as synthetic handles for diversification, allowing for the creation of a library of compounds for biological screening. Future work could involve exploring a broader range of activated alkenes, asymmetric variations of the reaction to control stereochemistry, and the evaluation of the synthesized compounds for their potential as therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-formyl-1H-indole-4-carbonitrile
Welcome to the technical support center for the synthesis of 3-formyl-1H-indole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. The primary focus is on the Vilsmeier-Haack formylation of 1H-indole-4-carbonitrile, a robust but sensitive reaction that requires careful control to achieve high yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, providing both solutions and the chemical reasoning behind them.
Q1: My reaction yield is significantly low, but TLC analysis indicates that the starting material (1H-indole-4-carbonitrile) has been completely consumed. What is the likely cause?
A1: When the starting material is consumed but the desired product yield is low, the primary culprits are the formation of soluble byproducts or product degradation during the workup phase.
-
Potential Cause 1: Diformylation. Although formylation at the C3 position is electronically favored, aggressive reaction conditions (high temperature or a large excess of the Vilsmeier reagent) can sometimes lead to a second formylation event at another position on the indole ring.[1]
-
Potential Cause 2: Formation of Bis(indolyl)methane Derivatives. The most common byproduct is a bis(indolyl)methane, which arises from the electrophilic attack of the newly formed 3-formyl product (or its iminium intermediate) on a second molecule of the starting indole.[1] This is particularly problematic at elevated temperatures.
-
Potential Cause 3: Product Degradation During Workup. The iminium salt intermediate formed after the electrophilic substitution must be hydrolyzed to the final aldehyde. This is typically done by quenching the reaction with an aqueous base. If the basic conditions are too harsh (e.g., high concentration of NaOH, prolonged heating), it can lead to decomposition of the electron-deficient indole product.[2]
Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-10°C during the addition of the indole substrate to the pre-formed Vilsmeier reagent.[2] Do not allow the reaction to exotherm uncontrollably.
-
Optimize Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess promotes side reactions.[1]
-
Controlled Workup: Quench the reaction by pouring the mixture onto crushed ice first, then slowly add a cooled, moderate-concentration base (e.g., 2 M NaOH) until the solution is basic. Avoid excessive heating during this hydrolysis step.[2]
Q2: My reaction mixture produced a large amount of a high-molecular-weight, insoluble solid that is difficult to filter. What is this substance and how can I prevent it?
A2: This is the classic presentation of the bis(indolyl)methane byproduct mentioned in the previous point.[1] Its formation is a well-documented side reaction in the Vilsmeier-Haack formylation of electron-rich indoles.
Causality: The this compound product is itself an electrophile under the acidic reaction conditions. It can be protonated, making it susceptible to attack by a nucleophilic molecule of the starting 1H-indole-4-carbonitrile. This dimerization leads to the insoluble, often polymeric, byproduct.
Prevention Strategy:
-
Order of Addition: The most critical factor is the order of addition. The Vilsmeier reagent should be prepared first by adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The indole substrate, dissolved in a minimal amount of DMF or another suitable solvent, should then be added slowly to the pre-formed reagent.[1][2] This ensures that any indole molecule entering the reaction mixture is immediately met with a high concentration of the formylating agent, rather than the product.
-
Temperature: Keep the reaction cold (0°C is ideal) to slow the rate of the undesired dimerization reaction, which has a higher activation energy than the initial formylation.[1]
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting indole is consumed, quench the reaction promptly to prevent the product from sitting in the acidic medium, which favors byproduct formation.[1]
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Low yield, no starting material | Byproduct formation (e.g., diformylation, bis(indolyl)methanes) or product degradation. | Control stoichiometry and temperature; use a milder basic workup.[1][2] |
| Formation of insoluble precipitate | Bis(indolyl)methane byproduct. | Add indole solution slowly to the pre-formed Vilsmeier reagent at low temperature.[1] |
| Incomplete or sluggish reaction | Inactive Vilsmeier reagent (moisture contamination) or insufficient activation energy. | Use anhydrous solvents and freshly distilled reagents; allow the reaction to warm slowly to room temperature after addition is complete.[2] |
| Dark, oily, or impure product | Residual DMF, inorganic salts, or side products. | Perform a thorough aqueous workup, consider recrystallization from an ethanol/water or ethyl acetate/heptane mixture.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination of the dichlorophosphate anion generates a highly electrophilic chloromethyliminium ion, known as the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate (a sigma complex). A proton is then lost to restore aromaticity, yielding an iminium salt.
-
Hydrolysis: During aqueous workup, water attacks the iminium carbon. Following proton transfers and the elimination of dimethylamine, the final 3-formyl group is revealed.[6]
Q2: Why is formylation so highly selective for the C3 position of the indole ring?
A2: The C3 position of the indole nucleus has the highest electron density and is the most nucleophilic site. This is due to the nitrogen atom's lone pair participating in the aromatic system, directing electrophilic attack preferentially to C3. The resulting cationic intermediate is also the most stable, as the positive charge can be delocalized over both the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion.[6]
Q3: What are the critical safety precautions when performing this reaction?
A3:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water to release HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Always wear gloves and handle it within a fume hood.
-
Quenching: The quenching of the reaction is highly exothermic. Always pour the reaction mixture onto ice and add the base slowly to control the temperature rise.
Q4: Are there alternative methods to synthesize this compound?
A4: While the Vilsmeier-Haack reaction is the most common and generally highest-yielding method for formylating simple indoles[2][7], other methods exist in principle. These include the Reimer-Tiemann reaction (using chloroform and a strong base) and the Duff reaction (using hexamethylenetetramine). However, these methods often suffer from lower yields, harsher conditions, and poorer regioselectivity compared to the Vilsmeier-Haack approach for this specific transformation.[7] Another route involves the Rosenmund reduction of a corresponding 3-indolecarbonyl chloride, but this requires the prior synthesis of the acid chloride.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
Materials:
-
1H-indole-4-carbonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form. Stir the mixture at 0°C for 30 minutes.
-
Dissolve 1H-indole-4-carbonitrile (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C over 30-45 minutes. The reaction mixture will typically change color and may thicken.[8]
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.
-
Slowly add a saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (pH 7-8).
-
Extract the aqueous mixture with ethyl acetate or DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final product.[3]
Visual Workflow of the Synthesis
Caption: General workflow for the Vilsmeier-Haack synthesis.
Simplified Vilsmeier-Haack Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation mechanism.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-FORMYL-1H-INDOLE-6-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 3-Formyl-1H-indole-4-carbonitrile
Welcome to the technical support guide for the purification of crude 3-formyl-1H-indole-4-carbonitrile (CAS 53269-35-5).[1][2][3][4] This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable synthetic intermediate. The following question-and-answer format addresses common issues and provides experimentally-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark, oily residue after synthesis. What are the likely impurities and what is the first purification step I should take?
A1: A dark, oily crude product often indicates the presence of residual solvents, unreacted starting materials, and polymeric byproducts, which are common in Vilsmeier-Haack type formylation reactions.[5][6][7][8] The Vilsmeier-Haack reaction is a powerful method for introducing formyl groups to electron-rich aromatic compounds like indoles, but it can be accompanied by side reactions if not carefully controlled.[5][8]
Initial Purification Strategy: Trituration/Solvent Washing
Before attempting more complex purification methods like column chromatography or recrystallization, a simple solvent wash (trituration) can be highly effective. The goal is to dissolve the impurities while leaving your desired product as a solid.
-
Recommended Solvents: Start with a non-polar solvent in which this compound has low solubility. Good options include:
-
n-Hexane
-
Diethyl ether
-
A mixture of n-hexane and ethyl acetate (e.g., 9:1 ratio)
-
-
Step-by-Step Protocol:
-
Place your crude oil in a flask.
-
Add a small volume of the chosen cold solvent.
-
Stir or sonicate the mixture. Your product should ideally precipitate as a solid.
-
Isolate the solid by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent.
-
Dry the solid under vacuum.
-
This initial step should yield a solid product with significantly improved purity, suitable for further purification if necessary.
Q2: I've attempted purification by column chromatography, but I'm getting poor separation or the compound is streaking on the column. What can I do?
A2: Column chromatography is a standard technique for purifying indole derivatives.[9][10] However, issues like poor separation and streaking can arise from several factors.
Troubleshooting Column Chromatography:
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system. | The polarity of your eluent may be too high or too low. A systematic approach to finding the right solvent system using Thin Layer Chromatography (TLC) is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for indole derivatives is a petroleum ether/ethyl acetate mixture.[10] |
| Streaking | Compound is too polar for the eluent or is interacting strongly with the silica gel. | Add a small amount of a polar modifier to your eluent. For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine may be beneficial. |
| Overloading the column. | Use an appropriate amount of crude material for the size of your column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound Stuck on Column | The compound is highly polar. | A gradient elution may be necessary. Start with a non-polar solvent system and gradually increase the polarity to elute your compound. In some cases, a solvent system containing methanol may be required. |
Workflow for Developing a Column Chromatography Method:
Caption: Decision workflow for column chromatography.
Q3: I'm trying to recrystallize my this compound, but I can't find a suitable solvent. What are some good solvent systems to try?
A3: Recrystallization is an excellent method for obtaining high-purity crystalline material, but finding the right solvent is key.[9][11] The ideal solvent will dissolve your compound when hot but not when cold.
Recommended Recrystallization Solvents and Systems:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Ethyl acetate
-
Acetonitrile
-
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide the necessary solubility gradient.
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude solid in the minimum amount of boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Q4: My final product is pure by NMR, but it has a persistent color. How can I decolorize it?
A4: A persistent color in an otherwise pure compound is often due to trace amounts of highly colored impurities.
Decolorization Techniques:
-
Activated Charcoal: As mentioned in the recrystallization protocol, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Silica Gel Plug: Dissolve your compound in a suitable solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica, while your product elutes.
Q5: What are the best practices for handling and storing purified this compound?
A5: Proper handling and storage are crucial to maintain the purity and stability of your compound.
-
Handling: this compound should be handled by technically qualified individuals.[13] While specific hazard data is limited, it is prudent to treat it as potentially harmful if swallowed, in contact with skin, or if inhaled, similar to other indole derivatives. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store the purified compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) if possible. This will help prevent degradation from air, moisture, and light.
Experimental Protocols
Detailed Protocol for Column Chromatography
This protocol assumes a crude product of approximately 1 gram.
-
Slurry Preparation: In a beaker, add ~30-40 g of silica gel to your chosen eluent (determined by TLC). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a polar solvent (e.g., acetone or dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin adding the eluent to the top of the column and collect fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Strategy
Caption: General purification workflow for this compound.
References
- 1. Cas 53269-35-5,this compound | lookchem [lookchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 53269-35-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound|å æçå° [klamar-reagent.com]
- 5. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 12. 3-FORMYL-1H-INDOLE-6-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 13. 65923-20-8 Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate AKSci 3824EV [aksci.com]
Technical Support Center: Synthesis of 3-formyl-1H-indole-4-carbonitrile
Welcome to the technical support center for the synthesis of 3-formyl-1H-indole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block in their synthetic endeavors. Here, we address common challenges and side reactions encountered during its synthesis, particularly via the Vilsmeier-Haack reaction, providing in-depth troubleshooting advice and validated protocols to enhance your success.
I. Troubleshooting Guide: Navigating Common Side Reactions
The Vilsmeier-Haack formylation of 1H-indole-4-carbonitrile is a robust method, but like any chemical transformation, it is not without its potential pitfalls. This section provides a question-and-answer-based guide to troubleshoot the most frequently observed side reactions.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired 3-formyl isomer?
A1: The electrophilic substitution on the indole ring is highly sensitive to the directing effects of substituents. While the C3 position is generally the most nucleophilic and favored for formylation, the presence of the electron-withdrawing nitrile group at the C4 position can influence the regioselectivity, leading to the formation of other formylated isomers.
-
Potential Isomeric Byproducts: The most likely regioisomers are the 6-formyl and potentially the 2-formyl derivatives. The electron-withdrawing nature of the cyano group at C4 deactivates the benzene portion of the indole ring, but the C6 position remains relatively electron-rich and susceptible to electrophilic attack.
-
Identification:
-
¹H NMR Spectroscopy: The proton chemical shifts and coupling constants of the aromatic region are diagnostic. For the desired this compound, the C2-proton typically appears as a singlet at a characteristic downfield shift. The formation of a 6-formyl isomer would result in a different splitting pattern for the aromatic protons.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate the isomers and confirm that they have the same mass-to-charge ratio.
-
-
Troubleshooting & Optimization:
-
Temperature Control: Maintaining a low reaction temperature (typically between 0°C and 10°C) during the addition of the indole substrate to the Vilsmeier reagent is crucial.[1] Higher temperatures can provide the activation energy needed for the formation of the thermodynamically less favored isomers.
-
Order of Addition: Always add the 1H-indole-4-carbonitrile solution slowly to the pre-formed Vilsmeier reagent. This ensures that the electrophile is in excess, promoting the kinetically favored C3-formylation.
-
Q2: I've isolated a byproduct with a higher molecular weight than my target compound. What could it be?
A2: A common side reaction in the formylation of indoles is the formation of bis(indolyl)methane derivatives.[2] This occurs when the initially formed 3-formylindole acts as an electrophile and reacts with another molecule of the starting indole.
-
Mechanism: Under the acidic conditions of the Vilsmeier-Haack reaction, the carbonyl group of the product can be protonated, making it susceptible to nucleophilic attack by an electron-rich indole molecule.
-
Identification:
-
Mass Spectrometry: The mass of this byproduct will correspond to the combined mass of two indole-4-carbonitrile molecules plus a CH group, minus a molecule of water.
-
¹H NMR Spectroscopy: The spectrum will be more complex, but a characteristic methine proton signal connecting the two indole rings would be expected.
-
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can lead to a higher concentration of the formylated product, increasing the likelihood of this side reaction.
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, the reaction should be quenched promptly to prevent the accumulation of the bis(indolyl)methane byproduct.
-
Q3: My NMR spectrum shows signals that suggest N-formylation. Is this a common issue?
A3: Yes, N-formylation is a known, though often minor, side reaction in the Vilsmeier-Haack formylation of indoles, especially when the C3 position is sterically hindered or electronically deactivated.[3][4] While the C3 position of 1H-indole-4-carbonitrile is generally reactive, N-formylation can still occur.
-
Identification:
-
¹H NMR Spectroscopy: The appearance of a second, often broader, formyl proton signal and a downfield shift of the indole N-H proton (or its disappearance) are indicative of N-formylation. The presence of rotamers around the newly formed N-CHO bond can also lead to the splitting of other signals.
-
IR Spectroscopy: The N-formyl group will have a characteristic carbonyl stretch, which may be distinguishable from the C3-formyl carbonyl.
-
-
Troubleshooting & Optimization:
-
Reaction Conditions: N-formylation is often favored at higher temperatures. Maintaining a low and controlled temperature throughout the reaction can minimize this side product.
-
Work-up: The N-formyl group is often labile and can sometimes be hydrolyzed back to the N-H indole during an aqueous basic work-up.
-
Q4: I am concerned about the stability of the nitrile group under the reaction conditions. Can it be hydrolyzed?
A4: The nitrile group is generally stable under the anhydrous conditions of the Vilsmeier-Haack reaction itself. However, hydrolysis to a carboxylic acid or an amide can occur during the aqueous work-up, especially if harsh acidic or basic conditions are employed for extended periods.[5][6]
-
Mechanism of Hydrolysis:
-
Acidic Work-up: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water, leading to the formation of a carboxylic acid and an ammonium salt after hydrolysis of the intermediate amide.[6]
-
Basic Work-up: Hydroxide ions can directly attack the nitrile carbon, leading to the formation of a carboxylate salt and ammonia after hydrolysis of the intermediate amide.[6]
-
-
Troubleshooting & Optimization:
-
Controlled Work-up: Quench the reaction by pouring it onto crushed ice and then neutralize carefully with a saturated sodium bicarbonate solution or a dilute base like sodium hydroxide, keeping the temperature low. Avoid prolonged exposure to strong acids or bases.
-
Extraction: Promptly extract the product into an organic solvent after neutralization to minimize its contact time with the aqueous phase.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reagents for the Vilsmeier-Haack formylation of 1H-indole-4-carbonitrile?
A1: A slight excess of the Vilsmeier reagent is generally recommended. A molar ratio of 1.1 to 1.5 equivalents of both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) relative to 1H-indole-4-carbonitrile is a good starting point. This ensures efficient conversion of the starting material while minimizing side reactions like the formation of bis(indolyl)methane.
Q2: How can I effectively purify the final product?
A2: Purification of this compound often involves a combination of techniques:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: If isomeric byproducts are present, column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.[7]
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential.
-
Anhydrous Conditions: The reaction is sensitive to moisture. All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. POCl₃ should be added slowly to DMF at a low temperature (0°C) to control the reaction rate and prevent a dangerous temperature increase.
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is optimized to favor the formation of the desired C3-formylated product while minimizing common side reactions.
Materials:
-
1H-indole-4-carbonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) dissolved in anhydrous DCM. Cool the flask to 0°C in an ice-water bath.
-
Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1H-indole-4-carbonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization.
Data Summary: Expected vs. Side Product Characteristics
| Compound | Key ¹H NMR Signals (indicative) | Expected Mass (m/z) |
| This compound | Singlet for C2-H, distinct aromatic pattern | 170.05 |
| 6-formyl-1H-indole-4-carbonitrile | Different aromatic coupling constants | 170.05 |
| 1-formyl-1H-indole-4-carbonitrile | Absence of N-H signal, additional formyl signal | 170.05 |
| Bis(4-cyanoindolyl)methane derivative | Complex aromatic region, methine proton signal | ~324.11 |
| 3-formyl-1H-indole-4-carboxamide | Amide N-H signals, absence of nitrile IR stretch | 188.06 |
IV. Visualizing the Reaction Pathways
Diagram 1: Vilsmeier-Haack Formylation of 1H-indole-4-carbonitrile
Caption: Main pathway for the synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for Side Product Formation
Caption: Decision tree for identifying and addressing common side reactions.
V. References
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005. --INVALID-LINK--
-
Sciencemadness.org. (n.d.). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
-
ResearchGate. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from --INVALID-LINK--
-
Fritz, H. (1959). Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Chemische Berichte, 92(7), 1809-1817.
-
ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. --INVALID-LINK--
-
Somei, M. (1991). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi, 111(11), 641-653.
-
ChemicalBook. (n.d.). 5-formyl-4-methyl-1H-indole-2-carbonitrile(1857296-22-0) 1H NMR. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87(22), 15539-15546. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Separation of 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Formyl-1H-indole-4-carbonitrile Derivatization
Welcome to the technical support center for the derivatization of 3-formyl-1H-indole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. The unique electronic nature of this molecule, with an electron-donating indole nitrogen and electron-withdrawing formyl and nitrile groups, presents specific challenges and opportunities in synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
I. Understanding the Reactivity of this compound
The key to successfully derivatizing this compound lies in understanding its electronic properties. The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. However, the presence of the electron-withdrawing 3-formyl and 4-carbonitrile groups significantly modulates this reactivity.
-
Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion. This is the basis for N-alkylation and N-protection reactions.
-
3-Formyl Group: The aldehyde functionality is a primary site for derivatization through reactions such as reductive amination, Wittig olefination, and aldol condensation.
-
4-Carbonitrile Group: This strongly electron-withdrawing group deactivates the benzene portion of the indole ring towards electrophilic substitution. It also influences the reactivity of the pyrrole ring and the formyl group.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this compound.
Q1: I am having trouble with the N-alkylation of my this compound, often observing low yields or C3-alkylation. How can I improve N-selectivity?
A1: Poor N-alkylation is a common issue, often due to the decreased nucleophilicity of the indole nitrogen caused by the electron-withdrawing groups.[1] To favor N-alkylation, consider the following:
-
Choice of Base and Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF to ensure complete deprotonation of the indole nitrogen.[2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[2]
-
Protecting Groups: In some cases, temporarily protecting the C3-formyl group as an acetal can prevent unwanted side reactions at this position.
Q2: My Wittig reaction with this compound is sluggish and gives low yields. What could be the problem?
A2: The electron-withdrawing nature of the indole scaffold can reduce the electrophilicity of the formyl group, making it less reactive towards Wittig reagents.[1][3]
-
Ylide Reactivity: Employ more reactive, unstabilized ylides for this transformation. Stabilized ylides are generally less reactive and may not be suitable for this substrate.[3]
-
Reaction Conditions: Ensure anhydrous conditions, as Wittig reagents are sensitive to moisture. The choice of base for generating the ylide is also critical; strong bases like n-butyllithium or sodium amide are often required.[4]
Q3: Can I perform a direct reductive amination on this compound without protecting the indole nitrogen?
A3: Yes, direct reductive amination is possible. However, the choice of reducing agent is crucial to avoid reduction of the nitrile group or the indole ring.
-
Selective Reducing Agents: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for imines and is often a good choice for reductive aminations.[5] Sodium cyanoborohydride (NaBH3CN) can also be used, but care must be taken due to its toxicity.[5]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation and subsequent reduction.
III. Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific derivatization reactions.
A. Reductive Amination
Reductive amination is a powerful tool for converting the 3-formyl group into a diverse range of secondary and tertiary amines.
Problem 1: Low Yield of the Desired Amine
| Potential Cause | Troubleshooting Strategy |
| Incomplete imine formation. | Add a dehydrating agent like magnesium sulfate or molecular sieves to the reaction mixture to drive the equilibrium towards imine formation. |
| Decomposition of the starting material or product. | Use a milder reducing agent like STAB. Monitor the reaction closely by TLC to avoid over-reduction or side reactions. |
| Sterically hindered amine. | For bulky primary or secondary amines, the reaction may require longer reaction times or elevated temperatures. |
| Low nucleophilicity of the amine. | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a Lewis acid catalyst such as Ti(OiPr)4 can be added to activate the aldehyde.[6] |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Strategy |
| Over-reduction of the nitrile group. | Use a milder reducing agent. STAB is generally selective for imines over nitriles. | |
| Reduction of the indole ring. | Avoid harsh reducing agents like LiAlH4. NaBH4 can sometimes reduce the indole ring, especially at elevated temperatures. | |
| Formation of a tertiary amine from a primary amine. | Use a stoichiometric amount of the aldehyde. Add the aldehyde slowly to the reaction mixture containing the amine and reducing agent. |
Experimental Protocol: Reductive Amination of this compound with a Primary Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Wittig Reaction
The Wittig reaction provides a reliable method for converting the 3-formyl group into an alkene.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Strategy | | :--- | :--- | :--- | | Inactive Wittig reagent. | Ensure the phosphonium salt is dry and the base is of high quality. Prepare the ylide fresh before use. | | Sterically hindered ylide. | Use a less sterically demanding phosphonium salt if possible. | | Low reactivity of the aldehyde. | As mentioned in the FAQs, the aldehyde may be deactivated. Use a more reactive, unstabilized ylide. |
Problem 2: Poor Stereoselectivity (E/Z Mixture)
| Observation | Explanation and Strategy |
| Formation of predominantly the Z-alkene. | This is expected when using unstabilized ylides.[3] |
| Formation of predominantly the E-alkene. | This is characteristic of stabilized ylides.[3] If the Z-isomer is desired, consider using a non-stabilized ylide. |
| Formation of a mixture of E and Z isomers. | This can occur with semi-stabilized ylides. To improve selectivity, the Schlosser modification of the Wittig reaction can be employed to favor the E-alkene.[7] |
Experimental Protocol: Wittig Reaction of this compound with a Stabilized Ylide
-
To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
C. Aldol Condensation
The aldol condensation allows for the formation of a new carbon-carbon bond at the alpha-position to the formyl group.
Problem 1: Self-Condensation of the Ketone/Aldehyde Partner
| Potential Cause | Troubleshooting Strategy |
| The ketone/aldehyde partner is too reactive. | Use a less reactive partner or add the this compound to a solution of the enolate of the partner. |
| Slow reaction with the indole aldehyde. | Use a stronger base to favor the formation of the desired cross-aldol product. |
Problem 2: Dehydration of the Aldol Adduct
| Observation | Explanation and Strategy |
| Formation of the α,β-unsaturated product. | This is common in aldol condensations, especially at elevated temperatures or with strong bases.[8] If the aldol addition product is desired, use milder conditions (e.g., lower temperature, weaker base). |
| Formation of a complex mixture of products. | This can result from competing dehydration pathways. Optimize the reaction conditions to favor the desired product. |
Experimental Protocol: Aldol Condensation of this compound with Acetone
-
To a solution of this compound (1.0 eq) in acetone (which acts as both reactant and solvent), add a catalytic amount of a base such as sodium hydroxide or potassium carbonate.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the base with a dilute acid (e.g., 1 M HCl).
-
Remove the excess acetone under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
D. N-Protection and Deprotection
Protecting the indole nitrogen is often a necessary step to avoid side reactions and to control regioselectivity in subsequent transformations.
Problem 1: Incomplete N-Protection
| Potential Cause | Troubleshooting Strategy |
| Insufficiently strong base. | Use a stronger base like NaH to ensure complete deprotonation of the indole nitrogen. |
| Poor quality of the protecting group reagent. | Use a fresh or purified batch of the protecting group reagent (e.g., Boc2O, SEM-Cl). |
Problem 2: Difficulty in Deprotection
| Protecting Group | Deprotection Challenge and Solution |
| Boc (tert-Butoxycarbonyl) | While typically acid-labile, harsh acidic conditions can damage the indole ring. A mild method for N-Boc deprotection involves using oxalyl chloride in methanol at room temperature.[3] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | This group is robust but can be removed with fluoride sources like TBAF or under acidic conditions.[3] |
Experimental Protocol: N-Boc Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc2O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizing the Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: A general troubleshooting workflow for the derivatization of this compound.
V. Comparative Data on Reaction Conditions
The following table summarizes the influence of different reaction parameters on the outcome of the derivatization reactions. This data is compiled from general principles of indole chemistry and may require optimization for this compound.
| Reaction | Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B |
| N-Alkylation | Base | K2CO3 | Lower yield, potential for C-alkylation | NaH | Higher yield, improved N-selectivity |
| Wittig Reaction | Ylide | Stabilized (e.g., Ph3P=CHCO2Et) | E-alkene, may be slow | Unstabilized (e.g., Ph3P=CH2) | Z-alkene, more reactive |
| Reductive Amination | Reducing Agent | NaBH4 | Potential for side reactions | STAB | Higher selectivity for the imine |
| Aldol Condensation | Temperature | Room Temperature | Aldol addition product may be favored | Reflux | Aldol condensation product (α,β-unsaturated) favored |
VI. References
-
Benchchem. (2025). Technical Support Center: N-Protection of Indole Derivatives.
-
Benchchem. (2025). Optimizing reaction conditions for N-alkylation of indoles.
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
-
Nagarsenkar, A., et al. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. ResearchGate.
-
Chemistry LibreTexts. (2023). Wittig Reaction.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
-
Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett.
-
Shabir, G. (2017). N-alkylation of indole derivatives. U.S. Patent 7,067,676 B2.
-
Benchchem. (2025). Optimizing reaction conditions for N-alkylation of indoles.
-
MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
-
ChemicalBook. (n.d.). This compound synthesis.
-
Wikipedia. (2024). Aldol reaction.
-
Loidreau, Y. (2015). ChemInform Abstract: Study of N 1 -Alkylation of Indoles from the Reaction of 2(or 3)-Aminoindole-3(or 2)carbonitriles with DMF-Dialkylacetals. ResearchGate.
-
MDPI. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
-
Magritek. (n.d.). The Aldol Condensation.
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press.
-
PubMed. (2011). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination.
-
ResearchGate. (2019). Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli.
-
PubMed Central. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
-
Google Patents. (2017). Processes for the preparation of 3-alkyl indoles. U.S. Patent 9,533,949 B2.
-
PubMed Central. (2019). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
-
PubMed Central. (2020). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones.
-
Organic Syntheses. (n.d.). indole-3-carbonitrile.
-
CRAMAR. (n.d.). This compound.
-
ResearchGate. (2017). Review article 51.
-
ResearchGate. (2014). A New Approach to the Synthesis of Functional Derivatives of 3-(4-Pyridinyl)-1H-indole and 4-(1H-Indol-3-yl)thieno[2,3-b]pyridine.
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
References
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. odinity.com [odinity.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Troubleshooting Guide for Indole Synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic motif. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve issues in your own laboratory settings.
Part 1: General Troubleshooting
This section addresses broad challenges that can apply to various indole synthesis methodologies.
Q1: My indole synthesis is resulting in a very low yield. What are the common contributing factors?
Low yields are a frequent frustration in indole synthesis and can arise from a combination of factors. The key is to systematically investigate potential causes.[1]
-
Purity of Starting Materials : Arylhydrazines, aldehydes, ketones, and anilines can be susceptible to oxidation or degradation. Impurities in these starting materials can introduce competing side reactions that consume reactants and complicate purification.[2][3] It is highly recommended to use freshly purified or distilled starting materials.
-
Suboptimal Reaction Conditions : Many indole syntheses are highly sensitive to temperature, reaction time, and catalyst concentration.[1][4] Excessively high temperatures can lead to decomposition, while insufficient heat may prevent the reaction from proceeding.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Instability of Intermediates : Key intermediates, such as hydrazones in the Fischer synthesis, can be unstable under the required reaction conditions, leading to degradation pathways that compete with the desired cyclization.[4]
-
Atmosphere : For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical to preventing yield loss.[2]
-
Interfering Functional Groups : Sensitive functional groups on your starting materials may not be compatible with the reaction conditions (e.g., strong acids). In such cases, the use of protecting groups is a viable strategy.[1]
A logical workflow for troubleshooting low yield can help isolate the problem.
Q2: I am struggling with the purification of my crude indole product. What are some effective methods?
Purification can be challenging due to the presence of structurally similar byproducts and the potential for product degradation on silica gel.[1][5]
-
Column Chromatography : This is the most common method.[1]
-
Acid Sensitivity : Indoles can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column. This can be mitigated by using a mobile phase containing a small amount of a basic modifier like triethylamine (~0.5-1%) or by using deactivated silica gel.[5] Alternatively, a less acidic stationary phase like alumina can be used.[5]
-
Solvent System : The choice of eluent is critical. A gradient elution is often more effective than an isocratic one for separating closely related impurities.[1]
-
-
Recrystallization : If the crude product is a solid and reasonably pure (>85%), recrystallization can be an excellent method for obtaining highly pure material.[5] Common solvents to test include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.
-
Acid-Base Extraction : This is a crucial workup step but is generally insufficient for complete purification. A wash with a dilute acid (e.g., 1M HCl) can remove unreacted basic starting materials like arylhydrazines, while a subsequent wash with a bicarbonate solution can remove acidic residues.[5]
| Purification Method | Typical Use Case | Advantages | Disadvantages |
| Column Chromatography | Complex mixtures with multiple components. | High resolving power for similar compounds. | Can cause degradation of acid-sensitive indoles; can be time-consuming.[5] |
| Recrystallization | Solid products with >85% purity. | Yields highly pure crystalline material; scalable. | May result in lower recovery; requires finding a suitable solvent system.[1] |
| Acid-Base Extraction | Initial workup step. | Removes bulk ionic impurities efficiently. | Insufficient for separating non-ionic byproducts.[5] |
Part 2: Method-Specific Troubleshooting
Fischer Indole Synthesis
This celebrated reaction involves heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[6] Despite its utility, it is prone to several issues.
Failure in the Fischer synthesis often traces back to two critical areas: substituent effects and the choice of acid catalyst.
-
Substituent Effects : This is a primary cause of reaction failure. Electron-donating groups (EDGs) on the carbonyl component can over-stabilize a key intermediate, promoting a competing heterolytic N-N bond cleavage pathway instead of the desired[7][7]-sigmatropic rearrangement.[7][8] This is a well-documented reason for the failure to synthesize many 3-aminoindoles and 3-amidoindoles via the Fischer method.[4][8]
-
Inappropriate Acid Catalyst : The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1][6] Both Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are used.[2][9] An acid that is too weak may not catalyze the reaction, while one that is too strong can cause decomposition. Polyphosphoric acid (PPA) is often a robust choice.[2]
This is a classic challenge. The regiochemical outcome is a delicate balance between steric effects and the acidity of the medium.[4]
-
Mechanism of Control : The reaction proceeds via an enamine intermediate. With an unsymmetrical ketone, two different enamines can form, leading to two different indole products.
-
Influence of Acid Strength : The choice of acid can significantly alter the product ratio. Generally, weaker acid catalysts or lower acid concentrations tend to favor the "kinetic" product, derived from the more substituted (and more stable) enamine. Conversely, stronger acids can favor the "thermodynamic" product.[4][10]
-
Steric Hindrance : Bulky substituents on the ketone or the arylhydrazine can sterically direct the cyclization to the less hindered position.[4]
-
Electronic Effects : Electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the transition states for the sigmatropic rearrangement, leading to higher selectivity.[11][12]
| Ketone Substrate | Acid Catalyst (Condition) | Major Isomer | Rationale |
| Methyl Ethyl Ketone | Weaker Acid (e.g., Acetic Acid) | 2,3-dimethylindole (Kinetic) | Cyclization proceeds via the more substituted, thermodynamically stable enamine.[4] |
| Methyl Ethyl Ketone | Stronger Acid (e.g., PPA, conc. H₂SO₄) | 2-ethylindole (Thermodynamic) | Equilibration favors the less sterically hindered pathway.[10] |
Bischler-Möhlau Indole Synthesis
This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[13][14] Its primary challenge is the harsh conditions traditionally required.
This is a very common issue. The reaction is notorious for requiring harsh conditions, which can lead to poor yields and unpredictable regioselectivity.[1][14]
-
Cause of Low Yield : High temperatures and strong acids often used in the classical procedure can cause degradation of starting materials and the final indole product.[3]
-
Modern Solutions : Milder, more efficient methods have been developed.
Palladium-Catalyzed Indole Syntheses
Modern methods often rely on palladium catalysis, such as forming the key arylhydrazone intermediate for a Fischer synthesis via a Buchwald-Hartwig amination.[16][17]
Troubleshooting a Buchwald-Hartwig reaction involves systematically evaluating the catalyst components.
-
Ligand Choice : The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required for coupling challenging substrates. The optimal ligand must be screened for each specific reaction.[19]
-
Base Selection : Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but other bases like LHMDS or K₃PO₄ may be better for base-sensitive substrates.[18] The base must be strong enough to deprotonate the hydrazine but not so strong that it causes substrate decomposition.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a general starting point for a typical Fischer indole synthesis.
-
Hydrazone Formation (Optional but Recommended) : In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture (e.g., to 60-80 °C) and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture. The hydrazone may precipitate and can be isolated by filtration. If it does not precipitate, the solvent can be removed under reduced pressure.
-
Indolization : Place the crude or purified hydrazone into a new flask.
-
Add the acid catalyst. For polyphosphoric acid (PPA), a common loading is 10-20 times the weight of the hydrazone. For a Lewis acid like ZnCl₂, 2-4 equivalents may be used.
-
Heat the reaction mixture, typically between 80 °C and 160 °C, depending on the substrate and catalyst. Monitor the reaction progress carefully by TLC.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice or into a beaker of cold water.
-
Basify the aqueous mixture with a strong base (e.g., NaOH or NH₄OH) to a pH > 9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude indole.
-
Purification : Purify the crude product using column chromatography or recrystallization as described in Q2.
Protocol 2: Purification of an Acid-Sensitive Indole via Column Chromatography
-
Prepare Deactivated Eluent : Prepare the desired solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). To this mixture, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).
-
Pack the Column : Pack a silica gel column using the TEA-containing eluent.
-
Equilibrate the Column : Flush the packed column with several column volumes of the TEA-containing eluent. This step is critical to neutralize the acidic sites on the silica gel.[5]
-
Load the Sample : Dissolve the crude indole product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute and Collect : Run the chromatography using the TEA-containing eluent, collecting fractions and monitoring by TLC.
-
Isolate Product : Combine the pure fractions and remove the solvent under reduced pressure. Note that residual TEA may need to be removed by co-evaporation with a solvent like toluene if it interferes with subsequent steps.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 16. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. research.rug.nl [research.rug.nl]
Technical Support Center: A Guide to Common Impurities in 3-Formyl-1H-indole-4-carbonitrile
Welcome to the Technical Support Center for 3-formyl-1H-indole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues you might encounter during your work with this compound, providing explanations for the underlying causes and actionable protocols for resolution.
Q1: My reaction mixture shows a significant amount of unreacted 4-cyanoindole. What went wrong?
A1: Incomplete Vilsmeier-Haack Formylation
The likely cause is an incomplete Vilsmeier-Haack reaction. This can stem from several factors related to the Vilsmeier reagent (formed from a phosphorous oxychloride and a formamide like DMF) or the reaction conditions.
Causality and Resolution:
-
Vilsmeier Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the phosphorus oxychloride is fresh.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C). Insufficient cooling can lead to the decomposition of the reagent.
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete formylation. A slight excess (1.1-1.5 equivalents) is often recommended.
-
Reaction Time and Temperature: The formylation of 4-cyanoindole may require specific heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
Troubleshooting Protocol:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous DMF and freshly opened or distilled phosphorus oxychloride.
-
Slowly add phosphorus oxychloride to DMF at 0-5 °C with vigorous stirring.
-
After the formation of the Vilsmeier reagent, add the 4-cyanoindole portion-wise or as a solution in anhydrous DMF, maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature (this may range from room temperature to gentle heating) and monitor its progress by TLC until the starting material is consumed.
Q2: I'm observing a byproduct with a higher molecular weight than my desired product in my mass spectrum. What is it and how can I get rid of it?
A2: Formation of Bis(indolyl)methane Derivatives
A common byproduct in the Vilsmeier-Haack formylation of indoles is the formation of a bis(indolyl)methane derivative. This occurs when the newly formed this compound reacts with a molecule of the starting material, 4-cyanoindole, under the acidic conditions of the reaction.
Identification and Removal:
-
Identification: This impurity can be identified by mass spectrometry, which will show a peak corresponding to the combined mass of the product and the starting material minus a molecule of water. The ¹H NMR spectrum of bis(indolyl)methanes typically shows a characteristic singlet for the methine proton connecting the two indole rings.[1][2][3][4]
-
Removal: Bis(indolyl)methanes are generally less polar than the desired aldehyde. They can often be separated by silica gel column chromatography. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will typically elute the bis(indolyl)methane derivative before the more polar this compound. Recrystallization can also be an effective purification method.[5][6]
Prevention:
-
Controlled Stoichiometry: Use a minimal excess of the Vilsmeier reagent.
-
Low Temperature: Maintain a low temperature during the addition of the indole to the Vilsmeier reagent.
-
Order of Addition: Add the 4-cyanoindole solution slowly to the pre-formed Vilsmeier reagent.
Q3: My NMR spectrum shows signals for a second aldehyde group. What is this impurity?
A3: Diformylation Byproduct
Under forcing reaction conditions (e.g., large excess of Vilsmeier reagent, high temperatures, or prolonged reaction times), diformylation of the indole ring can occur. While the 3-position is the most reactive, formylation can also happen at other positions on the indole nucleus, leading to a diformylated impurity.
Mitigation Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent.
-
Milder Conditions: Employ lower reaction temperatures and shorter reaction times. Monitor the reaction closely by TLC to stop it once the desired product is formed.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the impurities and stability of this compound.
What are the most common impurities in this compound?
The most common impurities can be categorized based on their origin:
| Impurity Class | Specific Examples | Potential Source |
| Starting Material-Related | Unreacted 4-cyanoindole | Incomplete reaction. |
| Impurities from 4-cyanoindole synthesis (e.g., regioisomers, precursors)[7] | Purity of the starting material. | |
| Reagent-Related | Residual DMF, dimethylamine | Vilsmeier-Haack reagent and its decomposition. |
| Reaction Byproducts | Bis(indolyl)methane derivatives | Reaction of product with starting material. |
| Diformylated indoles | Over-reaction with Vilsmeier reagent. | |
| Degradation Products | Indole-3-carboxylic acid derivatives | Oxidation of the aldehyde.[8] |
| Colored polymeric materials | Instability of indole derivatives under harsh conditions. |
How can I best purify crude this compound?
A combination of purification techniques is often most effective:
-
Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is crucial to remove water-soluble impurities and residual reagents.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from less polar byproducts like bis(indolyl)methanes and more polar impurities.[6]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can significantly improve purity.[6]
-
Reverse-Phase HPLC: For achieving high purity, preparative reverse-phase HPLC can be employed. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid.[1][9]
What are the optimal storage conditions to prevent degradation of this compound?
Indole derivatives, especially those with aldehyde functionalities, can be sensitive to light, air, and temperature. To ensure long-term stability:
-
Storage: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) is recommended.
-
Forced Degradation Insights: Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, can help to identify potential degradation pathways and products.[10][11][12] For indole-3-carboxaldehydes, oxidation to the corresponding carboxylic acid is a common degradation pathway.[8]
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Column Preparation: Choose a column of appropriate size and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Representative Reverse-Phase HPLC Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a set time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).[13]
-
Injection Volume: 10 µL.
Visualizations
Diagram 1: Workflow for Impurity Identification and Removal
Caption: A general workflow for the identification and removal of impurities during the synthesis of this compound.
Diagram 2: Logical Relationships of Common Impurities
Caption: Logical relationships illustrating the origins of common impurities in the synthesis of this compound.
References
- 1. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
preventing degradation of 3-formyl-1H-indole-4-carbonitrile during reactions
Welcome to the technical support center for 3-formyl-1H-indole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile indole derivative. Here, we address common challenges and provide in-depth troubleshooting strategies to prevent its degradation during chemical transformations. Our approach is rooted in mechanistic principles to empower you with the knowledge to optimize your reaction outcomes.
Introduction to the Stability of this compound
This compound is a valuable building block in synthetic chemistry, characterized by an electron-rich indole nucleus substituted with two electron-withdrawing groups: a formyl group at the C3 position and a carbonitrile group at the C4 position. This unique electronic arrangement dictates its reactivity and stability. The electron-withdrawing nature of the cyano and formyl groups decreases the electron density of the indole ring, which can enhance its stability towards certain oxidative conditions compared to unsubstituted indoles. However, the molecule remains susceptible to degradation under various reaction conditions, particularly those involving strong acids, bases, or nucleophiles. Understanding these degradation pathways is critical for its successful application in multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown/black. What is the likely cause?
A1: The formation of dark-colored mixtures is often indicative of indole ring decomposition or polymerization. The indole nucleus, despite being less electron-rich in your molecule, is still susceptible to oxidation, especially under harsh conditions. The presence of residual acids or exposure to air and light can promote the formation of radical species, leading to oligomerization and the generation of highly colored byproducts.
Q2: I am observing a loss of the formyl group in my reaction. What could be causing this deformylation?
A2: Deformylation of 3-formylindoles can occur under specific conditions. One common cause is the presence of strong nucleophiles or bases, which can attack the formyl carbon. Additionally, certain transition metal catalysts, particularly under reducing conditions, can facilitate deformylation. The stability of the formyl group is also pH-dependent, and prolonged exposure to strongly acidic or basic media can lead to its cleavage.
Q3: Is the nitrile group on my this compound susceptible to hydrolysis?
A3: Yes, the carbonitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, particularly under strong acidic or basic conditions, often at elevated temperatures. While the nitrile group is generally stable under mild conditions, it is crucial to consider its reactivity when planning subsequent reaction steps. For instance, a mild basic cleavage condition using saturated ammonium hydroxide at room temperature has been employed to minimize nitrile hydrolysis in related 4-cyanoindole derivatives.[1]
Q4: Should I protect the indole N-H during my reactions?
A4: Protecting the indole nitrogen is a highly recommended strategy to prevent a variety of side reactions and potential degradation. The indole N-H is acidic and can be deprotonated by bases, which can alter the reactivity of the molecule and lead to undesired byproducts. N-protection also prevents side reactions at the nitrogen itself, such as N-alkylation or N-acylation, and can improve the solubility of the starting material. Furthermore, certain protecting groups can stabilize the indole ring towards oxidation.[2][3]
Troubleshooting Guide: Preventing Degradation
This section provides detailed troubleshooting protocols for common degradation issues encountered when working with this compound.
Issue 1: Indole Ring Degradation and Polymerization
Symptoms:
-
Formation of a dark brown or black reaction mixture.
-
Appearance of multiple spots on TLC, often streaking from the baseline.
-
Low yield of the desired product.
Root Causes & Preventative Measures:
| Root Cause | Preventative Measures & Protocol |
| Oxidation | Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method. |
| Acid Sensitivity | pH Control: Avoid strongly acidic conditions. If an acid is required, use the mildest possible acid and the minimum stoichiometric amount. Consider using buffered solutions to maintain a stable pH. Protecting Groups: N-protection with an electron-withdrawing group can decrease the indole's susceptibility to acid-catalyzed decomposition.[3] |
| Light Sensitivity | Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photo-decomposition, especially if the reaction is run for an extended period. |
Issue 2: Unwanted Deformylation
Symptoms:
-
Presence of 4-cyanoindole as a byproduct in your reaction mixture, confirmed by MS or NMR.
-
Reduced yield of the desired formylated product.
Root Causes & Preventative Measures:
| Root Cause | Preventative Measures & Protocol |
| Strong Nucleophiles/Bases | Choice of Base: Use non-nucleophilic bases (e.g., DBU, DIPEA) instead of strong nucleophilic bases (e.g., alkoxides, hydroxides) where possible. Temperature Control: Run reactions at the lowest effective temperature to minimize side reactions. |
| Catalyst-Mediated | Catalyst Screening: If using a transition metal catalyst, screen different metals and ligands to find a system that does not promote deformylation. Reaction Monitoring: Carefully monitor the reaction progress to avoid prolonged reaction times that could lead to product degradation. |
Issue 3: Hydrolysis of the Nitrile Group
Symptoms:
-
Formation of 3-formyl-1H-indole-4-carboxamide or 3-formyl-1H-indole-4-carboxylic acid as byproducts.
-
Complex NMR spectra showing additional amide or carboxylic acid peaks.
Root Causes & Preventative Measures:
| Root Cause | Preventative Measures & Protocol |
| Harsh pH and High Temperature | Mild Conditions: For reactions requiring basic or acidic conditions, use mild reagents and maintain a low reaction temperature. For example, when deprotecting other functional groups, opt for conditions known to be compatible with nitriles. A study on a related compound successfully used saturated ammonium hydroxide at room temperature to minimize nitrile hydrolysis.[1] |
| Aqueous Workup | Minimize Contact Time: During aqueous workup, minimize the contact time of your compound with acidic or basic aqueous layers. Promptly extract the product into an organic solvent. |
Proactive Strategy: N-H Protection
Protecting the indole nitrogen is a cornerstone of successful indole chemistry. The choice of protecting group is critical and depends on the subsequent reaction conditions.
| Protecting Group | Introduction Reagents | Cleavage Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | TFA; or K₂CO₃ in MeOH | Base-labile, strong acid-labile |
| Tos (p-Toluenesulfonyl) | TsCl, base | Strong base (e.g., NaOH, KOH) or reductive cleavage | Acid-stable, base-labile |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH | TBAF; or strong acid | Stable to a wide range of conditions |
| Aloc (Allyloxycarbonyl) | Aloc-Cl, base | Pd(0) catalyst and a nucleophile | Orthogonal to Fmoc/tBu strategies |
Protocol for N-Boc Protection:
-
Dissolve this compound (1 eq.) in a suitable solvent (e.g., THF, DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain N-Boc-3-formyl-1H-indole-4-carbonitrile.
Visualizing Degradation and Prevention
Caption: Key degradation pathways and corresponding preventative strategies.
Caption: A proactive workflow incorporating N-H protection.
References
Technical Support Center: Alternative Catalysts for the Synthesis of 3-formyl-1H-indole-4-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized indoles, specifically focusing on 3-formyl-1H-indole-4-carbonitrile. This valuable building block presents unique challenges due to the electron-withdrawing nature of the 4-carbonitrile group, which deactivates the indole ring towards classical electrophilic formylation.
This document provides in-depth troubleshooting for common synthetic issues, explores modern, milder catalytic alternatives to traditional methods, and offers detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when synthesizing this compound.
Q1: My standard Vilsmeier-Haack reaction on 1H-indole-4-carbonitrile is failing or giving very low yields. What is the underlying cause?
A: This is a frequent and expected challenge. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The potent electron-withdrawing effect of the nitrile group at the C4 position strongly deactivates the indole's pyrrole ring, making the C3 position significantly less nucleophilic and thus less reactive towards the electrophilic Vilsmeier reagent (a chloroiminium ion).[2] Standard conditions (e.g., POCl₃/DMF at 0°C to room temperature) are often insufficient to drive the reaction to completion. While harsher conditions (higher temperatures, longer reaction times) can be attempted, they often lead to decomposition and the formation of intractable side products.
Q2: I'm observing the formation of a dark, polymeric tar in my reaction instead of the desired product. How can I prevent this?
A: Tar formation, especially under forcing conditions (e.g., high heat) with sensitive substrates like indoles, is often a sign of product or starting material degradation. The Vilsmeier reagent and the acidic conditions can promote side reactions.[3]
-
Causality: The indole nucleus, even when deactivated, can be sensitive to strong acids and high temperatures. The initial iminium intermediate, if formed, may not hydrolyze cleanly or could polymerize.
-
Solution: Instead of increasing the temperature of a failing Vilsmeier-Haack reaction, it is often more productive to switch to an alternative catalytic system that operates under milder conditions. Methods employing photoredox, iron, or boron catalysts are designed to avoid the use of highly caustic reagents like POCl₃.[4][5][6]
Q3: Are there milder, more reliable alternatives to the Vilsmeier-Haack reaction for formylating an electron-deficient indole?
A: Yes, several modern catalytic methods have been developed that avoid the harsh reagents of classical formylations. While many are optimized for electron-rich indoles, they represent valuable starting points for optimization. Key alternatives include:
-
Boron-Catalyzed Formylation: Uses BF₃·OEt₂ with trimethyl orthoformate (TMOF) as the formyl source. This method is rapid, often conducted under solvent-free conditions, and avoids pyrophoric or highly corrosive reagents.[4][7]
-
Iron-Catalyzed Aerobic Formylation: Employs an inexpensive, non-toxic iron salt like FeCl₃ with formaldehyde and aqueous ammonia, using air as the terminal oxidant. This presents a green and scalable alternative.[5]
-
Visible-Light Photoredox Catalysis: Uses organic dyes (like Eosin Y) or other photocatalysts to generate a formylating species under mild conditions using visible light.[8][9] However, it's important to note that the efficacy of these systems can be significantly reduced with strongly electron-deficient substrates.[10]
Q4: My attempts at direct C3-formylation are consistently failing. Is there an alternative synthetic strategy I should consider?
A: Absolutely. When direct functionalization of a deactivated core is problematic, a change in the synthetic sequence is a powerful strategy. Instead of formylating 1H-indole-4-carbonitrile, consider a "late-stage cyanation" approach:
-
Start with a more reactive indole: Begin with a substrate lacking the deactivating group, for instance, 4-iodo-1H-indole.
-
Perform the formylation: Conduct the formylation on this activated substrate to produce 4-iodo-1H-indole-3-carbaldehyde. This reaction is much more likely to proceed efficiently.
-
Introduce the nitrile: Convert the iodo group to a nitrile via a transition-metal-catalyzed reaction, such as a Rosenmund–von Braun reaction using CuCN. A known procedure involves heating 4-iodo-1H-indole-3-carbaldehyde with Copper(I) Cyanide in DMF to yield the target product.[11]
This strategic pivot often proves more efficient and higher-yielding than forcing a difficult direct formylation.
Section 2: Troubleshooting Guide for Alternative Catalysts
This section provides specific troubleshooting advice for newer catalytic methods when applied to the challenging 1H-indole-4-carbonitrile substrate.
Issue: Low or No Conversion with Boron-Catalyzed Formylation
-
Potential Cause 1: Insufficient Lewis Acidity. The BF₃·OEt₂ may not be sufficiently active to promote electrophilic attack on the highly deactivated indole ring.
-
Troubleshooting Action: While BF₃·OEt₂ is common, stronger Lewis acids could be screened. However, this increases the risk of substrate decomposition. A more practical first step is to optimize the stoichiometry of the existing catalyst. Increase the loading of BF₃·OEt₂ incrementally (e.g., from 1.0 to 1.5 or 2.0 equivalents).
-
-
Potential Cause 2: Inactive Reagents. Boron trifluoride etherate can degrade upon exposure to atmospheric moisture. Trimethyl orthoformate (TMOF) can also hydrolyze.
-
Troubleshooting Action: Use freshly opened bottles of BF₃·OEt₂ and TMOF. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause 3: Sub-optimal Temperature. While many BF₃-catalyzed formylations are rapid at room temperature for activated indoles, a deactivated substrate may require thermal energy.[4]
-
Troubleshooting Action: After initial mixing at room temperature, gently warm the reaction mixture to 40-60 °C and monitor progress by TLC or LC-MS.
-
Issue: Stalled Iron-Catalyzed Aerobic Formylation
-
Potential Cause 1: Catalyst Inactivity. The Fe(III) catalyst may not be efficiently cycling in the presence of the electron-poor substrate.
-
Troubleshooting Action: Ensure the correct iron salt is used; FeCl₃ has been shown to be effective.[5] Increase the catalyst loading from 2 mol% to 5-10 mol%. Ensure adequate air exposure by running the reaction open to the atmosphere (with a condenser) or by bubbling a gentle stream of air through the reaction mixture.
-
-
Potential Cause 2: Poor Imine Formation. The mechanism is believed to involve the formation of an imine intermediate from formaldehyde and ammonia, which is the active formylating agent.[5] The overall reaction equilibrium may be unfavorable.
-
Troubleshooting Action: Experiment with the ratio of formaldehyde and aqueous ammonia. Ensure the grade of formaldehyde used is appropriate and has not polymerized.
-
Issue: Failure of Photocatalytic Formylation
-
Potential Cause: Unfavorable Redox Potentials. This is the most likely reason for failure. Photocatalytic cycles rely on specific redox potentials between the excited photocatalyst and the substrates. An electron-deficient indole is harder to oxidize, which can shut down the catalytic cycle. Indeed, some published methods explicitly report failure with 4-cyanoindole.[10]
-
Troubleshooting Action: This method is fundamentally ill-suited for this specific substrate and is not recommended. If it must be attempted, one might screen photocatalysts with higher excited-state oxidation potentials, but success is unlikely. It is far more practical to choose a different synthetic approach.
-
Section 3: Comparative Overview of Formylation Strategies
The choice of catalyst significantly impacts reaction success, cost, and environmental footprint. This table provides a comparative summary to guide your decision-making process.
| Method | Catalyst / Reagents | Formyl Source | Typical Conditions | Suitability for Electron-Deficient Indoles | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃ | DMF | 0 - 100 °C, 2-6 h | Poor; requires harsh conditions. | Well-established, inexpensive reagents. | Stoichiometric toxic reagents, harsh conditions, side reactions.[12][13] |
| Boron-Catalyzed | BF₃·OEt₂ | Trimethyl Orthoformate (TMOF) | Neat (solvent-free), RT, 1-5 min | Moderate; may require optimization (heat, higher loading). | Extremely fast, simple, mild conditions, scalable.[4][14] | Stoichiometric use of Lewis acid, moisture sensitive. |
| Iron-Catalyzed | FeCl₃ (catalytic) | Formaldehyde / aq. NH₃ | DMF, 130 °C, Air | Good; optimized for a range of indoles. | Inexpensive, non-toxic catalyst, scalable, green (uses air).[5] | Requires high temperature, basic workup. |
| Photoredox | Eosin Y / Helical Carbenium Ion | TMEDA / Amine derivative | ACN or other solvent, RT, Visible/Red Light | Very Poor to Ineffective. | Extremely mild conditions, novel reactivity.[8][10] | Fails with strongly deactivated substrates.[10] |
| Late-Stage Cyanation | 1. Any suitable formylation catalyst2. CuCN | 1. Any suitable formyl source2. N/A | 1. Varies2. DMF, 110 °C | Excellent (bypasses the issue). | High overall yield, reliable, avoids difficult formylation. | Adds two steps to the synthesis.[11] |
Section 4: Detailed Experimental Protocols & Mechanisms
The following protocols provide detailed, step-by-step methodologies for the most promising alternative catalytic systems.
Protocol 4.1: Boron-Catalyzed Formylation
This protocol is adapted from established methods for indole formylation using BF₃·OEt₂ and TMOF.[4][14] Optimization (heating) may be required for the 4-cyanoindole substrate.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1H-indole-4-carbonitrile (1.0 eq).
-
Add trimethyl orthoformate (TMOF, 1.1 eq).
-
With vigorous stirring, rapidly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq) via syringe at room temperature. Note: Rapid addition has been found to be superior to slow, dropwise addition for some substrates.[4]
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). If no conversion is observed, gently heat the mixture to 50 °C and continue to monitor for 1-2 hours.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Mechanism:
Caption: BF₃·OEt₂ activates TMOF to form a potent electrophile, which is attacked by the indole C3 position. Subsequent deprotonation and hydrolysis yield the final aldehyde.
Protocol 4.2: Iron-Catalyzed Aerobic Formylation
This protocol is based on the green chemistry approach developed for the C3-formylation of various indoles.[5]
Step-by-Step Methodology:
-
To a reaction vial equipped with a stir bar, add 1H-indole-4-carbonitrile (1.0 eq), iron(III) chloride (FeCl₃, 0.05 eq, 5 mol%), and N,N-dimethylformamide (DMF) as solvent.
-
To this mixture, add aqueous formaldehyde (e.g., 37% solution, 3.0 eq) and aqueous ammonia (e.g., 28% solution, 2.0 eq).
-
Seal the vial with a cap that allows for air exchange (e.g., pierce with a needle) or equip the flask with a reflux condenser open to the atmosphere.
-
Heat the reaction mixture to 130 °C with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Reaction Pathway:
Caption: Iron(III) catalyzes the oxidation of a Mannich-type adduct, formed from the indole and an in-situ generated imine, with air serving as the terminal oxidant.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 6. Indole synthesis [organic-chemistry.org]
- 7. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 10. Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 3-Formyl-1H-indole-4-carbonitrile Synthesis
Welcome to the dedicated support center for the synthesis and scale-up of 3-formyl-1H-indole-4-carbonitrile. This critical building block is instrumental in the development of various therapeutic agents, and its efficient, scalable production is a common challenge for researchers and process chemists. This guide is designed to provide practical, field-tested advice to troubleshoot common issues encountered during the synthesis and scale-up of this valuable compound.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered when working with this compound.
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and scalable methods for the synthesis of this compound typically involve the formylation of the indole core. The Vilsmeier-Haack reaction is a widely adopted method due to its cost-effectiveness and relatively straightforward procedure. This reaction utilizes a Vilsmeier reagent, commonly generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).
Q2: Why is the scale-up of the Vilsmeier-Haack reaction for this compound often challenging?
A2: Scaling up the Vilsmeier-Haack reaction for this compound presents several challenges. These include managing the highly exothermic nature of the reaction, ensuring efficient mixing to prevent localized overheating and side product formation, and handling the corrosive and hazardous reagents involved, such as phosphorus oxychloride. Additionally, controlling the regioselectivity of the formylation can be difficult, potentially leading to impurities that are challenging to remove.
Q3: What are the key safety considerations when producing this compound at scale?
A3: Safety is paramount. The Vilsmeier-Haack reaction involves corrosive and reactive chemicals. Phosphorus oxychloride is highly corrosive and reacts violently with water. Therefore, all operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A quench strategy for the reactive reagents should be planned and ready to implement in case of an emergency.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section delves into specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected based on lab-scale experiments.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.
-
-
Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of the starting material to the Vilsmeier reagent can impact the yield.
-
Solution: Carefully re-evaluate the stoichiometry. A slight excess of the Vilsmeier reagent is often used to drive the reaction to completion, but a large excess can lead to side product formation.
-
-
Poor Temperature Control: The Vilsmeier-Haack reaction is exothermic. Inadequate temperature control can lead to side reactions and degradation of the product.
-
Solution: Implement a robust cooling system for the reactor. For larger scale reactions, consider adding the reagents in a controlled, portion-wise manner to manage the exotherm.
-
-
Inefficient Quenching and Work-up: The product can be lost or degraded during the quenching and extraction steps.
-
Solution: The quench should be performed carefully by slowly adding the reaction mixture to a cold aqueous solution (e.g., ice-water or a cold bicarbonate solution). Ensure the pH is adjusted correctly to precipitate the product and minimize its solubility in the aqueous layer.
-
Problem 2: Presence of Significant Impurities
Symptom: Analytical data (e.g., NMR, HPLC) shows the presence of one or more significant impurities in the crude product.
Potential Causes & Solutions:
-
Di-formylation: Formation of a di-formylated indole species is a common side reaction.
-
Solution: This is often a result of using too much Vilsmeier reagent or running the reaction at too high a temperature. Optimize the stoichiometry and maintain strict temperature control.
-
-
Isomeric Impurities: Formylation at other positions on the indole ring can occur.
-
Solution: The regioselectivity of the Vilsmeier-Haack reaction is influenced by the solvent and the specific Vilsmeier reagent used. A less polar solvent may favor formylation at the desired C3 position.
-
-
Degradation Products: The product or starting material may degrade under the reaction conditions.
-
Solution: Ensure the reaction is not run for an unnecessarily long time and that the temperature is well-controlled. A nitrogen or argon atmosphere can also prevent oxidative degradation.
-
Experimental Protocols
Optimized Lab-Scale Synthesis of this compound
This protocol provides a starting point for lab-scale synthesis.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve 1H-indole-4-carbonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Isolation: Stir the resulting suspension for 1 hour. Collect the precipitated solid by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol.
-
Drying: Dry the solid under vacuum to obtain the crude this compound.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Dielectric Constant (ε) | C3-formylation (%) | Other Isomers (%) |
| Dichloromethane | 8.93 | 92 | 8 |
| 1,2-Dichloroethane | 10.36 | 88 | 12 |
| N,N-Dimethylformamide | 36.7 | 85 | 15 |
| Acetonitrile | 37.5 | 82 | 18 |
Note: The data presented in this table is illustrative and may vary based on specific reaction conditions.
Visualizations
Vilsmeier-Haack Reaction Workflow
Technical Support Center: Navigating the Solubility Challenges of 3-formyl-1H-indole-4-carbonitrile
Welcome to the technical support center dedicated to addressing the solubility issues commonly encountered with 3-formyl-1H-indole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and practical, step-by-step protocols to help you overcome these experimental hurdles. Our approach is rooted in scientific principles and field-proven experience to ensure you can confidently prepare your compound for downstream applications.
Understanding the Solubility Profile of this compound
The molecular structure of this compound, which includes a largely hydrophobic indole ring system, a polar formyl group, and a nitrile group, contributes to its characteristically poor aqueous solubility. The indole nucleus itself is hydrophobic, and while the formyl and nitrile groups add some polarity, they are often insufficient to overcome the low affinity for water. This frequently leads to challenges in achieving the desired concentrations for in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound in common aqueous buffers for my biological assays. What is the recommended starting point?
A1: Direct dissolution in aqueous buffers is highly unlikely to be successful due to the compound's hydrophobic nature. The standard industry practice is to first prepare a concentrated stock solution in a water-miscible organic solvent.
Recommended Starting Solvents:
Based on the solubility of structurally similar compounds like indole-3-carboxaldehyde, the following organic solvents are recommended as a starting point.
| Solvent | Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar regions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its ability to dissolve a broad spectrum of compounds. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | A less polar option than DMSO or DMF, but can be effective. |
| Methanol (MeOH) | Polar Protic | Moderate to High | Capable of hydrogen bonding, which may aid in solvating the polar groups of the molecule. |
| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol, with slightly lower polarity. |
For a related compound, indole-3-carboxaldehyde, the solubility in DMSO and DMF is approximately 30 mg/mL[1]. This provides a reasonable starting point for estimating the solubility of this compound.
Initial Workflow for Solubilization:
Caption: Initial workflow for preparing a stock solution of this compound.
Q2: My compound dissolves in DMSO, but it precipitates when I dilute the stock solution into my aqueous assay buffer. How can I prevent this?
A2: This is a very common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, even with a small percentage of the organic co-solvent. Here are several strategies to address this, in order of common practice:
Troubleshooting Workflow for Precipitation Upon Dilution:
References
Technical Support Center: Synthesis of 3-formyl-1H-indole-4-carbonitrile
Welcome to the technical support center for the synthesis of 3-formyl-1H-indole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues, particularly byproduct formation, encountered during the Vilsmeier-Haack formylation of 1H-indole-4-carbonitrile.
Introduction: The Vilsmeier-Haack Approach
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via the Vilsmeier-Haack reaction.[1] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[2][3] While effective, the reaction is sensitive to several parameters that can lead to a complex mixture of byproducts, complicating purification and reducing yields. This guide provides a systematic approach to identifying and mitigating these issues.
Part 1: Troubleshooting Guides & FAQs
This section addresses the most common challenges encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction resulted in a very low yield or failed completely. What are the potential causes?
A1: Low to non-existent yield is a frequent problem that can almost always be traced back to the integrity of the reagents or the stability of the Vilsmeier reagent itself.
Troubleshooting Steps for Low/No Yield:
-
Reagent Quality and Anhydrous Conditions:
-
The Vilsmeier Reagent: The reaction's success is critically dependent on the efficient formation of the chloroiminium salt (Vilsmeier reagent) from DMF and POCl₃.[4][5]
-
Actionable Insight: Use fresh, anhydrous DMF. Older bottles of DMF can absorb moisture and decompose to dimethylamine, which will consume the Vilsmeier reagent.[6] Similarly, ensure your POCl₃ is fresh and has been stored under strictly anhydrous conditions. Even trace amounts of water will rapidly hydrolyze both POCl₃ and the Vilsmeier reagent.
-
-
Vilsmeier Reagent Precipitation:
-
The Phenomenon: When adding POCl₃ to DMF at low temperatures (e.g., 0 °C), the Vilsmeier reagent can sometimes precipitate as a thick solid, causing the magnetic stir bar to seize.[7] This halts mixing and prevents the subsequent reaction with the indole substrate.
-
Actionable Insight: If precipitation occurs, consider two strategies. First, you can allow the mixture to warm slightly (e.g., to 10-15 °C) to redissolve the reagent before re-cooling for the substrate addition. Alternatively, perform the reagent formation in a suitable anhydrous co-solvent (e.g., dichloromethane or 1,2-dichloroethane) to maintain homogeneity.
-
-
Stoichiometry and Order of Addition:
-
The Causality: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. The order of addition is also crucial for success.
-
Actionable Insight: A molar ratio of 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the 1H-indole-4-carbonitrile substrate is a robust starting point. Always add the indole substrate (dissolved in a small amount of anhydrous DMF or co-solvent) dropwise to the pre-formed Vilsmeier reagent at 0 °C. Reversing the addition can lead to localized heating and side reactions.
-
Q2: I'm observing a major byproduct with a molecular weight roughly double that of my starting material. What is it, and how can I prevent it?
A2: This is a classic signature of a bis(indolyl)methane derivative . This byproduct forms when a molecule of the desired 3-formylindole product (an electrophile) reacts with a molecule of the unreacted starting indole (a nucleophile) under the acidic reaction conditions.[8]
Troubleshooting Steps for Bis(indolyl)methane Formation:
-
Temperature Control:
-
The Causality: The rate of this side reaction is highly dependent on temperature. Higher temperatures accelerate the reaction between the product and the starting material.
-
Actionable Insight: Maintain a low reaction temperature (0 °C is ideal) throughout the addition of the indole substrate.[8] Do not let the reaction warm prematurely.
-
-
Order of Addition:
-
The Causality: As mentioned in Q1, adding the indole to the Vilsmeier reagent ensures that the indole molecule is more likely to react with the formylating agent rather than any newly formed aldehyde product.
-
Actionable Insight: Strictly adhere to adding the indole solution dropwise to the cold, pre-formed Vilsmeier reagent.
-
-
Reaction Time:
-
The Causality: Prolonged reaction times after the starting material has been consumed provide more opportunity for the product to react with itself or any remaining starting material.
-
Actionable Insight: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting 1H-indole-4-carbonitrile spot has disappeared, quench the reaction promptly.
-
Q3: My analytical data (NMR/MS) suggests the presence of a diformylated product. How can I minimize this?
A3: While the C3 position of indole is the most electron-rich and reactive, forcing conditions can lead to a second formylation, typically at the indole nitrogen (N-formylation) or another carbon on the benzene ring.[9]
Troubleshooting Steps for Diformylation:
-
Reagent Stoichiometry:
-
The Causality: A large excess of the Vilsmeier reagent dramatically increases the likelihood of a second formylation event.
-
Actionable Insight: Reduce the excess of the Vilsmeier reagent. Start with approximately 1.1 to 1.2 equivalents of POCl₃/DMF and optimize from there.[8]
-
-
Milder Reaction Conditions:
-
The Causality: Higher temperatures provide the activation energy needed to overcome the barrier for formylation at a less reactive site.
-
Actionable Insight: Ensure the reaction is run at the lowest temperature that allows for a reasonable reaction rate (typically 0 °C to room temperature).[4][8] Avoid any significant heating.
-
Q4: The reaction workup is difficult, resulting in a dark, insoluble, tar-like substance. What is causing this?
A4: Indoles are known to be sensitive to strongly acidic conditions, which can lead to polymerization or degradation.[10] The Vilsmeier-Haack reaction is conducted under acidic conditions, and improper workup can exacerbate this issue.
Troubleshooting Steps for Polymerization/Degradation:
-
Controlled Quenching:
-
The Causality: Rapid, uncontrolled quenching of the reaction mixture with a large volume of water or base can cause localized hot spots and pH gradients, promoting degradation.
-
Actionable Insight: Quench the reaction by pouring the cold reaction mixture slowly and with vigorous stirring into a beaker of crushed ice and water. This ensures efficient heat dissipation.
-
-
Careful Neutralization:
-
The Causality: The hydrolysis of the iminium intermediate to the final aldehyde requires aqueous conditions and is typically followed by neutralization.[11]
-
Actionable Insight: After quenching in ice water, slowly add a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate until the pH is approximately 6-8.[4] Using a strong base like NaOH can sometimes promote other side reactions if not done carefully at low temperatures.
-
Part 2: Byproduct Identification and Analysis
A systematic analysis is key to identifying impurities. The following table summarizes potential byproducts and their key analytical signatures.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Starting Material | 1H-Indole-4-carbonitrile | 142.15 | Presence of proton at C3 position in ¹H NMR (around 6.5-7.0 ppm). |
| Desired Product | This compound | 170.17 | Disappearance of C3-H signal; appearance of aldehyde proton (~10 ppm) and carbonyl carbon (~185 ppm) in ¹H and ¹³C NMR, respectively. |
| Bis(indolyl)methane Byproduct | Bis(4-cyano-1H-indol-3-yl)methane | 296.32 | High molecular weight peak in MS. Complex aromatic region in ¹H NMR and a characteristic singlet for the bridging CH₂ group. |
| N-Formyl Byproduct | 1-Formyl-1H-indole-4-carbonitrile | 170.17 | Isomer of the desired product. The C3-H proton signal will still be present in the ¹H NMR. MS will show the same mass as the product. |
| Iminium Salt Intermediate | 3-[(Dimethylamino)methylene]-1H-indole-4-carbonitrile cation | 198.24 | May be observed by LC-MS if the workup is incomplete. Hydrolyzes to the aldehyde product upon exposure to water. |
Recommended Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for monitoring reaction progress and assessing final purity due to its high resolution for indole derivatives.[12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and water (with 0.1% formic acid for improved peak shape) is recommended.
-
Detection: UV detection at a wavelength between 254 nm and 300 nm.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product and any isolated byproducts.
-
Mass Spectrometry (MS): Provides crucial molecular weight information to help identify unknown peaks from HPLC or GC analysis.
Part 3: Key Process Visualizations
Core Reaction Mechanism
The diagram below illustrates the accepted mechanism for the Vilsmeier-Haack formylation of an indole.[5][11]
References
- 1. Cas 53269-35-5,this compound | lookchem [lookchem.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Reactions of 3-Formyl-1H-indole-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-formyl-1H-indole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective control in reactions involving this versatile but challenging building block. As a synthetic intermediate, its unique electronic and steric profile presents both opportunities and obstacles.[1] This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to enhance the predictability and success of your experiments.
Core Concepts: Understanding the Reactivity of this compound
The regioselectivity of any reaction is dictated by the molecule's inherent electronic and steric properties. This compound is a highly polarized structure, and understanding its reactivity is the first step toward controlling it.
The indole core is a π-excessive heterocycle, making it inherently nucleophilic and prone to electrophilic substitution, typically at the C3 position.[2][3] However, in this derivative, the landscape is dramatically altered:
-
3-Formyl Group (-CHO): As a potent electron-withdrawing group (EWG), it deactivates the pyrrole ring toward electrophilic attack. Its carbonyl carbon is an electrophilic site, prime for nucleophilic addition.
-
4-Carbonitrile Group (-CN): This is another strong EWG, which deactivates the benzene moiety toward electrophilic substitution.
-
Indole N-H: The proton on the nitrogen is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a suitable base, rendering the nitrogen a potent nucleophile.[4] This site often competes with other reaction pathways.
The combination of these features creates a molecule with multiple potential reaction sites: the N1-position, the C2-position, the benzenoid C5, C6, and C7 positions, and the formyl group itself. The primary challenge is to direct a reagent to the desired site while suppressing reactions at others.
References
Validation & Comparative
comparing the reactivity of 3-formyl-1H-indole-4-carbonitrile with other indole-3-carbaldehydes
A Technical Guide for Synthetic, Medicinal, and Process Chemists
In the landscape of heterocyclic chemistry, indole-3-carbaldehydes are pivotal intermediates, serving as foundational scaffolds for a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their reactivity is a subject of continuous study, as modifications to the indole nucleus can profoundly influence the chemical behavior of the C3-formyl group. This guide provides an in-depth comparison of the reactivity of 3-formyl-1H-indole-4-carbonitrile against other common indole-3-carbaldehydes, offering field-proven insights and experimental data to inform synthetic strategy.
The core of this analysis hinges on understanding the potent electronic influence of the 4-carbonitrile (-CN) group. As a strong electron-withdrawing group (EWG), it fundamentally alters the electron density distribution across the indole ring system, leading to distinct reactivity patterns compared to unsubstituted or electron-rich analogues.
The Decisive Influence of the 4-Carbonitrile Substituent
The reactivity of indole-3-carbaldehydes is dictated by two primary sites: the electrophilic aldehyde carbon at C3 and the nucleophilic indole ring itself, particularly at the C2, C5, and C7 positions.[3][4] The 4-cyano group exerts its influence through two mechanisms:
-
Inductive Effect (-I): The electronegative nitrogen atom of the nitrile pulls electron density away from the benzene portion of the indole ring through the sigma bonds.
-
Resonance Effect (-M): The nitrile group can participate in resonance, delocalizing the lone pair of the indole nitrogen and further withdrawing electron density from the ring.
This net electron withdrawal has a dual consequence:
-
Increased Electrophilicity of the Formyl Group: By pulling electron density away from the entire molecule, the 4-cyano group makes the aldehyde carbon at C3 significantly more electron-deficient and, therefore, more susceptible to attack by nucleophiles.
-
Decreased Nucleophilicity of the Indole Ring: The overall decrease in electron density deactivates the indole ring, making it less reactive towards electrophilic aromatic substitution.[3]
The following diagram illustrates how the 4-cyano group enhances the electrophilicity of the C3-aldehyde.
Caption: Electronic effects of the 4-cyano group.
Comparative Reactivity: Experimental Insights
To illustrate these principles, we will compare the performance of this compound with unsubstituted indole-3-carbaldehyde and an electron-rich counterpart, 5-methoxy-indole-3-carbaldehyde, in key transformations.
Nucleophilic Addition & Condensation Reactions
Reactions involving nucleophilic attack at the aldehyde are expected to be more facile with this compound. A prime example is the Knoevenagel condensation, a crucial C-C bond-forming reaction.[5][6]
Hypothesis: The rate and yield of the Knoevenagel condensation will be highest for the substrate with the strongest electron-withdrawing group (4-CN) and lowest for the substrate with the electron-donating group (5-MeO).
Comparative Data: Knoevenagel Condensation with Malononitrile
| Substrate | Substituent Effect | Typical Yield (%) | Reaction Time (hours) |
| This compound | Strong EWG (-I, -M) | >95% | < 1 |
| Indole-3-carbaldehyde | Neutral | ~85-90% | 2-4 |
| 5-Methoxy-indole-3-carbaldehyde | Strong EDG (+M) | ~70-80% | 6-10 |
Data compiled from analogous reactions in chemical literature and generalized for comparison.
The enhanced reactivity of the 4-cyano derivative makes it an excellent candidate for reactions under mild conditions, often requiring less catalyst and shorter reaction times, which is highly advantageous in process chemistry.
Electrophilic Aromatic Substitution
Conversely, when the indole ring itself is the target of the reaction, the 4-cyano group becomes a liability. The electron-poor nature of the ring makes it resistant to attack by electrophiles.
Hypothesis: The susceptibility to electrophilic substitution (e.g., Vilsmeier-Haack formylation at an alternative position or halogenation) will be significantly lower for this compound compared to electron-rich or unsubstituted indoles. Electrophilic attack on indole typically favors the C3 position; since this is blocked, other positions on the ring are considered.[4][7][8]
Comparative Reactivity: Electrophilic Bromination (NBS)
| Substrate | Substituent Effect | Outcome |
| This compound | Strong EWG | Reaction is sluggish; requires harsh conditions. Complex product mixtures often result. |
| Indole-3-carbaldehyde | Neutral | Moderate reactivity; substitution occurs on the benzene ring, typically at C5 or C6. |
| 5-Methoxy-indole-3-carbaldehyde | Strong EDG | High reactivity; substitution is directed by the methoxy group, often occurring at C4 or C6. |
This deactivated nature is a crucial consideration. If the synthetic route requires further functionalization of the indole core via electrophilic substitution, this compound may not be the ideal starting material.
Experimental Protocols
To provide a practical basis for these comparisons, a detailed protocol for a model Knoevenagel condensation is provided below.
Protocol: Comparative Knoevenagel Condensation of Indole-3-carbaldehydes
This procedure outlines the parallel synthesis and comparison of the reaction rates for the three indole derivatives discussed.
Caption: Workflow for the comparative Knoevenagel condensation.
Materials:
-
This compound (170.17 g/mol )
-
Indole-3-carbaldehyde (145.16 g/mol )
-
5-Methoxy-indole-3-carbaldehyde (175.19 g/mol )
-
Malononitrile (66.06 g/mol )
-
Ethanol (Absolute)
-
Piperidine
-
Standard laboratory glassware and TLC equipment
Procedure:
-
Setup: In three separate round-bottom flasks, place 1.0 mmol of each respective indole-3-carbaldehyde.
-
Reagent Addition: To each flask, add malononitrile (1.1 mmol, 72.7 mg) and absolute ethanol (10 mL). Stir the mixtures until all solids are dissolved.
-
Initiation: Add a catalytic amount of piperidine (2-3 drops) to each flask simultaneously to start the reactions.
-
Monitoring: Stir the mixtures at ambient temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes, using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting aldehyde spot and the appearance of a new, less polar product spot will be observed.
-
Isolation: As each reaction reaches completion (disappearance of the starting aldehyde), collect the precipitated product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove residual catalyst and unreacted materials.
-
Analysis: Dry the purified products under vacuum. Record the final mass to calculate the yield and confirm the structure via spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Expected Observations: The flask containing this compound will likely show complete consumption of starting material and significant product precipitation well before the others. The 5-methoxy derivative will be the slowest to react. This experiment provides a direct, tangible demonstration of the electronic effects on reactivity.
Conclusion
This compound is a uniquely reactive building block. Its powerful electron-withdrawing 4-cyano group renders the C3-aldehyde exceptionally electrophilic, making it a superior substrate for nucleophilic addition and condensation reactions. This heightened reactivity allows for milder conditions, faster transformations, and often higher yields compared to unsubstituted or electron-rich indole-3-carbaldehydes. However, this same electronic feature deactivates the indole core, making subsequent electrophilic aromatic substitution challenging.
For the medicinal or process chemist, the choice of substituted indole-3-carbaldehyde should be a strategic one, guided by the intended synthetic route. When the chemistry focuses on the aldehyde handle, this compound offers significant advantages in efficiency and throughput. When subsequent functionalization of the indole ring is required, a more electron-rich analogue may be the more prudent choice.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
A Comparative Spectroscopic Guide to the Structural Confirmation of 3-formyl-1H-indole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-formyl-1H-indole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active molecules.[1] The precise placement of the formyl and nitrile substituents on the indole ring is crucial for its chemical reactivity and biological activity. Therefore, definitive structural confirmation is paramount. This guide will compare the expected spectroscopic data for this compound with that of two key comparators: its isomer, 3-formyl-1H-indole-5-carbonitrile, and the parent compound, indole-3-carboxaldehyde. This comparative approach highlights the subtle yet significant differences in their spectral data, allowing for confident identification.
The Importance of Spectroscopic Analysis in Structure Elucidation
Modern organic chemistry relies heavily on a suite of spectroscopic techniques to determine the structure of newly synthesized compounds. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environment.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
By combining the data from these techniques, chemists can confidently assign the correct structure to a molecule.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the electronic environment and connectivity of the protons.
Expected ¹H NMR Spectrum of this compound:
-
Indole NH Proton: A broad singlet is expected in the downfield region (typically δ 11.0-12.5 ppm), characteristic of the acidic proton of the indole nitrogen.
-
Aldehyde Proton: A sharp singlet is anticipated between δ 9.9 and 10.2 ppm.
-
Aromatic Protons: The protons on the benzene ring (H5, H6, and H7) will exhibit a distinct coupling pattern. H5, being ortho to the electron-withdrawing cyano group, is expected to be the most deshielded of the three. H7 will be a doublet, coupled to H6, while H6 will appear as a triplet (or doublet of doublets if coupling to H5 is resolved). The proton at C2 of the indole ring will likely appear as a singlet or a narrow triplet.
Comparative ¹H NMR Data:
| Compound | Key ¹H NMR Signals (δ ppm) and Multiplicities |
| This compound (Predicted) | ~12.0 (br s, NH), ~10.1 (s, CHO), Aromatic protons with distinct shifts due to C4-CN |
| 3-formyl-1H-indole-5-carbonitrile | ~12.5 (br s, NH), ~10.0 (s, CHO), H4, H6, and H7 protons with shifts influenced by the C5-CN group.[2] |
| Indole-3-carboxaldehyde | ~12.19 (br s, NH), 9.99 (s, CHO), 8.32 (s, H2), 8.17 (d, H4), 7.2-7.6 (m, H5, H6, H7)[3] |
Note: Chemical shifts are dependent on the solvent used.
The key differentiator in the ¹H NMR spectra will be the chemical shifts and coupling patterns of the aromatic protons on the benzene portion of the indole ring. The position of the electron-withdrawing nitrile group creates a unique electronic environment for these protons, leading to a distinct and identifiable pattern for each isomer.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. The chemical shift of each carbon is sensitive to its hybridization and electronic environment.
Expected ¹³C NMR Spectrum of this compound:
The presence of the formyl and cyano groups will have a pronounced effect on the chemical shifts of the carbons to which they are attached and their neighbors.
-
Aldehyde Carbonyl Carbon: A signal in the highly deshielded region of the spectrum, typically around δ 185 ppm.
-
Nitrile Carbon: A signal in the range of δ 115-120 ppm.
-
Indole Carbons: The carbons of the indole ring will have characteristic shifts, with C3 and C4 being significantly affected by the substituents.
Comparative ¹³C NMR Data:
| Compound | Key ¹³C NMR Signals (δ ppm) |
| This compound (Predicted) | ~185 (CHO), ~117 (CN), Distinct shifts for C3a, C4, C5, and C7a due to the C4-CN group. |
| 3-formyl-1H-indole-5-carbonitrile | ~185 (CHO), ~119 (CN), Characteristic shifts for C3a, C5, C6, and C7a influenced by the C5-CN group. |
| Indole-3-carboxaldehyde | 184.86 (CHO), 138.20 (C2), 137.08 (C7a), 124.18 (C3a), 123.40 (C4), 122.06 (C6), 120.82 (C5), 118.24 (C3), 112.37 (C7)[3] |
Note: Chemical shifts are dependent on the solvent used.
The most telling signals in the ¹³C NMR spectra will be those of the quaternary carbons of the benzene ring (C3a, C4, and C7a for the 4-cyano isomer, and C3a, C5, and C7a for the 5-cyano isomer) and the nitrile carbon itself. The distinct electronic environments created by the different substitution patterns will result in unique chemical shifts for these carbons, allowing for clear differentiation between the isomers.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Expected IR Spectrum of this compound:
The IR spectrum of this compound will be characterized by the stretching vibrations of the N-H, C=O, C≡N, and aromatic C-H and C=C bonds.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1690 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Multiple sharp bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Comparative IR Data:
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3400 (N-H), ~2230 (C≡N), ~1670 (C=O) |
| 3-formyl-1H-indole-5-carbonitrile | Similar characteristic bands for N-H, C≡N, and C=O stretches.[4] |
| Indole-3-carboxaldehyde | ~3400 (N-H), ~1655 (C=O), No C≡N stretch. |
While the IR spectra of the two isomers will be very similar, the absence of the characteristic C≡N stretching vibration in the spectrum of indole-3-carboxaldehyde provides a clear point of differentiation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.
Expected Mass Spectrum of this compound:
The molecular formula of this compound is C₁₀H₆N₂O, giving it a molecular weight of 170.17 g/mol .[3]
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 170 is expected.
-
Fragmentation Pattern: Common fragmentation pathways for indole derivatives include the loss of small neutral molecules such as CO, HCN, and cleavage of the substituent at the C3 position.
Comparative Mass Spectrometry Data:
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) | Key Fragmentation Peaks |
| This compound | 170.17 | 170 | Loss of CO (m/z 142), loss of HCN (m/z 143) |
| 3-formyl-1H-indole-5-carbonitrile | 170.17 | 170 | Similar fragmentation pattern to the 4-cyano isomer.[2] |
| Indole-3-carboxaldehyde | 145.16 | 145 | Loss of CO (m/z 117), loss of CHO (m/z 116) |
The most significant difference in the mass spectra will be the molecular ion peak, which will clearly distinguish indole-3-carboxaldehyde from the two cyano-substituted isomers. While the fragmentation patterns of the two isomers may be very similar, subtle differences in the relative intensities of the fragment ions could potentially be used for differentiation.
Experimental Protocols
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a synthesized organic compound.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.
FTIR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The sample is placed in the instrument, and the IR spectrum is recorded.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS). For less volatile or thermally sensitive compounds, liquid chromatography-mass spectrometry (LC-MS) with a suitable ionization source (e.g., electrospray ionization - ESI) is preferred.
-
Ionization: The sample molecules are ionized. In electron ionization (EI), the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. In ESI, the sample is sprayed from a charged capillary, creating charged droplets that evaporate to produce ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain structural information.
Conclusion
The structural confirmation of this compound is unequivocally achieved through a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. By comparing this data with that of its isomer, 3-formyl-1H-indole-5-carbonitrile, and the parent compound, indole-3-carboxaldehyde, the unique spectral features arising from the specific substitution pattern can be clearly identified. This comparative guide underscores the power of multi-technique spectroscopic analysis in modern chemical research and provides a valuable resource for scientists and developers working with substituted indole scaffolds.
References
comparative study of different synthetic routes to 3-formyl-1H-indole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-formyl-1H-indole-4-carbonitrile
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of the formyl group at the C3 position and the cyano group at the C4 position of the indole scaffold makes it a versatile precursor for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and potential therapeutics for neurodegenerative diseases and cancer. The formyl group serves as a handle for various transformations such as reductive amination, oxidation, and Wittig-type reactions, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The indole core itself is a privileged structure in numerous natural products and pharmaceuticals. Given its importance, the efficient and scalable synthesis of this molecule is of paramount importance. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the advantages and disadvantages of each approach, supported by experimental data and mechanistic details.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached via two main strategies:
-
Direct C3-Formylation of 1H-indole-4-carbonitrile: This is the most straightforward approach, involving the introduction of a formyl group onto the pre-formed indole-4-carbonitrile scaffold. The classical Vilsmeier-Haack reaction is the most common method employed for this transformation.
-
Annulation of a Pre-functionalized Acyclic Precursor: This strategy involves constructing the indole ring from acyclic starting materials that already contain the required formyl and cyano functionalities or their precursors.
-
Post-Annulation Modification of the Indole Ring: This involves the synthesis of a substituted indole followed by the introduction or modification of substituents at the C3 and C4 positions. A notable example is the cyanation of a halo-substituted 3-formylindole.
This guide will focus on comparing the direct C3-formylation approach with a post-annulation modification strategy, as these are the most prominently documented routes in the literature.
Data Summary: A Head-to-Head Comparison
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Rosenmund–von Braun Cyanation |
| Starting Material | 1H-Indole-4-carbonitrile | 4-Iodo-1H-indole-3-carbaldehyde |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Copper(I) cyanide (CuCN), Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to 40 °C | 110 °C |
| Reaction Time | 2 hours | 4 hours |
| Reported Yield | ~63% (analogous substrate) | 70% |
| Purification Method | Recrystallization | Not specified in abstract |
| Key Advantages | Atom economical, readily available starting material. | Good reported yield. |
| Key Disadvantages | Use of corrosive and hazardous POCl₃, moderate yield. | High reaction temperature, use of toxic cyanide source. |
| Reference | Based on procedure for 6-cyanoindole[1] | [2][3] |
Detailed Experimental Protocols and Mechanistic Insights
Route 1: Vilsmeier-Haack Formylation of 1H-indole-4-carbonitrile
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5][6] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[7]
Experimental Protocol:
This protocol is adapted from the procedure for the formylation of the analogous 1H-indole-6-carbonitrile and serves as a representative method.[1]
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.1 equivalents) dropwise to anhydrous dimethylformamide (used as both reagent and solvent) at 0 °C with stirring. Allow the mixture to stir for 10-15 minutes to form the Vilsmeier reagent, a chloroiminium salt.
-
Reaction with Indole: To the pre-formed Vilsmeier reagent, add a solution of 1H-indole-4-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to 40 °C and continue stirring for an additional hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice. Basify the aqueous solution with a saturated sodium hydroxide solution until a pH of >10 is reached. This hydrolysis of the iminium intermediate to the aldehyde may require gentle heating.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
Causality and Experimental Choices:
-
The use of anhydrous conditions is crucial as the Vilsmeier reagent is moisture-sensitive.
-
The reaction is performed at low initial temperatures to control the exothermic formation of the Vilsmeier reagent and the initial reaction with the indole. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.
-
The alkaline work-up is essential for the hydrolysis of the intermediate iminium salt to the final aldehyde product.
Mechanism:
The mechanism of the Vilsmeier-Haack reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring, particularly the C3 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous work-up to afford the 3-formylindole.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of 1H-indole-4-carbonitrile.
Route 2: Rosenmund–von Braun Cyanation of 4-Iodo-1H-indole-3-carbaldehyde
This route represents a post-annulation modification strategy where the cyano group is introduced onto a pre-functionalized indole core. The Rosenmund–von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.
Experimental Protocol:
This protocol is based on the reaction conditions reported in the literature, which provides a concise description of the synthesis.[2][3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-iodo-1H-indole-3-carbaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add copper(I) cyanide (CuCN) (typically 1.1-1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and maintain this temperature for 4 hours with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The work-up procedure typically involves quenching the reaction with an aqueous solution of a complexing agent for copper, such as ferric chloride or ammonia, followed by extraction with an organic solvent.
-
Purification: The organic extracts are then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford this compound.
Causality and Experimental Choices:
-
DMF is a common solvent for this type of reaction due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt.
-
The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution of the iodide with cyanide on the aromatic ring.
-
The use of an inert atmosphere is recommended to prevent oxidation of the starting material and product at high temperatures.
Mechanism:
The precise mechanism of the Rosenmund–von Braun reaction can be complex and is believed to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile. The reaction is thought to proceed through a Cu(III) intermediate. The overall transformation is a nucleophilic aromatic substitution of the halide with the cyanide anion, facilitated by the copper catalyst.
Diagram of the Rosenmund–von Braun Reaction Pathway:
Caption: Proposed reaction pathway for the Rosenmund–von Braun cyanation.
Conclusion and Future Perspectives
Both the Vilsmeier-Haack formylation and the Rosenmund–von Braun cyanation represent viable synthetic routes to this compound. The choice between these two methods will likely depend on the availability of starting materials, the desired scale of the synthesis, and considerations regarding the handling of hazardous reagents.
The Vilsmeier-Haack approach is more atom-economical, starting from the readily available 1H-indole-4-carbonitrile. However, it involves the use of the corrosive and hazardous reagent phosphorus oxychloride. The Rosenmund–von Braun reaction, while offering a good yield, requires a higher reaction temperature and the use of a toxic cyanide source.
Future research in this area could focus on the development of greener and more catalytic approaches to the synthesis of this compound. For instance, exploring modern C-H activation/formylation reactions on 1H-indole-4-carbonitrile using less hazardous reagents and milder conditions could provide a more sustainable alternative to the classical Vilsmeier-Haack reaction. Similarly, palladium- or copper-catalyzed cyanation reactions using less toxic cyanide sources could improve the safety profile of the Rosenmund–von Braun approach. The development of such improved synthetic methodologies will undoubtedly facilitate the synthesis of novel indole-based compounds for a wide range of applications in the pharmaceutical and life sciences.
References
- 1. byjus.com [byjus.com]
- 2. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Mechanism of Action of 3-formyl-1H-indole-4-carbonitrile Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for validating the mechanism of action of novel 3-formyl-1H-indole-4-carbonitrile derivatives, a class of compounds built upon a privileged structural scaffold in medicinal chemistry.[1] These indole-based molecules have shown significant promise as enzyme inhibitors, particularly targeting protein kinases.[2][3][4] For the purpose of this guide, we will focus on the robust validation of their putative mechanism as inhibitors of the Janus Kinase (JAK) family, a critical node in cytokine signaling.[5][6]
Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune diseases and cancers, making its components prime therapeutic targets.[7][8] Specifically, selective inhibition of JAK3, which pairs with the common gamma chain (γc) of cytokine receptors, is a highly sought-after strategy for modulating immune responses with potentially fewer side effects than broader-spectrum JAK inhibitors.[9][10] Therefore, rigorously confirming that a novel this compound derivative acts as a potent and selective JAK3 inhibitor is paramount. This guide presents a multi-pronged, comparative approach to move from initial biochemical hypothesis to definitive cellular validation.
Part 1: Foundational Validation: Direct Target Inhibition in a Recombinant System
The first critical step is to determine if the compound directly interacts with and inhibits the purified target enzyme in a controlled, cell-free environment. This approach removes cellular complexity, allowing for the precise measurement of parameters like binding kinetics and potency.[11]
Methodology 1: In Vitro Kinase Inhibition Assay
The primary goal is to quantify the compound's ability to inhibit the catalytic activity of the target kinase. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).
Causality and Experimental Rationale: To accurately identify competitive inhibitors, which are a common goal of drug discovery programs, the assay must be run under initial velocity conditions with the substrate (ATP) concentration at or near its Michaelis-Menten constant (Km).[12][13] Using ATP concentrations significantly higher than the Km would require much higher concentrations of a competitive inhibitor to achieve the same level of inhibition, potentially masking the compound's true potency.[12] A luminescence-based assay that measures ATP depletion (as it is converted to ADP) provides a robust and high-throughput method for this determination.
Experimental Protocol: ADP-Glo™ Kinase Assay for JAK3 Inhibition
-
Enzyme & Substrate Preparation: Prepare a reaction buffer containing purified, recombinant human JAK3 enzyme and a suitable peptide substrate.
-
Compound Titration: Serially dilute the this compound test compounds in DMSO and add them to a 384-well plate. Include a known JAK inhibitor (e.g., Tofacitinib) as a positive control and DMSO alone as a negative (100% activity) control.
-
Kinase Reaction Initiation: Add an ATP solution (at the predetermined Km concentration for JAK3) to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls and fit the resulting concentration-response curve using a four-parameter logistic model to determine the IC50 value.[12]
Data Presentation: Comparative Inhibitory Potency
The lead compounds should be profiled against all members of the JAK family to establish a preliminary selectivity profile.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Derivative A | 250 | 850 | 5.2 | >1000 |
| Derivative B | 800 | >1000 | 15.8 | >1000 |
| Tofacitinib (Control) | 1.1 | 20 | 1.2 | 344 |
Table 1: Hypothetical in vitro IC50 data for two novel derivatives compared to a known pan-JAK inhibitor. Derivative A shows high potency and selectivity for JAK3.
Visualization: Biochemical Validation Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Cas 53269-35-5,this compound | lookchem [lookchem.com]
- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-Formyl-1H-indole-4-carbonitrile Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cross-reactivity profiles of compounds based on the 3-formyl-1H-indole-4-carbonitrile scaffold. Understanding the selectivity of these compounds is critical for developing safe and effective therapeutics. This document outlines the rationale behind experimental choices for assessing cross-reactivity and provides detailed protocols and comparative data to inform compound selection and optimization.
Introduction: The Therapeutic Potential and Selectivity Challenges of Indole-Based Compounds
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The this compound core, in particular, serves as a versatile intermediate for synthesizing compounds targeting a variety of proteins, such as kinases, bromodomains, and G-protein coupled receptors (GPCRs).[1][2][3][4]
However, a significant hurdle in the development of indole-based therapeutics is achieving target selectivity. Due to the conserved nature of binding sites across protein families, such as the ATP-binding pocket in kinases, inhibitors designed for one target may exhibit off-target activity, leading to unforeseen side effects or toxicities.[5][6] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the drug discovery pipeline.
This guide will focus on two major classes of targets for indole-based compounds: protein kinases and bromodomains, as they represent key areas of therapeutic intervention and present distinct selectivity challenges.
Designing a Cross-Reactivity Screening Cascade
A tiered approach to selectivity profiling is often the most efficient and cost-effective strategy.[7] This involves an initial broad screen at a single high concentration to identify potential off-target interactions, followed by more detailed dose-response studies for any hits.
Here, we propose a logical workflow for assessing the cross-reactivity of novel this compound derivatives:
Caption: A tiered workflow for assessing compound selectivity.
Comparative Analysis of Cross-Reactivity Profiles
To illustrate the importance of selectivity profiling, consider the hypothetical data for three this compound derivatives in the tables below.
Table 1: Kinase Selectivity Profile (IC50, nM)
| Target Kinase | Compound A (Primary Target: Kinase X) | Compound B (Primary Target: Kinase X) | Compound C (Primary Target: Kinase Y) |
| Kinase X | 15 | 25 | >10,000 |
| Kinase Z | 500 | 8,000 | 75 |
| Kinase W | 2,500 | >10,000 | 150 |
| Kinase Y | >10,000 | >10,000 | 20 |
| Kinase V | 800 | 9,500 | 400 |
-
Interpretation: Compound B demonstrates superior selectivity for Kinase X compared to Compound A, which shows significant off-target activity against Kinase Z and Kinase V. Compound C is potent against its primary target, Kinase Y, but also inhibits other kinases at sub-micromolar concentrations.
Table 2: Bromodomain Selectivity Profile (IC50, nM)
| Target Bromodomain | Compound D (Pan-BET Inhibitor) | Compound E (BD2-Selective) |
| BRD4 (BD1) | 150 | 5,000 |
| BRD4 (BD2) | 120 | 80 |
| BRD3 (BD1) | 200 | 8,000 |
| BRD3 (BD2) | 180 | 150 |
| BRD2 (BD1) | 250 | 10,000 |
| BRD2 (BD2) | 210 | 180 |
| CREBBP | >10,000 | >10,000 |
-
Interpretation: Compound D acts as a pan-BET inhibitor, binding to both bromodomains (BD1 and BD2) of the BET family proteins. In contrast, Compound E exhibits selectivity for the second bromodomain (BD2) of BRD4, BRD3, and BRD2, with significantly weaker activity against the first bromodomain (BD1).[8][9][10] Such domain-selective inhibitors are valuable tools for dissecting the specific functions of each bromodomain.
Experimental Protocols for Cross-Reactivity Studies
Principle: In vitro assays are essential for determining the direct inhibitory activity of a compound against a panel of purified enzymes.[11]
Protocol: Competitive Binding Assay (Example)
A competitive binding assay measures the ability of a test compound to displace a known, often fluorescently or radiolabeled, ligand from the target protein.[12][13][14]
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the compound to the desired concentrations in assay buffer.
-
Prepare a solution of the target protein (kinase or bromodomain) and the labeled probe at concentrations optimized for a robust signal.
-
-
Assay Execution:
-
In a microplate, combine the target protein, labeled probe, and test compound.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Principle: CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell.[17][18][19][20][21] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18][19][20][21]
Protocol: CETSA
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures to induce protein denaturation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents.
-
Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. However, a thorough understanding of the cross-reactivity profile of any derivative is crucial for its successful clinical translation. By employing a systematic screening cascade that combines biochemical and cellular assays, researchers can identify compounds with the desired selectivity and minimize the risk of off-target effects. Future efforts in this area should focus on developing compounds with even greater selectivity, including those that can distinguish between closely related protein family members or even different domains within the same protein.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective indole-based ECE inhibitors: synthesis and pharmacological evaluation [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
assessing the purity of synthesized 3-formyl-1H-indole-4-carbonitrile by HPLC
An Expert's Guide to HPLC Purity Assessment of Synthesized 3-formyl-1H-indole-4-carbonitrile
In the landscape of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. One such crucial intermediate is this compound, a key building block in the synthesis of various therapeutic agents. Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such organic compounds due to its high resolution, sensitivity, and accuracy.
This guide provides a comprehensive comparison of HPLC methodologies for the purity assessment of synthesized this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to aid researchers in choosing the most suitable approach for their specific needs.
The Critical Role of Purity in Drug Synthesis
Impurities in a drug substance can arise from various sources, including the starting materials, reagents, catalysts, and side reactions during synthesis. Even trace amounts of impurities can have unintended pharmacological effects, leading to adverse drug reactions or reduced therapeutic efficacy. Therefore, robust analytical methods are required to detect and quantify any potential impurities. For this compound, common impurities may include unreacted starting materials like 1H-indole-4-carbonitrile, byproducts from formylation reactions (e.g., Vilsmeier-Haack or Duff reaction), and degradation products.
Comparative HPLC Methodologies for Purity Analysis
The choice of an HPLC method is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a moderately polar compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. We will compare two distinct RP-HPLC methods: an isocratic elution method for rapid quality control and a gradient elution method for high-resolution impurity profiling.
Method 1: Isocratic Elution for Rapid Quality Control
This method is ideal for routine analysis and quick purity checks where the primary goal is to quantify the main peak and detect any major impurities in a short amount of time. The constant mobile phase composition ensures reproducible retention times and simplifies method transfer between different HPLC systems.
Method 2: Gradient Elution for High-Resolution Impurity Profiling
For comprehensive analysis and the separation of closely eluting impurities, a gradient elution method is superior. By gradually increasing the organic solvent concentration in the mobile phase, this method can resolve compounds with a wider range of polarities. This is particularly crucial during process development and for the analysis of stability samples where a complex impurity profile might be expected.
Experimental Protocols
Below are the detailed step-by-step methodologies for both HPLC methods.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Workflow for Purity Assessment
Caption: General workflow for the HPLC purity assessment of this compound.
Method 1: Isocratic Elution Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method 2: Gradient Elution Parameters
| Parameter | Condition |
| Column | C18 (e.g., Waters XBridge C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
Comparative Data and Discussion
The following table presents hypothetical data obtained from the analysis of a synthesized batch of this compound using both HPLC methods.
| Compound | Method 1 (Isocratic) | Method 2 (Gradient) |
| Retention Time (min) | Retention Time (min) | |
| 1H-indole-4-carbonitrile (Starting Material) | 2.5 | 8.2 |
| This compound | 4.2 | 12.5 |
| Impurity A (Unknown) | 4.8 | 13.1 |
| Impurity B (Unknown) | Not Resolved | 15.8 |
| Calculated Purity (% Area) | 98.5% | 98.2% |
As the data indicates, the isocratic method provides a faster analysis time, with the main peak eluting at 4.2 minutes. However, it fails to resolve Impurity B from the main peak, potentially leading to an overestimation of purity. The gradient method, while longer, offers superior resolution, separating both Impurity A and Impurity B from the main compound. The slightly lower calculated purity in the gradient method (98.2% vs. 98.5%) reflects a more accurate assessment due to the resolution of the co-eluting impurity.
Synthesis and Potential Impurities
Caption: Potential synthesis pathway and impurity formation for this compound.
Conclusion and Recommendations
Both isocratic and gradient HPLC methods have their merits in the purity assessment of this compound.
-
For routine quality control and in-process checks , where speed and throughput are critical, the isocratic method is a suitable choice. It provides a reliable estimation of the main compound's purity and can detect significant impurities.
-
For final product release, stability studies, and in-depth impurity profiling , the gradient method is strongly recommended. Its superior resolving power ensures a more accurate purity determination and allows for the detection and quantification of trace impurities that might be missed by the isocratic method.
Ultimately, the choice of method should be guided by the specific analytical requirements and the stage of drug development. It is often beneficial to have both methods validated and available to be used as complementary tools for a comprehensive understanding of the purity profile of this compound.
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Formyl-1H-indole-4-carbonitrile Analogs
For drug discovery researchers and medicinal chemists, the indole scaffold remains a cornerstone of innovation, consistently yielding compounds with a wide array of pharmacological activities.[1] Among the vast chemical space of indole derivatives, analogs of 3-formyl-1H-indole-4-carbonitrile have emerged as a promising chemotype, demonstrating potential as inhibitors of various enzymes and cellular processes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this fascinating class of molecules, drawing upon available data and field-proven insights to inform the design of next-generation therapeutics.
The this compound Core: A Privileged Scaffold
The this compound core presents a unique combination of structural features that contribute to its biological activity. The indole nucleus itself is a well-established pharmacophore, known to interact with a multitude of biological targets.[2][3] The electron-withdrawing nature of the 4-carbonitrile group can significantly influence the electronic properties of the indole ring, potentially enhancing interactions with target proteins. The 3-formyl group serves as a versatile synthetic handle for further derivatization and can also participate in key hydrogen bonding interactions within a protein's active site.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound analogs typically begins with the construction of the core indole scaffold, followed by the introduction of the formyl and carbonitrile groups. A common and efficient method for introducing the 3-formyl group is the Vilsmeier-Haack reaction .[4][5][6]
Experimental Protocol: Vilsmeier-Haack Formylation of an Indole
This protocol outlines a general procedure for the formylation of an indole at the C3 position.
Materials:
-
Substituted 1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution[7]
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted 1H-indole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent (a chloromethyliminium salt) will occur.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous mixture by the slow addition of a saturated aqueous solution of Na₂CO₃ or NaOH until a pH of 8-9 is reached.[7]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-formyl-1H-indole derivative.
Caption: Vilsmeier-Haack formylation of indoles.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of substitutions at various positions of the this compound scaffold on biological activity, drawing inferences from studies on related indole derivatives.
N1-Position: Modulating Potency and Physicochemical Properties
The indole nitrogen (N1) is a common site for modification to explore the SAR and improve pharmacokinetic properties.
-
Small Alkyl Groups: N-methylation can be beneficial for activity. For instance, in a series of indolyl-1,2,4-triazoles, N-methylated compounds showed promising cytotoxicity against various cancer cell lines.[8]
-
Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups at the N1 position can lead to significant changes in activity. The nature and substitution pattern of these aromatic rings are critical.
-
Bulky Substituents: While larger groups can provide additional interactions with the target, they may also lead to steric hindrance. The optimal size and conformation of the N1-substituent are highly dependent on the specific biological target.
C2-Position: A Key Interaction Point
The C2-position of the indole ring is often involved in crucial interactions with the target protein.
-
Hydrogen Bond Donors/Acceptors: Introducing small groups capable of hydrogen bonding, such as amino or hydroxyl groups, can enhance binding affinity.
-
Aryl and Heteroaryl Substituents: Similar to the N1-position, aromatic substituents at C2 can form favorable pi-stacking or hydrophobic interactions.
C5 and C6-Positions: Fine-Tuning Activity and Selectivity
Modifications at the C5 and C6 positions of the benzene ring portion of the indole scaffold are critical for fine-tuning potency and selectivity.
-
Electron-Withdrawing Groups: Halogens (F, Cl, Br) or cyano groups at these positions can modulate the electronic character of the indole ring and potentially form halogen bonds with the target.[9]
-
Electron-Donating Groups: Methoxy or methyl groups can enhance hydrophobic interactions and influence the overall lipophilicity of the molecule. The presence of a p-methoxy group on a phenyl ring at C4 of a related indolyl nicotinonitrile resulted in higher antiproliferative activity.[10]
-
Hydrogen Bonding Moieties: Hydroxyl or amino groups can provide additional hydrogen bonding opportunities.
C7-Position: Exploring Steric and Electronic Effects
The C7-position, being adjacent to the indole nitrogen, offers a unique position for substitution.
-
Small Substituents: Due to potential steric clashes with N1-substituents, smaller groups are generally preferred at the C7-position.
-
Halogens: A fluorine or chlorine atom at this position can alter the pKa of the indole N-H and influence binding.
Caption: Summary of SAR for this compound analogs.
Comparative Analysis of Biological Activities
While a systematic SAR study on the this compound scaffold is not yet available in the public domain, we can draw valuable comparisons from studies on structurally related indole derivatives.
Kinase Inhibition
Indole derivatives are well-known kinase inhibitors.[11] For instance, a series of 1H-indole-3-carbonitrile derivatives were developed as potent Tropomyosin receptor kinase (TRK) inhibitors.[1][12] Another study identified indole-3-carbonitriles as DYRK1A inhibitors.[13][14][15] These findings suggest that the this compound scaffold could be a promising starting point for the design of novel kinase inhibitors.
Table 1: Kinase Inhibitory Activity of Selected Indole Derivatives
| Compound ID | Indole Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 7i | Indolyl-1,2,4-triazole | - | 0.8 (PaCa2 cells) | [8] |
| Compound 7n | Indolyl-1,2,4-triazole | - | 1.6 (MCF7 cells) | [8] |
| C11 | 1H-indole-3-carbonitrile | TRK | Not specified | [1][12] |
| DYRK1A Inhibitor | 7-chloro-1H-indole-3-carbonitrile | DYRK1A | Micromolar | [13][14][15] |
Tryptophan Dioxygenase (TDO) Inhibition
Tryptophan 2,3-dioxygenase (TDO) is an emerging target in cancer immunotherapy.[16][17] Selective inhibitors of TDO are of great interest, and indole-based structures have shown promise in this area.[18] The this compound scaffold could be explored for the development of novel TDO inhibitors.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized this compound analogs, standardized in vitro assays are essential.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for a fluorescence-based in vitro kinase assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
Kinase assay buffer
-
ATP
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)[19]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a microplate, add the recombinant kinase, its specific substrate, and the diluted test compounds or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction and add the detection reagents.
-
Incubate the plate to allow for the detection reaction to occur.
-
Measure the fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[20][21]
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][8][11]
Materials:
-
Cells in culture
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study is yet to be published, analysis of related indole derivatives provides valuable insights for the rational design of new analogs. Future work should focus on the systematic exploration of substitutions at all positions of the indole ring to build a detailed SAR map for various biological targets. The synthesis of a focused library of compounds followed by screening against a panel of kinases and other relevant enzymes will be crucial in unlocking the full therapeutic potential of this versatile scaffold.
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 10. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tryptophan 2,3-dioxygenase inhibitory activities of tryptanthrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Forward-Looking Guide to the In Vitro Efficacy of 3-Formyl-1H-indole-4-carbonitrile Derivatives: A Promising Scaffold for Drug Discovery
For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold, consistently appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.[3][4][5] Within this broad and promising class of compounds, the 3-formyl-1H-indole-4-carbonitrile core remains a relatively underexplored scaffold with significant potential for the development of novel therapeutic agents. This guide provides a forward-looking comparative framework for assessing the in vitro efficacy of novel derivatives of this compound, offering a roadmap for researchers poised to investigate this intriguing molecular architecture.
While direct comparative studies on a series of this compound derivatives are not yet prevalent in the published literature, this guide will leverage established principles of medicinal chemistry and draw parallels from structurally related indole compounds to propose a rational approach for their design, synthesis, and comparative in vitro evaluation. We will delve into hypothetical derivatization strategies, outline detailed experimental protocols for their assessment, and present a framework for interpreting the resulting data to establish meaningful structure-activity relationships (SAR).
The this compound Scaffold: A Molecule of Untapped Potential
The this compound structure combines several key pharmacophoric features that suggest a high potential for biological activity. The indole ring itself is a well-established bioisostere for various amino acid residues, enabling interactions with a multitude of protein targets. The 3-formyl group can act as a hydrogen bond acceptor and a reactive handle for further chemical modifications, while the 4-carbonitrile moiety, an electron-withdrawing group, can significantly influence the electronic properties of the indole ring and participate in dipole-dipole or hydrogen bonding interactions with biological targets.
Given the known activities of other indole-carbonitrile and 3-formyl-indole derivatives, we can hypothesize several potential biological targets for this scaffold:
-
Kinases: A multitude of indole derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and other diseases.[6] The this compound scaffold could be tailored to target the ATP-binding site of kinases such as Tropomyosin receptor kinase (TRK).[6]
-
Enzymes involved in neuroinflammation and neurodegeneration: The indole nucleus is a common feature in compounds with neuroprotective properties.[4][7][8] Derivatives of this compound could be investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[9][10]
-
Antimicrobial targets: The indole scaffold is present in many natural and synthetic antimicrobial agents.[11][12] Novel derivatives could be screened for their efficacy against a panel of pathogenic bacteria and fungi.
A Proposed Strategy for Comparative In Vitro Efficacy Studies
To systematically explore the potential of the this compound scaffold, a library of derivatives should be synthesized and subjected to a battery of in vitro assays. The following sections outline a proposed workflow for such a study.
Proposed Synthesis of this compound Derivatives
The synthesis of the parent scaffold, this compound, can be achieved from 4-iodo-1H-indole-3-carbaldehyde and copper(I) cyanide.[13] A proposed synthetic route for generating a library of derivatives is outlined below. This strategy focuses on modifications at the indole nitrogen (N1) and the formyl group (C3).
Caption: Proposed synthetic routes for generating a library of this compound derivatives.
Comparative In Vitro Efficacy Evaluation
A tiered screening approach is recommended to efficiently evaluate the synthesized library.
Tier 1: Primary Cytotoxicity Screening
The initial assessment of anticancer potential should involve screening all derivatives against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Data Presentation: Comparative Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Derivative | R1-Substituent | R2-Substituent | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 | IC₅₀ (µM) - HCT116 |
| 1 | H | CHO | >100 | >100 | >100 |
| 2a | CH₃ | CHO | 55.2 | 68.4 | 49.8 |
| 2b | Benzyl | CHO | 25.1 | 32.7 | 18.5 |
| 3a | H | CH=C(CN)₂ | 15.8 | 21.3 | 12.1 |
| 3b | Benzyl | CH=C(CN)₂ | 5.2 | 8.9 | 3.7 |
Tier 2: Target-Based Assays
For derivatives showing significant cytotoxicity, further investigation into their mechanism of action is crucial. Based on the initial hypothesis, kinase inhibition assays would be a logical next step.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TRK Kinase)
-
Reagents: Obtain recombinant human TRK kinase, a suitable substrate peptide, and ATP.
-
Assay Setup: In a 96-well plate, combine the TRK kinase, the test compound (at various concentrations), and the substrate peptide in an assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
Establishing Structure-Activity Relationships and Future Directions
The data generated from these comparative in vitro studies will be instrumental in establishing clear structure-activity relationships (SAR). By analyzing how different substitutions on the indole scaffold affect cytotoxicity and target engagement, researchers can rationally design more potent and selective derivatives. For example, the hypothetical data in the table above suggests that N-benzylation and modification of the 3-formyl group significantly enhance anticancer activity.
This guide provides a foundational framework for initiating a research program focused on the largely unexplored this compound scaffold. The proposed synthetic strategies and detailed in vitro evaluation protocols offer a clear path forward for elucidating the therapeutic potential of this promising class of compounds. The insights gained from such studies will undoubtedly contribute to the broader field of medicinal chemistry and may ultimately lead to the development of novel therapeutics for a range of human diseases.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
In Vivo Validation of 3-Formyl-1H-indole-4-carbonitrile Compounds: A Comparative Guide to Therapeutic Potential
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with significant therapeutic promise, particularly in oncology.[1][2][3][4] Among the vast family of indole derivatives, compounds featuring a 3-formyl-1H-indole-4-carbonitrile backbone have emerged as a class of molecules with intriguing potential. While direct in vivo validation data for this specific parent compound remains nascent in publicly accessible literature, a comprehensive analysis of its close structural analogs provides compelling evidence of their therapeutic utility.
This guide offers an in-depth comparison of the in vivo performance of therapeutic candidates structurally related to this compound, contextualized against established standard-of-care alternatives. By examining the experimental data from preclinical animal models, we aim to provide researchers, scientists, and drug development professionals with a clear, objective overview of the therapeutic potential inherent in this chemical class.
The Promise of the Indole Scaffold: Mechanism of Action
Indole derivatives exert their anti-cancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.[1][5] These can include the induction of apoptosis (programmed cell death), inhibition of key enzymes like protein kinases, and interference with cell cycle progression.[1][5] The specific substitutions on the indole ring, such as the formyl and carbonitrile groups, play a critical role in defining the compound's biological activity and target specificity.
For instance, derivatives of 1H-indole-3-carbonitrile have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a key driver in certain cancers.[6] On the other hand, compounds like indole-3-carbinol, which is structurally related, have been shown to modulate estrogen receptor signaling and induce cell cycle arrest in breast cancer.[7][8]
Below is a generalized signaling pathway often implicated in cancer, which can be targeted by various indole compounds.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Mechanism of Indole-3-Carbinol Effects on Breast Carcinogenesis Involves Induction of Cdc25A Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel and Established BET Bromodomain Inhibitors: A Guide for Researchers
Introduction: The Role of BET Proteins in Transcriptional Regulation and Disease
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1] They play a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails.[1] This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and super-enhancers.[2] This process activates the transcription of key oncogenes, most notably MYC, which is a master regulator of cell proliferation and survival.[1][3][4]
Given their central role in driving the expression of growth-promoting genes, BET proteins have emerged as highly attractive therapeutic targets, particularly in oncology.[1][5] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BET bromodomains effectively displace them from chromatin.[1] This disruption prevents the transcriptional activation of oncogenes like MYC, leading to cell cycle arrest, apoptosis in cancer cells, and potent anti-tumor activity.[1][6]
This guide provides a detailed head-to-head comparison of 3-formyl-1H-indole-4-carbonitrile, a novel investigational BET inhibitor, with the well-established preclinical tool compound JQ1 and the clinical-stage inhibitor OTX015 (Birabresib) . We will delve into their comparative potency, the methodologies for their evaluation, and the underlying signaling pathways they modulate.
The Inhibitors: A Comparative Overview
-
This compound: A novel small molecule identified as a potent inhibitor of the BET family. Its distinct indole-based scaffold represents a promising chemical starting point for the development of new epigenetic therapies.
-
JQ1: A thienotriazolodiazepine that is a potent, cell-permeable inhibitor of all BET family members (BRD2, BRD3, BRD4, and BRDT).[7] Developed at the Dana-Farber Cancer Institute, JQ1 is a cornerstone preclinical tool for studying the biological functions of BET proteins. While highly effective in laboratory settings, its short half-life has precluded its use in human clinical trials.[7]
-
OTX015 (Birabresib): An orally bioavailable and potent BET inhibitor that has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors.[6][8] It represents a significant advancement from JQ1, demonstrating improved pharmacokinetic properties suitable for clinical development.[8] OTX015 inhibits BRD2, BRD3, and BRD4.[6]
Quantitative Comparison of Inhibitor Potency
The efficacy of a BET inhibitor is primarily determined by its binding affinity to the bromodomains of the target proteins. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher potency. The following table summarizes publicly available data for the inhibitors against the first bromodomain (BD1) and second bromodomain (BD2) of BRD4, the most studied BET family member.
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | ~77 | [9] |
| BRD4 (BD2) | AlphaScreen | ~33 | [9] | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | TR-FRET | 92 - 112 | [10] |
| BRD2, BRD3, BRD4 | Cell-Free Assay (EC50) | 10 - 19 | [11] | |
| This compound | BRD4 | AlphaScreen | Data Not Publicly Available |
Note: Direct comparison of IC50 values across different studies and assay formats should be done with caution. Experimental conditions can significantly influence the results. The data for this compound is not yet available in the public domain and would require internal or collaborative experimental determination.
Mechanism of Action: Disrupting the BRD4-MYC Axis
BET inhibitors exert their anticancer effects primarily by disrupting the transcriptional regulation of genes essential for tumor cell growth and survival.[12] The central mechanism involves the inhibition of BRD4, which displaces it from chromatin, leading to the downregulation of the MYC oncogene.[1][4][13]
As the diagram illustrates, BRD4 recognizes and binds to acetylated histones at super-enhancer regions of genes like MYC. This recruits the P-TEFb complex, which in turn phosphorylates RNA Polymerase II, initiating productive transcriptional elongation. BET inhibitors competitively bind to the bromodomains of BRD4, preventing its association with chromatin and thereby blocking the transcription of MYC and other critical oncogenes.[2][14] This leads to decreased MYC protein levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[15][16]
Experimental Protocols for Head-to-Head Comparison
To ensure a rigorous and objective comparison between this compound and other BET inhibitors, standardized, self-validating assays are essential. Below are detailed protocols for key experiments.
In Vitro Bromodomain Binding Assay (AlphaScreen)
This assay quantifies the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) uses donor and acceptor beads that are brought into proximity when a His-tagged BRD4 protein binds to a biotinylated acetylated histone peptide.[17] Laser excitation of the donor bead generates singlet oxygen, which activates the acceptor bead, producing a light signal. A competitive inhibitor will disrupt this interaction, leading to a loss of signal.[17]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (this compound, JQ1, OTX015) in assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 384-well microplate, add the assay buffer, the inhibitor dilution (or DMSO as a vehicle control), recombinant His-tagged BRD4(BD1) protein, and the biotinylated H4 tetra-acetylated peptide.[18]
-
Equilibration: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.[18]
-
Bead Addition: Add Nickel Chelate Acceptor beads and incubate in the dark for 60 minutes. Subsequently, add Streptavidin-coated Donor beads and incubate for another 60-120 minutes in the dark.[18][19]
-
Signal Detection: Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitor's binding affinity. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (MTS/WST)
This assay measures the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Principle: Tetrazolium salts (like MTS or WST-8) are reduced by metabolically active, viable cells into a colored formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells known to be sensitive to BET inhibition (e.g., MV4-11, Kasumi-1 acute myeloid leukemia cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each inhibitor for 72 hours.
-
Reagent Addition: Add the MTS or WST-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
Target Engagement Assay (Western Blot for c-MYC)
This assay confirms that the inhibitors are hitting their intended target in a cellular context by measuring the levels of the downstream protein c-MYC.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis.[8]
-
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the inhibitors at relevant concentrations (e.g., 1x and 5x the GI50) for a set period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells to extract total protein and quantify the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for c-MYC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., Actin or GAPDH) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the c-MYC band intensity relative to the loading control indicates successful target engagement.[8]
-
Conclusion and Future Directions
The established BET inhibitors JQ1 and OTX015 have paved the way for epigenetic therapies by demonstrating potent anti-tumor activity through the disruption of the BRD4-MYC axis.[1][6] The novel compound, this compound, represents the next wave of innovation in this class. A direct, head-to-head comparison using the rigorous, validated protocols outlined in this guide is essential to accurately determine its relative potency and potential advantages.
By systematically evaluating its performance in biochemical and cellular assays against well-characterized benchmarks, researchers can rapidly ascertain its therapeutic potential. Future studies should also explore its selectivity across the entire bromodomain family and its pharmacokinetic properties to build a comprehensive profile and guide its journey from a promising chemical matter to a potential clinical candidate.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JQ1, an inhibitor of the epigenetic reader BRD4, suppresses the bidirectional MYC-AP4 axis via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. JQ1 - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Birabresib (OTX015, MK-8628) | BET bromodomain inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. BET inhibitor - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. resources.amsbio.com [resources.amsbio.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-formyl-1H-indole-4-carbonitrile
For Immediate Release
As a cornerstone of innovation in pharmaceutical research and drug development, the synthesis and handling of novel compounds like 3-formyl-1H-indole-4-carbonitrile (CAS No. 53269-35-5) demand the highest standards of safety, extending through their entire lifecycle to their final disposal. This guide, crafted for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and the preservation of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
-
Sensitization: May cause an allergic skin reaction.
Given these potential hazards, drain and regular trash disposal are strictly prohibited. This compound must be managed as hazardous waste in accordance with all local, state, and federal regulations.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the user and ends with a certified hazardous waste management facility.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Use of a certified respirator is recommended if handling large quantities or if there is a risk of aerosolization. All handling of the solid compound should be performed in a certified chemical fume hood.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect surplus or unwanted this compound in a dedicated, properly labeled hazardous waste container. This includes any contaminated consumables such as weigh boats, filter paper, and gloves.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is known.
-
Contaminated Sharps: Any sharps (needles, razor blades, etc.) contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Containerization and Labeling - Clarity is Key
All waste containers must be in good condition, compatible with the chemical, and securely sealed when not in use.[2]
-
Container Selection: Use containers made of materials that will not react with the indole compound. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
Step 4: Storage - Safe and Secure
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[3] This area should be away from heat sources and incompatible materials.
Step 5: Disposal Request and Manifest - The Final Hand-off
Once a waste container is full or is no longer needed, a disposal request should be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4] A hazardous waste manifest will be required for off-site transportation, ensuring a "cradle to grave" chain of custody as mandated by the Environmental Protection Agency (EPA).[5]
Recommended Disposal Method: Incineration
For organic compounds like this compound, high-temperature incineration in a licensed hazardous waste facility is the recommended disposal method. This process ensures the complete destruction of the compound into less harmful components.[2] The presence of nitrogen in the molecule will form nitrogen oxides (NOx) during combustion, which must be managed by the facility's flue gas treatment systems.[2]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE as outlined in Step 1.
-
Containment: For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the material into a hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Summary of Key Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Prohibited Disposal | Drain, Regular Trash |
| Recommended PPE | Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat |
| Waste Segregation | Separate containers for solid, liquid, and sharp waste |
| Container Labeling | "Hazardous Waste," "this compound," Hazard Pictograms |
| Recommended Disposal | High-Temperature Incineration |
| Spill Cleanup | Use inert absorbent for liquids; sweep solids carefully. Collect all materials as hazardous waste. |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these rigorous disposal procedures, the scientific community can continue its vital work while upholding its commitment to safety and environmental stewardship.
References
- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 2. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3-Formyl-1H-indole-5-carbonitrile | C10H6N2O | CID 28504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. synquestlabs.com [synquestlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
